molecular formula C6H13NO B091101 1-Methylpiperidin-4-ol CAS No. 106-52-5

1-Methylpiperidin-4-ol

カタログ番号: B091101
CAS番号: 106-52-5
分子量: 115.17 g/mol
InChIキー: BAUWRHPMUVYFOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methylpiperidin-4-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60705. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059339
Record name 4-Piperidinol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-52-5
Record name 4-Hydroxy-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-4-piperidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidinol, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperidin-4-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-methylpiperidin-4-ol, a key building block in the synthesis of a wide range of pharmaceutical compounds. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its synthetic pathways and chemical reactivity.

Chemical Properties and Structural Data

This compound, also known as N-methyl-4-piperidinol, is a heterocyclic organic compound featuring a piperidine (B6355638) ring substituted with a methyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature, possessing both a tertiary amine and a secondary alcohol, makes it a versatile intermediate in organic synthesis.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Melting Point 29-31 °C (lit.)N/A
Boiling Point 200 °C (lit.)N/A
Density 0.98 g/mL at 20 °C (lit.)N/A
Solubility Miscible in waterN/A
IUPAC Name This compound[3]
SMILES CN1CCC(CC1)O[3]
InChI Key BAUWRHPMUVYFOD-UHFFFAOYSA-N[3]

Chemical Structure

The structure of this compound consists of a saturated six-membered heterocycle containing a nitrogen atom. A methyl group is attached to the nitrogen (position 1), and a hydroxyl group is attached to the carbon at position 4.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical transformations and analytical techniques for similar compounds.

Synthesis of this compound

3.1.1. Reduction of 1-Methyl-4-piperidone (B142233) using Sodium Borohydride (B1222165)

This protocol describes the synthesis of this compound via the reduction of the corresponding ketone, 1-methyl-4-piperidone.

  • Materials:

    • 1-Methyl-4-piperidone

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727)

    • Deionized water

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone in methanol (approximately 10 mL of methanol per gram of piperidone).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone.[4]

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).[1]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.[5]

3.1.2. Methylation of 4-Hydroxypiperidine (B117109) via Eschweiler-Clarke Reaction

This method involves the N-methylation of 4-hydroxypiperidine using formic acid and formaldehyde (B43269).

  • Materials:

    • 4-Hydroxypiperidine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Diethyl ether

    • Anhydrous potassium carbonate

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 4-hydroxypiperidine, an excess of formaldehyde solution, and an excess of formic acid.[6]

    • Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.[6]

    • Cool the reaction mixture to room temperature.

    • Make the solution basic by the careful addition of a sodium hydroxide solution.

    • Extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous potassium carbonate.

    • Filter and concentrate the solution to obtain this compound.

    • Purify the product by distillation.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of this compound using GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane (B109758) at a concentration of 1 mg/mL.[7]

    • Prepare working standards by serial dilution of the stock solution.[8]

  • Instrumental Parameters: [7]

    • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-300.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for the ¹H and ¹³C NMR analysis of this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy (500 MHz):

    • Acquire a standard proton NMR spectrum. Expected signals include those for the methyl group protons, the methylene (B1212753) protons of the piperidine ring, the methine proton at the hydroxyl-bearing carbon, and the hydroxyl proton.[9]

  • ¹³C NMR Spectroscopy (125 MHz):

    • Acquire a standard carbon-13 NMR spectrum. Expected signals include those for the methyl carbon, the methylene carbons of the piperidine ring, and the carbon atom bearing the hydroxyl group.[9]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Mandatory Visualizations

Synthetic Pathways and Chemical Reactivity of this compound

The following diagram illustrates the key synthetic routes to this compound and its subsequent chemical transformations.

chemical_transformations cluster_synthesis Synthesis cluster_reactivity Reactivity piperidone 1-Methyl-4-piperidone main_compound This compound piperidone->main_compound Reduction (e.g., NaBH4) hydroxypiperidine 4-Hydroxypiperidine hydroxypiperidine->main_compound Methylation (Eschweiler-Clarke) oxidized_product 1-Methyl-4-piperidone main_compound->oxidized_product Oxidation reduced_product 1-Methylpiperidine main_compound->reduced_product Reduction of OH (via intermediate) substituted_product Substituted Piperidine (e.g., Ethers, Esters) main_compound->substituted_product Substitution of OH kinase_inhibitors Kinase Inhibitors (CaMKII, VEGFR, FGFR) substituted_product->kinase_inhibitors Further Synthesis

Caption: Synthetic routes to and reactivity of this compound.

Experimental Workflow for GC-MS Analysis

This diagram outlines the typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

gcms_workflow start Start: Sample prep Sample Preparation (Dissolution, Dilution) start->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (m/z) ionization->detection analysis Data Analysis (Spectrum Matching) detection->analysis end End: Identification analysis->end

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors.[2] This guide provides essential technical information, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and clear visualizations of its chemical pathways. The provided methodologies and data are intended to support researchers and drug development professionals in their work with this important compound.

References

An In-depth Technical Guide to 1-Methylpiperidin-4-ol (CAS: 106-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol (CAS: 106-52-5), a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, safety information, common synthesis protocols, and significant applications, presenting data in a clear and accessible format for laboratory and development use.

Chemical Identity and Properties

This compound, also known as N-Methyl-4-piperidinol or 4-Hydroxy-1-methylpiperidine, is a heterocyclic compound widely utilized as a reactant in organic synthesis.[1][2] Its structure features a piperidine (B6355638) ring N-methylated at position 1 and hydroxylated at position 4.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 106-52-5[1][2]
IUPAC Name This compound[1]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [2]
InChI InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3[1]
InChIKey BAUWRHPMUVYFOD-UHFFFAOYSA-N[1]
SMILES CN1CCC(O)CC1
Synonyms N-Methyl-4-piperidinol, 4-Hydroxy-1-methylpiperidine, 1-Methyl-4-hydroxypiperidine[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Clear colorless to yellowish liquid after melting; can be a solid at room temperature.[2]
Melting Point 29-31 °C (lit.)[2]
Boiling Point 200 °C (lit.)[2]
Density 0.98 g/mL at 20 °C (lit.)[2]
Refractive Index (n20/D) 1.4775 (lit.)
Water Solubility Miscible[2][3]
Flash Point 112 °C (233.6 °F) - closed cup
pKa 14.87 ± 0.20 (Predicted)[2]
LogP -0.14 to 0.756 at 25°C[2]

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectral data are summarized below.

Table 3: Spectral Data Summary

TechniqueKey Features
¹H NMR Data available, provides information on the proton environment in the molecule.[4]
¹³C NMR Data available, confirms the carbon skeleton of the compound.[4]
IR Spectroscopy Spectra available via techniques such as FTIR (capillary cell: neat) and ATR-IR.[1] Characteristic peaks include a broad O-H stretch and C-N stretching vibrations.
Mass Spectrometry Data available, confirms the molecular weight of the compound.[1]

Synthesis Protocol

This compound is commonly synthesized via the reduction of N-methyl-4-piperidone. The following is a representative experimental protocol based on hydrogenation.

Experimental Protocol: Synthesis of this compound via Hydrogenation

  • Objective: To synthesize this compound from N-methyl-4-piperidone.

  • Reactants and Reagents:

    • N-methyl-4-piperidone

    • Catalyst (e.g., a suitable hydrogenation catalyst)

    • Hydrogenation reagent (e.g., H[BAr'4]-(Et2O)2)

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Hydrogen gas (H₂)

  • Procedure: [2]

    • In a 100 mL thick-walled glass reactor equipped with a TEFLON stopper and a stirring bar, dissolve the catalyst complex (e.g., 6.1 mg, 10 mol%) and the hydrogenation reagent (e.g., 10.1 mg, 10 mol%) in THF (2.0 mL).

    • Add the substrate, N-methyl-4-piperidone (0.5 mmol), to the solution.

    • Degas the reaction system using a freeze-pump-thaw cycle.

    • Charge the reactor with hydrogen gas to the desired pressure (e.g., 1 or 4 atm).

    • Stir the reaction mixture at a set temperature (e.g., 25-60 °C).

    • Monitor the reaction progress until completion.

    • Upon completion, the reaction is carefully quenched, and the solvent is removed under reduced pressure.

    • The crude product is then purified using standard laboratory techniques such as distillation or chromatography to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Catalyst & Reagent in THF Reactor Combine in Reactor Catalyst->Reactor Substrate N-methyl-4-piperidone Substrate->Reactor Degas Freeze-Pump-Thaw Reactor->Degas Hydrogenate Charge with H₂ Stir at 25-60°C Degas->Hydrogenate Quench Quench Reaction Hydrogenate->Quench SolventRemoval Solvent Removal Quench->SolventRemoval Purify Purification (Distillation/Chromatography) SolventRemoval->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its piperidine scaffold is a common feature in many drug candidates.

Key Applications:

  • Antitumor Agents: It serves as a reactant for the optimization of the Novobiocin scaffold to produce antitumor agents.[2][5]

  • Histamine (B1213489) H4 Receptor Antagonists: Used in the synthesis of antagonists for the histamine H4 receptor, which are investigated for their potential in treating inflammatory diseases.[2][5]

  • Kinase Inhibitors: It is a key reactant in the synthesis of various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR.[2][5]

  • Epigenetic Modulators: Employed in the creation of inhibitors for enzymes like Protein lysine (B10760008) methyltransferase G9a.[2][5]

  • Phosphoinositide-3-kinase (PI3K) Inhibitors: Used as a building block for the synthesis of PI3K inhibitors, a class of drugs investigated for cancer therapy.[2][5]

Applications cluster_targets Therapeutic Targets & Agents 1_Methylpiperidin_4_ol This compound (Building Block) Antitumor Antitumor Agents (Novobiocin Scaffold) 1_Methylpiperidin_4_ol->Antitumor H4_Antagonists Histamine H4 Receptor Antagonists 1_Methylpiperidin_4_ol->H4_Antagonists Kinase_Inhibitors Kinase Inhibitors (CaMKII, VEGFR, FGFR) 1_Methylpiperidin_4_ol->Kinase_Inhibitors PI3K_Inhibitors PI3K Inhibitors 1_Methylpiperidin_4_ol->PI3K_Inhibitors G9a_Inhibitors G9a Inhibitors 1_Methylpiperidin_4_ol->G9a_Inhibitors

Caption: Key applications of this compound in drug discovery.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and can cause serious eye damage.

Table 4: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Pictograms GHS05, GHS07
Signal Word Danger[2]
Hazard Statements H315Causes skin irritation.
H318Causes serious eye damage.
H335May cause respiratory irritation.
H411Toxic to aquatic life with long lasting effects.
Precautionary Statements P261Avoid breathing mist or vapors.
P273Avoid release to the environment.
P280Wear protective gloves/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

Handling and Storage:

  • Storage: Store in a tightly closed container in a well-ventilated place at 2-8°C.[2] The compound is sensitive to air and moisture.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields (or goggles), and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Safety_Workflow Handling Handling this compound Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat Use in Fume Hood / Well-Ventilated Area Avoid Incompatible Materials Spill In Case of Spill Contain Spill Absorb with Inert Material Collect and Dispose of Properly Handling->Spill If Spill Occurs Exposure In Case of Exposure Skin: Wash with Soap & Water Eyes: Rinse with Water, Seek Immediate Medical Attention Inhalation: Move to Fresh Air Handling->Exposure If Exposure Occurs Storage Storage Store at 2-8°C Keep Container Tightly Closed Protect from Air & Moisture

References

N-Methyl-4-piperidinol: A Comprehensive Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of N-Methyl-4-piperidinol (CAS No: 106-52-5), a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

N-Methyl-4-piperidinol, also known as 1-Methyl-4-hydroxypiperidine, is a heterocyclic compound with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a piperidine (B6355638) ring N-methylated at position 1 and substituted with a hydroxyl group at position 4. At room temperature, it typically appears as a clear, colorless to yellowish or brown liquid after melting.[3][4][5] It is also noted to be hygroscopic and sensitive to air and moisture.[5][6]

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of N-Methyl-4-piperidinol, compiled from various sources.

PropertyValueUnits
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol
CAS Number 106-52-5-
Melting Point 29-31°C
Boiling Point 200°C
Density 0.98g/mL at 20 °C
Water Solubility Miscible-
Vapor Pressure 8.13-11 at 25°CPa
Flash Point 87.78 - 112°C
Refractive Index 1.4775 - 1.479n20/D
LogP -0.14 - 0.756 at 25°C-
pKa 14.87 ± 0.20(Predicted)

Data compiled from multiple sources.[1][3][5][7][8][9]

Experimental Protocols

While the specific experimental methods used to determine the cited physical properties of N-Methyl-4-piperidinol are not detailed in the available literature, the following are standard laboratory protocols for measuring such characteristics for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state. For a crystalline solid like N-Methyl-4-piperidinol (below its melting point), this is a key indicator of purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).

  • The temperature of the bath is raised slowly and uniformly.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A small volume of the liquid is placed in a test tube or a small flask.

  • A thermometer is positioned so that the bulb is just above the surface of the liquid, allowing it to measure the temperature of the vapor.

  • The liquid is heated gently.

  • The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. For accuracy, this is often done under controlled pressure conditions.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like N-Methyl-4-piperidinol, this can be determined using a pycnometer or a hydrometer.

Methodology (Pycnometer):

  • A pycnometer (a flask with a specific, known volume) is weighed empty.

  • It is then filled with the liquid, and any excess is removed to ensure the volume is precise.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the empty weight from the filled weight.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. N-Methyl-4-piperidinol is cited as being miscible with water.

Methodology (Visual Method for Miscibility):

  • A measured volume of the solvent (e.g., water) is placed in a test tube or beaker.

  • A small, measured amount of the solute (N-Methyl-4-piperidinol) is added to the solvent.

  • The mixture is agitated (e.g., by stirring or shaking).

  • Observations are made to see if the solute dissolves completely to form a homogeneous solution.

  • If the solute dissolves, more is added incrementally until the saturation point is reached or to confirm miscibility if it continues to dissolve in all proportions.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like N-Methyl-4-piperidinol.

G cluster_0 Sample Preparation cluster_1 Physical State and Appearance cluster_2 Thermal Properties cluster_3 Physical Constants cluster_4 Data Analysis and Reporting Sample Obtain Pure Sample Visual Visual Inspection (Color, Form) Sample->Visual Density Density Measurement Sample->Density Solubility Solubility Testing Sample->Solubility RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex State Determine Physical State (Solid/Liquid at RT) Visual->State MP Melting Point Determination State->MP BP Boiling Point Determination State->BP Analysis Data Compilation and Analysis MP->Analysis BP->Analysis Density->Analysis Solubility->Analysis RefractiveIndex->Analysis Report Technical Report Generation Analysis->Report

General workflow for physical characterization.

References

4-Hydroxy-1-methylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 4-Hydroxy-1-methylpiperidine, a compound frequently utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

The fundamental molecular properties of 4-Hydroxy-1-methylpiperidine are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueReferences
Molecular FormulaC₆H₁₃NO[1][2][3][4][5][6]
Molecular Weight115.17 g/mol [3][7]
115.1735 g/mol [1]
115.176 g/mol [2]
115.18 g/mol [5]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

A 4-Hydroxy-1-methylpiperidine B Molecular Formula C₆H₁₃NO A->B has C Molecular Weight ~115.17 g/mol B->C determines

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methylpiperidin-4-ol (CAS No. 106-52-5), a key intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding the solubility of this versatile building block in different solvents is crucial for its effective application in research and development, particularly in process chemistry, formulation development, and analytical method development.

Core Concepts: Physicochemical Properties

This compound, also known as N-methyl-4-hydroxypiperidine, is a cyclic amino alcohol. Its molecular structure, featuring both a polar hydroxyl group and a tertiary amine, dictates its solubility characteristics. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the tertiary amine can act as a hydrogen bond acceptor. The methyl group on the nitrogen atom adds a degree of lipophilicity to the molecule. The octanol-water partition coefficient (LogP) has been reported in the range of -0.14 to 0.756 at 25°C, suggesting a relatively balanced hydrophilic-lipophilic character.[1] A calculated LogP value of 0.073 further supports this.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, data in aqueous and a common aprotic polar solvent have been reported.

SolventChemical ClassSolubilityTemperature (°C)Notes
WaterProticMiscibleNot Specified[2][3][4]
Dimethyl Sulfoxide (DMSO)Aprotic Polar200 mg/mL (1736.56 mM)Not SpecifiedRequires sonication for dissolution.[5][6]

Qualitative Solubility Profile in Organic Solvents

Based on the solubility of structurally similar compounds, such as piperidine (B6355638) and 1-methyl-4-phenylpiperidin-4-ol (B18569), a qualitative solubility profile for this compound in various organic solvents can be inferred. The principle of "like dissolves like" suggests good solubility in polar organic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolHigh / MiscibleThe hydroxyl group of this compound can readily form hydrogen bonds with alcohol solvents. Piperidine, a similar compound, is highly soluble in alcohols.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe piperidine ring and N-methyl group contribute to some non-polar character, allowing for interaction with ether solvents. Piperidine shows good solubility in ethers.
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that can engage in dipole-dipole interactions.
Esters Ethyl AcetateSolubleThe structurally related 1-methyl-4-phenylpiperidin-4-ol is reported to be soluble in ethyl acetate.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds. Both piperidine and 1-methyl-4-phenylpiperidin-4-ol are soluble in these solvents.
Aromatic Hydrocarbons Toluene (B28343)Moderately SolubleThe non-polar aromatic ring of toluene may have limited affinity for the polar functional groups of this compound.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly SolubleAs non-polar solvents, alkanes are generally poor solvents for polar compounds like this compound. Piperidine has limited solubility in hexane.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This method is considered a "gold standard" for its reliability.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the selected solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Withdrawal and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature fluctuations.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration from the analytical measurement and the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Synthetic Utility

This compound is a valuable building block in medicinal chemistry. Its bifunctional nature allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecular architectures. The following diagram illustrates a generalized workflow where this compound serves as a starting material for the synthesis of various classes of pharmaceutical agents.

G A This compound B Functional Group Transformation (e.g., Oxidation, Esterification, Etherification) A->B C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Ring Modification or Annulation A->D E Antitumor Agents B->E G Kinase Inhibitors (e.g., CaMKII, VEGFR, FGFR) B->G F Histamine H4 Receptor Antagonists C->F H Other Biologically Active Molecules C->H D->H

Caption: Synthetic pathways from this compound.

This workflow highlights the versatility of this compound as a scaffold in the development of new therapeutic agents.[1][5][6]

Conclusion

This technical guide consolidates the available solubility data for this compound and provides a framework for its practical application in a laboratory setting. While quantitative data in many organic solvents remains to be fully elucidated, the provided qualitative profile, based on chemical principles and the behavior of similar molecules, offers valuable guidance for solvent selection. The detailed experimental protocol for the isothermal shake-flask method empowers researchers to determine precise solubility values tailored to their specific needs. The role of this compound as a pivotal synthetic intermediate underscores the importance of understanding its fundamental physicochemical properties for the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-4-ol, a key building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 106-52-5; Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.17 g/mol ).[1]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.7 - 2.8m-H2 (axial & equatorial)
~2.2 - 2.3s-N-CH₃
~1.9 - 2.0m-H3 (axial & equatorial)
~3.6 - 3.7m-H4 (axial)
~1.6 - 1.7m-OH

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative summary.

¹³C NMR (Carbon-13 NMR) Data [2]

Chemical Shift (δ) ppmAssignment
~67-68C4
~55-56C2, C6
~46-47N-CH₃
~34-35C3, C5
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500Strong, BroadO-H stretch (alcohol)
~2920 - 2950StrongC-H stretch (aliphatic)
~2780 - 2820MediumC-H stretch (N-CH₃)
~1450 - 1470MediumC-H bend (methylene)
~1050 - 1100StrongC-O stretch (secondary alcohol)
m/zRelative IntensityAssignment
115High[M]⁺ (Molecular Ion)
114Moderate[M-H]⁺
98Moderate[M-OH]⁺
71High[M-C₂H₄O]⁺
58High[CH₂=N(CH₃)CH₂]⁺
42Moderate[C₂H₄N]⁺

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)

  • NMR tubes (5 mm diameter)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

    • Transfer the solution into an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a 30-45 degree pulse angle.

    • Employ proton decoupling to simplify the spectrum.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample (liquid or solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact is made by applying gentle pressure with the built-in press.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Gas Chromatograph (GC) for sample introduction (optional, for GC-MS)

  • Volumetric flasks and pipettes

  • Solvent (e.g., methanol, dichloromethane)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV.

    • Set the mass range for scanning (e.g., m/z 35-300).

  • Sample Introduction:

    • Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet if coupled to a gas chromatograph.

  • Data Acquisition:

    • Acquire the mass spectrum. The instrument will scan the specified mass range and record the abundance of ions at each mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways that explain the observed fragment ions to confirm the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (O-H, C-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

SpectroscopicDataRelationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C₆H₁₃NO MW: 115.17 H_NMR ¹H NMR Proton Environment Connectivity Structure->H_NMR Gives Rise To C_NMR ¹³C NMR Carbon Skeleton Structure->C_NMR Correlates To IR IR Functional Groups (O-H, C-O) Structure->IR Exhibits MS MS Molecular Weight Fragmentation Structure:f0->MS Provides

Caption: Relationship between Structure and Spectroscopic Data.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-4-ol, a simple heterocyclic alcohol, has emerged as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its inherent structural features—a tertiary amine within a piperidine (B6355638) ring and a secondary alcohol—provide a unique platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The piperidine moiety, a common motif in many FDA-approved drugs, often imparts favorable pharmacokinetic properties, such as improved membrane permeability and enhanced binding to biological targets. This technical guide delves into the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their quest for novel therapeutics.

Chemical and Physical Properties

This compound is a commercially available compound with the following key properties:

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 106-52-5
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point 200 °C
Melting Point 29-31 °C
Density ~0.98 g/mL at 20 °C
Solubility Miscible with water and many organic solvents

Core Research Applications

The utility of this compound as a synthetic precursor is extensive. It serves as a foundational scaffold for the development of a wide range of therapeutic agents, including kinase inhibitors, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and muscarinic acetylcholine (B1216132) receptor (mAChR) modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound is a key starting material in the synthesis of various kinase inhibitors.

Quantitative Data: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using a 1-methylpiperidine (B42303) scaffold, demonstrating the potent activity that can be achieved from this core structure.

CompoundTarget KinaseIC₅₀ (nM)Reference
FN-1501 FLT3<10[1]
CDK2<10[1]
CDK4<10[1]
CDK6<10[1]
AZD5363 Akt13[2]
Akt28[2]
Akt38[2]

Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the N-alkylation of a pyrazole (B372694) derivative with a protected 1-methylpiperidin-4-yl intermediate, a common step in the synthesis of more complex kinase inhibitors.

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: N-Alkylation of a Pyrazole

  • To a solution of the desired pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection and Further Functionalization

  • Dissolve the product from Step 2 in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine-substituted pyrazole.

  • This intermediate can then be used in subsequent coupling reactions (e.g., amide bond formation) to generate the final kinase inhibitor.

Visualization: Generalized Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., Ras, Raf) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates MEK MEK Signaling_Proteins->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Kinase_Inhibitor Kinase Inhibitor (this compound Derivative) Kinase_Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A generalized signaling pathway illustrating the mechanism of a kinase inhibitor.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase inhibitors prevent the breakdown of this crucial neurotransmitter, thereby improving cognitive function. The 1-methylpiperidine moiety is a key structural feature of donepezil, a widely prescribed AChE inhibitor, and this compound serves as a valuable starting material for novel AChE inhibitors.

Quantitative Data: Acetylcholinesterase Inhibitor Activity

The following table presents the IC₅₀ values for representative AChE inhibitors incorporating a piperidine scaffold.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 5l (coumarin-based) AChE0.247[3]
BuChE1.68[3]
Compound 10 (hydrazide-based) AChE4.12[4]
Compound 13 (hydrazide-based) BuChE6.51[4]
Donepezil (Reference) AChE~0.03[5]

Experimental Protocol: Synthesis of N-Benzylpiperidine-Acyl-Hydrazone Derivatives

This protocol describes a synthetic route to a class of multifunctional compounds designed as potential treatments for Alzheimer's disease, starting from a 1-methylpiperidin-4-one precursor.

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • To a solution of 4-piperidone (B1582916) hydrochloride monohydrate (1.0 eq) in ethanol (B145695), add potassium carbonate (2.5 eq).

  • Add benzyl (B1604629) bromide (1.1 eq) and reflux the mixture for 24 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of the Acyl-Hydrazone

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and a substituted benzoic acid hydrazide (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired N-benzylpiperidine-acyl-hydrazone derivative.

Visualization: Experimental Workflow for AChE Inhibitor Synthesis and Evaluation

AChE_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1-Methylpiperidin-4-one Step1 N-Alkylation or N-Arylation Start->Step1 Intermediate Substituted Piperidone Step1->Intermediate Step2 Condensation with Hydrazide or other functional group Intermediate->Step2 Final_Compound Final Compound Step2->Final_Compound Purification Purification (Crystallization/ Chromatography) Final_Compound->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AChE_Assay In vitro AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Assay IC50 IC₅₀ Determination AChE_Assay->IC50

Caption: A typical workflow for the synthesis and evaluation of acetylcholinesterase inhibitors.

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of these receptors, particularly selective M1 agonists, are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. This compound is a key component in the synthesis of various muscarinic receptor ligands.

Quantitative Data: Muscarinic Receptor Ligand Affinity

The following table shows the binding affinities (Ki) of representative compounds containing a piperidine moiety for different muscarinic receptor subtypes.

CompoundReceptor SubtypepKiReference
(R,S)-5 (hybrid ligand) M₁8.8[6]
M₂8.2[6]
M₃8.5[6]
M₄8.3[6]
M₅8.4[6]

Experimental Protocol: General Synthesis of a Muscarinic Receptor Ligand Intermediate

This protocol describes a reductive amination approach to couple a piperidone with an amine, a common strategy in the synthesis of muscarinic receptor modulators.

  • Dissolve 1-methyl-4-piperidone (B142233) (1.0 eq) and the desired primary or secondary amine (1.0 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired piperidine derivative, which can be further modified.

Visualization: M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine or M1 Agonist M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets

Caption: The Gq-coupled signaling pathway of the M1 muscarinic acetylcholine receptor.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a robust and adaptable scaffold for the synthesis of a wide range of biologically active molecules. Its application in the development of kinase inhibitors, acetylcholinesterase inhibitors, and muscarinic receptor modulators highlights its significance in the pursuit of treatments for complex diseases such as cancer and Alzheimer's. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and synthesis of novel therapeutics based on this versatile chemical entity. The continued exploration of derivatives of this compound promises to yield new and improved drug candidates with the potential to address significant unmet medical needs.

References

1-Methylpiperidin-4-ol: A Core Biochemical Reagent in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidin-4-ol, a heterocyclic alcohol, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a tertiary amine and a secondary alcohol on a piperidine (B6355638) scaffold, render it a versatile synthon for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound as a biochemical reagent. It details its crucial role in the synthesis of targeted therapies, including kinase inhibitors and receptor antagonists. The guide furnishes researchers with detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective utilization in drug discovery and development programs.

Chemical and Physical Properties

This compound, also known as N-Methyl-4-piperidinol, is a commercially available organic compound with the molecular formula C₆H₁₃NO.[1][2] It presents as a clear, colorless to brown liquid after melting and is characterized by its hygroscopic nature.[3] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen atoms) influences its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 106-52-5[2][4]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [4][5]
Melting Point 29-31 °C (lit.)[3][4][6]
Boiling Point 200 °C (lit.)[3][6]
Density 0.98 g/mL at 20 °C (lit.)[3][6]
Flash Point 190 °F (87.8 °C)[3][4]
Water Solubility Miscible[3]
Appearance Clear colorless to brown liquid after melting[3]

Synthesis and Reactivity

This compound is commonly synthesized via the reduction of 1-methyl-4-piperidone.[3] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.[7] The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification, while the tertiary amine provides a basic site for salt formation and quaternization.[7]

Applications in Drug Discovery

The 1-methylpiperidine (B42303) moiety is a common structural motif in a multitude of pharmaceutical agents, contributing to desirable pharmacokinetic properties such as improved membrane permeability and receptor binding affinity.[7] this compound serves as a key precursor for introducing this scaffold into larger, more complex molecules.

Kinase Inhibitors

This compound and its derivatives are integral to the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.

  • MERTK Inhibitors: The 1-(methylpiperidin-4-yl)aniline scaffold is a key component of potent inhibitors of Mer tyrosine kinase (MERTK), a promising target in various cancers. These inhibitors function by blocking the MERTK signaling pathway, which is crucial for cancer cell survival and proliferation.[8]

  • AKT Inhibitors: Derivatives of this compound are utilized in the synthesis of inhibitors of the serine/threonine kinase AKT, a central node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancer.[9] Inhibition of AKT leads to the suppression of downstream signaling, resulting in decreased cell proliferation and survival.

  • VEGFR and FGFR Inhibitors: This reagent is also employed in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases, both of which are key mediators of tumor angiogenesis.[10]

Histamine (B1213489) H₄ Receptor Antagonists

This compound is used as a reactant in the synthesis of histamine H₄ receptor antagonists.[10] The histamine H₄ receptor is primarily expressed on immune cells and is implicated in inflammatory and allergic responses. Antagonists of this receptor are being investigated for the treatment of various inflammatory conditions.

Experimental Protocols

The following section provides detailed experimental protocols for key transformations involving this compound and its derivatives, based on literature procedures.

Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline (B2691735) (MERTK Inhibitor Precursor)

This protocol describes the synthesis of a key aniline (B41778) intermediate used in the development of MERTK inhibitors. The synthesis commences with a Suzuki coupling to form a tetrahydropyridine (B1245486) derivative, which is subsequently reduced. The tetrahydropyridine precursor can be conceptually derived from the dehydration of this compound.

Experimental Workflow: Synthesis of a MERTK Inhibitor Precursor

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A 1-bromo-2-fluoro-4-nitrobenzene C Pd(PPh3)2Cl2, Na2CO3 1,4-dioxane (B91453)/water A->C B 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine B->C D 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine C->D 91% yield E 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine F 10% Pd/C, H2 Ethanol (B145695) E->F G 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline F->G 82% yield

Caption: Workflow for the synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine [11]

  • To a solution of 1-bromo-2-fluoro-4-nitrobenzene (3 g, 13.76 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (5.16 g, 23.13 mmol) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.2 g, 30.66 mmol).

  • Purge the reaction mixture with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.533 g, 0.766 mmol) and purge with nitrogen for another 5 minutes.

  • Heat the reaction mixture at 100°C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (3 g, 91% yield).

Step 2: Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline [11]

  • To a solution of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (2.33 g, 7.23 mmol) in ethanol (20 mL), add 10% Pd/C (0.433 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Monitor the reaction progress by TLC (5% MeOH in DCM).

  • Upon completion, filter the reaction mixture through a celite bed and wash the bed with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-(1-methylpiperidin-4-yl)aniline as a solid (1.9 g, 82% yield).

Table 2: Quantitative Data for the Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline

StepReactant 1Reactant 2Catalyst / ReagentSolventTime (h)Temp (°C)Yield (%)
1 1-bromo-2-fluoro-4-nitrobenzene (13.76 mmol)Boronic Ester (23.13 mmol)Pd(PPh₃)₂Cl₂ (0.766 mmol), Na₂CO₃ (30.66 mmol)1,4-dioxane/water1610091
2 Tetrahydropyridine derivative (7.23 mmol)H₂10% Pd/CEthanol20RT82

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of drugs derived from this compound stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.

MERTK Signaling Pathway

MERTK is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates a signaling cascade that promotes cell survival, proliferation, and inhibition of apoptosis. In many cancers, MERTK is overexpressed and contributes to tumorigenesis. Inhibitors containing the 1-(methylpiperidin-4-yl)aniline moiety, such as UNC2025, act as ATP-competitive inhibitors of MERTK. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of MERTK, thereby abrogating downstream signaling through pathways such as STAT6, AKT, and ERK1/2.[3][11]

MERTK Signaling Pathway and Inhibition

MERTK_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling MERTK MERTK Receptor pMERTK Phosphorylated MERTK MERTK->pMERTK Autophosphorylation Gas6 Gas6 (Ligand) Gas6->MERTK Binds & Activates STAT6 STAT6 pMERTK->STAT6 Phosphorylates AKT AKT pMERTK->AKT Phosphorylates ERK ERK1/2 pMERTK->ERK Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pSTAT6->Proliferation pAKT->Proliferation pERK->Proliferation Inhibitor MERTK Inhibitor (e.g., UNC2025) Inhibitor->pMERTK Blocks Phosphorylation

Caption: Inhibition of the MERTK signaling pathway by a representative inhibitor.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. AKT inhibitors, such as AZD5363, which can be synthesized using derivatives of this compound, are potent and selective molecules that prevent the phosphorylation and activation of AKT.[6][7] This leads to the inhibition of downstream effector proteins like GSK3β and PRAS40, ultimately resulting in reduced cell proliferation and, in some cases, apoptosis.[4][6]

PI3K/AKT Signaling Pathway and Inhibition

AKT_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., GSK3β, PRAS40) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor AKT Inhibitor (e.g., AZD5363) Inhibitor->pAKT Blocks Activation

Caption: Inhibition of the PI3K/AKT signaling pathway by a representative inhibitor.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds with therapeutic potential. Its utility in the construction of potent and selective kinase inhibitors and receptor antagonists highlights its significance in the development of targeted therapies for cancer and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and synthesis of novel therapeutic agents based on this versatile scaffold. As the demand for targeted and personalized medicine grows, the importance of this compound as a key biochemical reagent in drug discovery is set to expand further.

References

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of the N-Methyl-4-piperidinol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

N-Methyl-4-piperidinol, a heterocyclic organic compound, stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While exhibiting limited intrinsic biological activity, its true significance lies in its role as a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This technical guide delves into the core biological activities of key derivatives synthesized from the N-Methyl-4-piperidinol framework, offering insights into their therapeutic potential. We will explore the quantitative data from key studies, detail the experimental methodologies, and visualize the intricate signaling pathways influenced by these compounds.

N-Methyl-4-piperidinol: A Chemical and Pharmacological Overview

N-Methyl-4-piperidinol, with the chemical formula C₆H₁₃NO, is a clear to yellowish liquid at room temperature.[1] Its structure, featuring a piperidine (B6355638) ring with a methyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a reactive handle for extensive chemical modifications. This structural versatility has positioned it as a crucial starting material for the development of novel therapeutic agents across various disease areas.

While direct pharmacological data on N-Methyl-4-piperidinol is scarce, its primary utility is as a reactant in the synthesis of inhibitors for a range of enzymes, including CaMKII, VEGFR, and FGFR kinases, as well as phosphoinositide-3-kinase.[2]

Cytotoxic Derivatives: The Rise of Curcumin (B1669340) Analogues

A significant area of research has focused on the synthesis of curcumin analogues derived from N-methyl-4-piperidone, the oxidized form of N-Methyl-4-piperidinol. These analogues have demonstrated promising cytotoxic activity against various cancer cell lines.

Quantitative Cytotoxicity Data

A study on three piperidone curcumin analogues revealed their cytotoxic potential against the T47D breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundIC₅₀ (µg/mL) against T47D cells
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone8
N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone4
N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone45

Data sourced from a study on the synthesis and cytotoxicity of N-methyl-4-piperidone curcumin analogues.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the curcumin analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Methodology:

  • Cell Seeding: T47D breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized curcumin analogues and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antioxidant and Anti-Inflammatory Diarylidenepiperidones

Derivatives of N-methyl-4-piperidone, specifically diarylidene-N-methyl-4-piperidones (DANMPs), have been investigated as potential antioxidant and anti-inflammatory agents, offering an alternative to curcumin with potentially improved bioavailability.[4]

Quantitative Antioxidant Activity

The antioxidant potential of these compounds was evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] While specific quantitative data for a range of compounds is extensive, a key finding was that several DANMP derivatives exhibited significant radical scavenging activity, in some cases comparable to or better than curcumin.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of these compounds were assessed by measuring the production of nitric oxide (NO), a key inflammatory mediator, in inflamed cells using the Griess assay.[4] The proposed mechanism involves the inhibition of inflammatory pathways, though the precise molecular targets are still under investigation.

Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory Stimulus->Macrophage iNOS Upregulation iNOS Upregulation Macrophage->iNOS Upregulation NO Production NO Production iNOS Upregulation->NO Production DANMP Derivative DANMP Derivative DANMP Derivative->iNOS Upregulation Inhibition

Caption: Proposed inhibitory effect of DANMP derivatives on nitric oxide production.

Antimicrobial Activity of N-Methyl-4-Piperidone Derivatives

Monoketone curcuminoids (MKCs) derived from N-methyl-4-piperidone have been synthesized and evaluated for their antimicrobial properties against cariogenic bacteria.[5]

Quantitative Antimicrobial Data

The antimicrobial activity was determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundOrganismMIC (µg/mL)
(E)-2-benzylidene-1-methylpiperidin-4-one (R=H)Streptococcus salivarius250-500
(E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)piperidin-4-one (R=3,4,5-OMe)Lactobacillus paracasei250-500
(E)-2-(3-fluorobenzylidene)-1-methylpiperidin-4-one (R=3-F)Streptococcus mutans250-500

Data highlights the moderate activity of select N-methyl-4-piperidone-derived MKCs.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Role in Opioid Receptor Ligand Synthesis

The N-Methyl-4-piperidinol scaffold is a key component in the synthesis of ligands for opioid receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are synthesized from precursors related to N-methyl-4-piperidone, have been shown to act as potent and selective opioid receptor antagonists.[6]

Signaling Pathway of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This leads to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[7]

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Opioid_Agonist Opioid_Agonist Opioid_Agonist->Opioid_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Neuronal_Inhibition cAMP->Neuronal_Inhibition Ca_Influx->Neuronal_Inhibition K_Efflux->Neuronal_Inhibition

Caption: Simplified signaling pathway of an opioid receptor upon agonist binding.

Synthesis of N-Methyl-4-piperidinol and its Derivatives

The synthesis of N-Methyl-4-piperidinol can be achieved through the reduction of N-methyl-4-piperidone.[2] The general workflow for the synthesis of biologically active derivatives often involves a Claisen-Schmidt condensation reaction.

Synthesis_Workflow N_Methyl_4_Piperidone N_Methyl_4_Piperidone Condensation_Reaction Claisen-Schmidt Condensation N_Methyl_4_Piperidone->Condensation_Reaction Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Condensation_Reaction Base_Catalyst Base_Catalyst Base_Catalyst->Condensation_Reaction Biologically_Active_Derivative Biologically_Active_Derivative Condensation_Reaction->Biologically_Active_Derivative

Caption: General workflow for the synthesis of N-methyl-4-piperidone derivatives.

Conclusion

N-Methyl-4-piperidinol serves as a cornerstone in the edifice of modern drug discovery. Its true value is realized not in its own biological activity, but in the vast and diverse pharmacological potential of the molecules that can be constructed from its simple yet elegant framework. From cytotoxic agents that combat cancer to anti-inflammatory compounds and novel antimicrobial agents, the derivatives of N-Methyl-4-piperidinol continue to be a rich source of inspiration for the development of next-generation therapeutics. The continued exploration of this versatile scaffold promises to unlock new avenues for addressing a multitude of human diseases.

References

The Role of 1-Methylpiperidin-4-ol in the Development of Antitumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidin-4-ol, a heterocyclic amine, has emerged as a significant scaffold and versatile building block in medicinal chemistry, particularly in the design and synthesis of novel antitumor agents. Its rigid piperidine (B6355638) core allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. This technical guide provides an in-depth overview of the utilization of this compound in developing anticancer therapeutics, focusing on its role in creating derivatives that target key signaling pathways, detailing experimental methodologies, and presenting quantitative data on their efficacy.

Synthesis and Derivatization

This compound serves as a crucial starting material or intermediate in multi-step synthetic pathways aimed at producing complex molecules with potential anticancer properties. The hydroxyl group and the tertiary amine of the piperidine ring offer reactive sites for various chemical modifications.

A common synthetic strategy involves using this compound as a reactant to introduce the N-methylpiperidine moiety into a larger molecular framework. For example, it is used in the synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline, a key intermediate for creating more complex hybrid molecules.[1] This intermediate can then be further modified, for instance, through Suzuki coupling with different boronic acids to generate a library of nicotinamide (B372718) derivatives.[2]

Another approach involves the synthesis of piperidine-4-one derivatives, where the core piperidine ring is central to the molecule's structure. These compounds are often synthesized via a one-pot condensation reaction involving an aldehyde, a ketone (like 3-chloro-2-butanone), and ammonium (B1175870) acetate (B1210297), which forms the piperidine ring structure.[3]

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_evaluation Evaluation start_mol This compound reaction Chemical Reactions (e.g., Condensation, Coupling, Substitution) start_mol->reaction other_reactants Other Reactants (e.g., Aldehydes, Ketones, Boronic Acids) other_reactants->reaction intermediate Intermediate Product (e.g., 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline) reaction->intermediate Step 1 final_product Final Derivative Library intermediate->final_product Step 2...n screening Biological Screening (e.g., Cytotoxicity Assays) final_product->screening lead_compound Lead Compound Identification screening->lead_compound

Mechanisms of Action and Targeted Signaling Pathways

Derivatives of this compound have been shown to exert their antitumor effects by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

1. Kinase Inhibition: Many derivatives are designed as kinase inhibitors.

  • MERTK Inhibition: A notable target is the Mer-tyrosine kinase (MERTK), a member of the TAM (TYRO3, AXL, MERTK) family, which is crucial for cancer cell survival and proliferation.[1] Hybrid molecules incorporating the 1-(methylpiperidin-4-yl)aniline pharmacophore have been developed as potent MERTK inhibitors.[1]

  • Other Kinases: The this compound scaffold is also utilized in the synthesis of inhibitors for CaMKII, VEGFR, FGFR, and Phosphoinositide-3-kinases (PI3K).[4] The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism, and its activation is a common feature in many cancers.[5]

G Ligand Gas6 MERTK MERTK Receptor Ligand->MERTK Activates PI3K PI3K MERTK->PI3K Derivative This compound Derivative (e.g., 1K5) Derivative->MERTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

2. Modulation of Apoptosis: Several piperidine-based compounds induce apoptosis (programmed cell death) in cancer cells.

  • Bax/Bcl-2 Ratio: Some derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, thereby promoting cell death.[6]

  • p53 and Caspase Activation: The tumor suppressor gene p53 can be upregulated by these compounds, leading to cell cycle arrest and apoptosis.[3] This is often accompanied by the activation of caspases, which are key executioners of the apoptotic process.[7]

3. JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is vital for transmitting signals from cytokines and growth factors and is often constitutively active in hematological cancers.[3] Piperidine compounds have been found to inhibit this pathway, which is essential for the proliferation and survival of cancer cells, particularly in multiple myeloma.[3]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Piperidone Piperidone Derivative Piperidone->JAK Inhibits Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Quantitative Data on Antitumor Activity

The efficacy of antitumor agents derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Target/NotesReference
1K5 A549 (Lung)0.36MERTK Inhibitor[1]
MCF-7 (Breast)0.42[1]
MDA-MB-231 (Breast)0.80[1]
3d MCF-7 (Breast)43.4Imidazo[1,2-a]pyrimidine[6]
MDA-MB-231 (Breast)35.9[6]
4d MCF-7 (Breast)39.0Imidazo[1,2-a]pyrimidine, induced apoptosis[6]
MDA-MB-231 (Breast)35.1[6]
9a MV4-11 (Leukemia)5.9Nicotinamide derivative, ABL1 kinase target[2]
9e MV4-11 (Leukemia)5.9[2]
9k MV4-11 (Leukemia)5.0[2]
PCC SNU-475 (Liver)6.98Piperazine-containing compound[7]
SNU-423 (Liver)7.76[7]
7i DU145 (Prostate)9.31,2,4-Oxadiazole derivative[8]
16 MDA-MB-231 (Breast)9.21,3,4-Thiadiazole analogue[8]

Experimental Protocols

This section details the generalized methodologies for key experiments involved in the synthesis and evaluation of this compound based antitumor agents.

General Synthesis of Piperidin-4-one Derivatives

This protocol is based on the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[3]

  • Materials: Appropriate aldehyde (0.2 mol), 3-chloro-2-butanone (B129570) (0.1 mol), ammonium acetate (0.1 mol), ethanol.

  • Procedure:

    • Dissolve ammonium acetate, the selected aldehyde, and 3-chloro-2-butanone in ethanol.

    • Heat the mixture slowly. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow for crystallization.

    • If necessary, add animal charcoal to the alcoholic solution and filter to obtain a clear solution before cooling.

    • Collect the resulting crystals by filtration.

    • Purify the product, typically through recrystallization from a suitable solvent.

    • Characterize the final compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to measure the cytotoxic effects of compounds on cancer cells.[7][9]

  • Materials: Cancer cell lines (e.g., A549, MCF-7), culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), 96-well plates, test compounds dissolved in DMSO, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 2.5 mg/mL), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (typically 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib, Doxorubicin).

    • MTT Addition: After the treatment period, remove the medium and add MTT solution to each well. Incubate at 37°C for 4 hours in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G start Seed Cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate 48h (Treatment Period) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h (Formazan Formation) mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (Plate Reader) solubilize->read analyze Calculate IC50 Value read->analyze

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA expression of target genes (e.g., p53, Bax) following compound treatment.[3]

  • Materials: Treated cancer cells, RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR primers for target and housekeeping genes, SYBR Green master mix, real-time PCR system.

  • Procedure:

    • Cell Treatment: Treat cancer cells (e.g., H929 multiple myeloma cells) with the test compound (e.g., Compound II or V) for the desired time (e.g., 48 hours).

    • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest (e.g., p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green-based detection method.

    • Data Analysis: Analyze the amplification data. Calculate the relative gene expression levels using a method like the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion and Future Perspectives

This compound has proven to be an invaluable scaffold in the development of novel antitumor agents. Its structural features facilitate the synthesis of diverse libraries of compounds that can effectively target a range of cancer-related signaling pathways, including those governed by kinases like MERTK and central signaling nodes like the JAK/STAT and PI3K/AKT pathways. The derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines, often inducing apoptosis and inhibiting proliferation at low micromolar concentrations.

Future research should continue to explore the versatility of the this compound core to develop next-generation inhibitors with improved potency, selectivity, and favorable pharmacokinetic profiles. Investigating the efficacy of these lead compounds in in vivo animal models will be a critical next step to validate their therapeutic potential and advance them toward clinical development. The combination of rational drug design, robust synthetic chemistry, and detailed biological evaluation will undoubtedly lead to the discovery of new and more effective cancer therapies built upon this promising chemical scaffold.

References

The Engine of Innovation: A Technical Guide to the Mechanism of Action of 1-Methylpiperidin-4-ol Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents. Among these, its derivatives targeting the histamine (B1213489) H3 receptor (H3R) have garnered significant attention for their therapeutic potential in treating neurological and cognitive disorders. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism at the Histamine H3 Receptor

Derivatives of this compound primarily exert their effects as competitive antagonists or inverse agonists at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). As a presynaptic autoreceptor, it negatively regulates the synthesis and release of histamine. Furthermore, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3R (inverse agonism) or competing with endogenous histamine (antagonism), this compound derivatives disinhibit the release of these neurotransmitters. This neurochemical cascade is believed to underlie the pro-cognitive, wake-promoting, and other therapeutic effects observed with this class of compounds. The piperidine (B6355638) moiety is a crucial structural element for achieving high affinity at the H3R.[1][2]

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and functional potency of this compound derivatives at the histamine H3 receptor are determined through various in vitro assays. The data presented below summarizes the binding affinities (Ki) and functional potencies (IC50) for a selection of representative compounds from the literature. These values are critical for establishing structure-activity relationships (SAR) and guiding lead optimization efforts.

Compound IDR Group ModificationTarget ReceptorBinding Affinity (Ki, nM)Functional AssayFunctional Potency (IC50, nM)
Compound A 4-((1H-imidazol-4-yl)methyl)Human Histamine H37.70--
Compound B Substituted aniline (B41778) amide via a two-methylene linkerHuman Histamine H3< 1--
Compound C 4-benzimidazolyl-piperidinylcarbonylHuman Histamine H3< 0.5--
DL76 1-(3-(4-tert-butylphenoxy)propyl)Human Histamine H338--
Compound 9 4-tert-butylphenoxyalkoxyamine derivativeHuman Histamine H369--

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound derivatives as H3R antagonists.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is fundamental for determining the binding affinity of a test compound for the H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.[3]

  • Radioligand: [³H]-Nα-methylhistamine.[3]

  • Non-specific binding control: A high concentration of a known H3 antagonist (e.g., thioperamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the H3R.

    • Lyse the cells and homogenize the suspension.

    • Isolate the cell membranes through differential centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the radioligand ([³H]-Nα-methylhistamine), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapid filtration through the glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an inverse agonist at the H3 receptor by quantifying its effect on G-protein activation.

Objective: To determine the potency of a test compound as an inverse agonist at the H3 receptor.

Materials:

  • Membranes from cells expressing the human histamine H3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay format).

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • If using a filtration method, terminate the reaction by rapid filtration and wash the filters. Measure the bound [³⁵S]GTPγS using a scintillation counter.

    • If using an SPA format, the binding of [³⁵S]GTPγS to the G-protein coupled to the SPA bead will generate a detectable signal.

  • Data Analysis:

    • Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

    • Plot the percentage of basal binding against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the histamine H3 receptor and the workflow of a typical radioligand binding assay.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron H3R_Antagonist This compound Derivative (Antagonist) H3R Histamine H3 Receptor H3R_Antagonist->H3R Blocks Gi_Go Gi/o Protein H3R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits Histamine_Release ↓ Histamine Release Gi_Go->Histamine_Release Other_NT_Release ↓ Other Neurotransmitter Release Gi_Go->Other_NT_Release cAMP ↓ cAMP AC->cAMP Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (H3R-expressing cells) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Nα-methylhistamine) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

References

An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 1-Methylpiperidin-4-ol (CAS No. 106-52-5), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and essential safety protocols.

Chemical and Physical Properties

This compound is a hygroscopic compound that can exist as a liquid or a low-melting solid.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C6H13NO[1][2][4]
Molecular Weight 115.17 g/mol [2][4]
Appearance Liquid or Solid or Semi-solid[1][3]
Color Colorless to light yellow[2]
Melting Point 29-31 °C (lit.)[1][3][5][6]
Boiling Point 200 °C (lit.)[1][6]
Flash Point 87 °C (190 °F)[1]
Density 0.98 g/mL at 20 °C (lit.)[1]
Water Solubility Miscible[1][7]
Refractive Index n20/D 1.479[1][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[7] The primary hazards are skin irritation, serious eye damage/irritation, and respiratory irritation.[4][7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][7]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[4][7]

GHS Pictograms:

  • alt text
    Corrosion

  • alt text
    Exclamation Mark

Signal Word: Danger or Warning[4]

Experimental Protocols

Detailed methodologies for safe handling and emergency procedures are crucial when working with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9] Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be followed.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

    • Clothing: Wear a lab coat or chemical-resistant apron.[9] In case of a significant risk of splashing, a full-body suit may be necessary.[10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[7][11] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

3.2. Spill Cleanup Protocol

In the event of a spill, follow this detailed procedure to ensure safety and proper containment.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • If the substance is flammable, eliminate all ignition sources.[10]

  • Assess the Spill: Determine the extent of the spill and if it can be managed by trained personnel on-site. For large spills, contact the institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in section 3.1.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[10][13]

    • Do not use combustible materials like paper towels to absorb the spill.[13]

  • Neutralize and Absorb:

    • While not explicitly stated for this specific compound, for amine-containing compounds, a weak acid (e.g., 5% acetic acid) can be used for neutralization after absorption.[10]

  • Collect the Waste:

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[14][15] Use non-sparking tools if the material is flammable.[11]

  • Decontaminate the Area:

    • Clean the spill area with soap and water.[15]

    • Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[14]

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[13]

3.3. First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11]

    • Remove contact lenses if present and easy to do so.[7]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1][10]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][11]

    • If skin irritation occurs, seek medical attention.[7]

  • Inhalation:

    • Move the person to fresh air.[7][11]

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[11]

    • Seek medical attention.[7]

  • Ingestion:

    • Rinse the mouth with water.[11]

    • Do NOT induce vomiting.[11]

    • Never give anything by mouth to an unconscious person.[11]

    • Call a physician or poison control center immediately.[11]

Storage and Handling

Proper storage and handling are essential to maintain the chemical's integrity and prevent accidents.

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

    • Keep away from heat, sparks, and open flames.[7][12]

    • Store under an inert atmosphere as the compound is air and moisture sensitive.[8]

  • Handling Procedures:

    • Handle in a well-ventilated area or under a chemical fume hood.[7][11]

    • Avoid contact with skin, eyes, and clothing.[7][8]

    • Avoid breathing dust, fumes, gas, mist, or vapors.[7]

    • Wash hands thoroughly after handling.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[9][12]

  • Incompatible Materials:

    • Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[11] Do not empty into drains.[7]

Mandatory Visualizations

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel & Evacuate Area Spill_Occurs->Alert_Personnel Eliminate_Ignition_Sources Eliminate Ignition Sources Alert_Personnel->Eliminate_Ignition_Sources Assess_Spill Assess Spill Severity Eliminate_Ignition_Sources->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Area with Soap & Water Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Ventilate_Area Ventilate Area Dispose_Waste->Ventilate_Area Restock_Supplies Restock Spill Kit Ventilate_Area->Restock_Supplies

Caption: Workflow for handling a chemical spill of this compound.

First_Aid_Procedures cluster_Eye_Contact Eye Contact cluster_Skin_Contact Skin Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Occurs Flush_Eyes Flush with water for 15 min Exposure->Flush_Eyes Eye Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Skin Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Inhalation Rinse_Mouth Rinse Mouth Exposure->Rinse_Mouth Ingestion Remove_Contacts Remove Contact Lenses Flush_Eyes->Remove_Contacts Seek_Medical_Attention_Eye Seek Immediate Medical Attention Remove_Contacts->Seek_Medical_Attention_Eye Wash_Skin Wash with Soap & Water for 15 min Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek Medical Attention if Irritation Occurs Wash_Skin->Seek_Medical_Attention_Skin Provide_Oxygen Provide Oxygen/Artificial Respiration if Needed Move_to_Fresh_Air->Provide_Oxygen Seek_Medical_Attention_Inhalation Seek Medical Attention Provide_Oxygen->Seek_Medical_Attention_Inhalation No_Vomiting Do NOT Induce Vomiting Rinse_Mouth->No_Vomiting Seek_Medical_Attention_Ingestion Seek Immediate Medical Attention No_Vomiting->Seek_Medical_Attention_Ingestion

Caption: First aid procedures for exposure to this compound.

Hazard_Safety_Relationship cluster_Hazards Hazards of this compound cluster_Precautions Safety Precautions H315 H315: Skin Irritation PPE Personal Protective Equipment (Gloves, Goggles, Respirator) H315->PPE requires Emergency Emergency Procedures (First Aid, Spill Kit) H315->Emergency in case of exposure H318 H318: Serious Eye Damage H318->PPE requires H318->Emergency in case of exposure H335 H335: Respiratory Irritation H335->PPE requires Handling Proper Handling (Fume Hood, Ventilation) H335->Handling requires Flammable Combustible Storage Safe Storage (Cool, Dry, Inert Atmosphere) Flammable->Storage requires

Caption: Relationship between hazards and required safety precautions.

References

1-Methylpiperidin-4-ol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidin-4-ol is a key building block in the synthesis of a wide range of pharmaceutical compounds. Its stability and the conditions under which it is stored are critical factors that can impact its purity, reactivity, and, ultimately, the quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data and chemical principles. It outlines potential degradation pathways and provides a comprehensive, generalized protocol for conducting forced degradation studies to further elucidate its stability profile.

Chemical and Physical Properties

This compound, also known as N-methyl-4-hydroxypiperidine, is a hygroscopic solid or liquid with a melting point of approximately 29-31°C.[1] Its susceptibility to moisture necessitates careful handling and storage to prevent degradation and maintain its chemical integrity.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, several storage and handling precautions should be observed. The following table summarizes the recommended conditions based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the tertiary amine and secondary alcohol functionalities.
Light Store in the dark (amber vial)To protect against potential photodegradation, a common pathway for organic molecules.
Moisture Tightly sealed container in a dry environmentThe compound is hygroscopic and can absorb water, which may lead to hydrolytic degradation or changes in physical state.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and data on related piperidine (B6355638) and piperazine-containing compounds. Understanding these potential pathways is crucial for designing stability-indicating analytical methods and for interpreting stability data.

Oxidation

The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common degradation pathway for molecules containing similar functionalities, as seen in forced degradation studies of compounds like imatinib (B729) mesylate.[2] The secondary alcohol group could also be oxidized to a ketone, forming 1-methyl-4-piperidone.

Thermal Degradation

At elevated temperatures, complex degradation reactions can occur. Studies on mixtures containing 4-hydroxy-1-methylpiperidine in industrial applications have suggested that reactions involving the piperidine ring, such as "arm switching" with other amines, can be a major degradation pathway under specific conditions. While not directly analogous to storage conditions, it highlights the reactivity of the ring system at higher temperatures.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific photostability data for this compound is lacking, it is a prudent practice to protect it from light to prevent potential degradation.

Acidic and Alkaline Hydrolysis

Although generally stable, under strong acidic or alkaline conditions, degradation could be accelerated. Forced degradation studies on related compounds often show hydrolysis of susceptible functional groups.[2]

Experimental Protocols for Stability Assessment

To thoroughly understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Forced Degradation Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the drug substance.

4.1.1. Materials

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or other suitable organic solvent

  • Mobile phase for HPLC analysis

  • Calibrated analytical balance, pH meter, HPLC with a suitable detector (e.g., UV, MS), photostability chamber, and oven.

4.1.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose aliquots to stress base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base Expose aliquots to stress oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to stress thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal Expose aliquots to stress photo Photodegradation (ICH Q1B guidelines) prep->photo Expose aliquots to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize significant degradation products (LC-MS) hplc->characterize

Caption: Experimental workflow for a forced degradation study.

4.1.3. Detailed Methodologies

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Sample at various time points.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 80°C). Sample at various time points and dissolve in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from any degradation products.

G start Start: Method Development Goal select_method Select Analytical Technique Typically Reverse-Phase HPLC start->select_method optimize_params Optimize Parameters Mobile Phase Composition Column Chemistry Temperature Flow Rate select_method->optimize_params inject_samples Inject Samples Unstressed Compound Stressed (Degraded) Samples optimize_params->inject_samples evaluate_sep {Evaluate Separation | Resolution between parent peak and degradant peaks > 2} inject_samples->evaluate_sep evaluate_sep->optimize_params No validate_method Validate Method (ICH Q2(R1)) Specificity Linearity Accuracy Precision Robustness evaluate_sep->validate_method Yes end End: Validated Stability-Indicating Method validate_method->end

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its hygroscopic nature is a key consideration for handling and storage. The primary potential degradation pathways include oxidation of the tertiary amine and secondary alcohol. For researchers and drug development professionals, conducting forced degradation studies is a critical step to fully understand its stability profile, identify potential impurities that may arise during the product lifecycle, and develop robust, stability-indicating analytical methods. This proactive approach to understanding and managing the stability of this compound will contribute to the overall quality and safety of the pharmaceutical products in which it is a vital component.

References

An In-depth Technical Guide to 1-Methylpiperidin-4-ol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. While not a therapeutic agent itself, its structural motif is embedded in a wide array of pharmacologically active compounds. This document traces the historical synthesis of its precursor, details various synthetic routes to the final alcohol, presents its physicochemical and spectroscopic properties in a structured format, and provides detailed experimental protocols for its preparation. The synthesis workflows are visualized using logical diagrams to facilitate a clear understanding of the chemical transformations.

Discovery and Historical Context

The history of this compound is intrinsically linked to the synthesis of its ketone precursor, 1-Methyl-4-piperidone. The first reported synthesis of this key intermediate was documented by Samuel M. McElvain in the Journal of the American Chemical Society in 1948.[1][2] McElvain's work focused on the preparation of piperidine (B6355638) derivatives, and the synthesis of 1-Methyl-4-piperidone was achieved through the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.[1][2]

The "discovery" of this compound itself was a subsequent and logical step, arising from the application of established ketone reduction methodologies to the readily available 1-Methyl-4-piperidone. The development of powerful and selective reducing agents in the mid-20th century, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as advancements in catalytic hydrogenation, enabled the efficient conversion of the piperidone to the corresponding alcohol. This transformation unlocked the potential of this compound as a versatile scaffold for the synthesis of more complex molecules, particularly in the burgeoning field of pharmaceutical research.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its characterization and for monitoring reactions in which it is a reactant or product.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Appearance Colorless to light yellow liquid or solid
Melting Point 32-36 °C
Boiling Point 199-201 °C
Density ~0.98 g/cm³ at 25 °C
Solubility Soluble in water, ethanol, methanol (B129727), and chloroform.
Table 2: Spectroscopic Data for this compound
Technique Key Peaks and Assignments Reference
¹H NMR δ (ppm): ~3.5-3.7 (m, 1H, CH-OH), ~2.7-2.9 (m, 2H, piperidine H₂ axial), ~2.2-2.4 (s, 3H, N-CH₃), ~2.0-2.2 (m, 2H, piperidine H₂ equatorial), ~1.6-1.8 (m, 2H, piperidine H₂ axial), ~1.4-1.6 (m, 2H, piperidine H₂ equatorial)[2][4]
¹³C NMR δ (ppm): ~67-69 (C-4), ~55-57 (C-2, C-6), ~46-48 (N-CH₃), ~34-36 (C-3, C-5)[2][4]
FTIR (neat) ν (cm⁻¹): ~3300-3400 (br, O-H stretch), ~2930 (C-H stretch, aliphatic), ~1060 (C-O stretch)[5]
Mass Spec (EI) m/z (%): 115 (M⁺), 98, 71, 58, 42[3]

Synthesis of this compound

The primary route to this compound involves the reduction of 1-Methyl-4-piperidone. Several effective methods are commonly employed, each with its own advantages in terms of selectivity, reaction conditions, and cost.

Synthesis of the Precursor: 1-Methyl-4-piperidone

The historical synthesis of 1-Methyl-4-piperidone, as described by McElvain, involves the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.[1][2]

G cluster_0 McElvain's Synthesis of 1-Methyl-4-piperidone (1948) A 1-Methyl-3-carbethoxy-4-piperidone hydrochloride C Reflux A->C B 20% Hydrochloric Acid B->C D Evaporation C->D E 1-Methyl-4-piperidone D->E

McElvain's historical synthesis of the piperidone precursor.

Reduction of 1-Methyl-4-piperidone to this compound

The conversion of the ketone to the alcohol is a standard reduction reaction. The choice of reducing agent can influence the reaction's practicality and scale.

G cluster_1 Reduction Pathways to this compound cluster_a Sodium Borohydride (NaBH₄) cluster_b Lithium Aluminum Hydride (LiAlH₄) cluster_c Catalytic Hydrogenation Ketone 1-Methyl-4-piperidone NaBH4 NaBH₄, Methanol Ketone->NaBH4 LiAlH4 1. LiAlH₄, Diethyl Ether 2. Aqueous Workup Ketone->LiAlH4 H2_cat H₂, Catalyst (e.g., PtO₂) Acetic Acid Ketone->H2_cat Alcohol This compound NaBH4->Alcohol LiAlH4->Alcohol H2_cat->Alcohol

Common synthetic routes for the reduction of 1-Methyl-4-piperidone.

Experimental Protocols

The following are detailed methodologies for the synthesis of the precursor and its subsequent reduction to this compound.

Synthesis of 1-Methyl-4-piperidone (Adapted from McElvain, 1948)

Materials:

  • 1-Methyl-3-carbethoxy-4-piperidone hydrochloride

  • 20% Hydrochloric acid

Procedure:

  • To a 1-liter flask, add 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride and 350 mL of 20% hydrochloric acid.[1]

  • Reflux the mixture for one hour. The completion of the hydrolysis and decarboxylation can be monitored by the absence of coloration with a ferric chloride reagent.[1]

  • After cooling, evaporate the solution to dryness on a steam bath under reduced pressure (10 mm).[1]

  • The resulting solid product is further dried by heating at 100 °C for 4 hours under high vacuum (0.1 mm) and then placed over solid potassium hydroxide (B78521) in a desiccator for 24 hours to yield crude 1-Methyl-4-piperidone.[1]

  • Purification can be achieved by recrystallization from hot acetone.[1]

Reduction of 1-Methyl-4-piperidone with Sodium Borohydride

Materials:

  • 1-Methyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-Methyl-4-piperidone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be purified by vacuum distillation if necessary.

Reduction of 1-Methyl-4-piperidone via Catalytic Hydrogenation

Materials:

  • 1-Methyl-4-piperidone

  • Adams' catalyst (Platinum(IV) oxide, PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • Sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 1-Methyl-4-piperidone (1.0 g) in glacial acetic acid (5 mL).[7]

  • Carefully add Adams' catalyst (PtO₂, 5 mol%) to the solution.[7]

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas to a pressure of 50-70 bar.[7]

  • Stir the reaction mixture at room temperature for 6-10 hours, monitoring the uptake of hydrogen.[7]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reduction of 1-Methyl-4-piperidone with Lithium Aluminum Hydride

Materials:

  • 1-Methyl-4-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.[6][8]

  • Cool the suspension in an ice bath.

  • Dissolve 1-Methyl-4-piperidone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential, slow dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, allows for diverse chemical modifications. The piperidine ring provides a common scaffold that can be functionalized at the 4-position, while the N-methyl group can be retained or modified. This versatility has led to its incorporation into compounds targeting various biological pathways.

Conclusion

From its conceptual origins in the mid-20th century to its current status as a key synthetic intermediate, this compound has played a significant role in the advancement of organic and medicinal chemistry. A thorough understanding of its historical synthesis, physicochemical properties, and the various methods for its preparation is essential for researchers and scientists in the field of drug discovery and development. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for the efficient and effective utilization of this important chemical entity.

References

Methodological & Application

Synthesis of 1-Methylpiperidin-4-ol from 1-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Methylpiperidin-4-ol

Introduction

This compound is a valuable heterocyclic compound widely employed as a key building block and intermediate in the synthesis of a diverse range of pharmaceutical agents.[1][2] Its structure is a core component in the development of analgesics, kinase inhibitors, and other therapeutic molecules.[2] The synthesis of this compound is most commonly and efficiently achieved through the reduction of the corresponding ketone, 1-methyl-4-piperidone (B142233). This application note details a standard laboratory protocol for this transformation using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent.[3][4]

The reduction of 1-methyl-4-piperidone with sodium borohydride is a robust and high-yielding reaction, converting the ketone functional group into a secondary alcohol.[4][5] This method is favored for its operational simplicity, safety, and the high purity of the resulting product.

Chemical Reaction Scheme

The overall chemical transformation is the reduction of a ketone to a secondary alcohol.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of N-Methyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-piperidinol is a crucial building block in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its piperidine (B6355638) core is a prevalent scaffold in numerous approved drugs, making its efficient and scalable synthesis a topic of significant interest. Catalytic hydrogenation of N-methyl-4-piperidone represents the most direct and atom-economical route to this valuable intermediate. This document provides detailed application notes and experimental protocols for various catalytic hydrogenation methods for the synthesis of N-Methyl-4-piperidinol.

The primary transformation discussed is the reduction of the ketone functionality in N-methyl-4-piperidone to a secondary alcohol, yielding N-Methyl-4-piperidinol.

Reaction Scheme:

Caption: General reaction scheme for the catalytic hydrogenation of N-methyl-4-piperidone.

Catalytic Hydrogenation Methods: A Comparative Overview

Several catalyst systems are effective for the hydrogenation of N-methyl-4-piperidone. The choice of catalyst can significantly impact reaction conditions, yield, and purity of the final product. This section provides a comparative summary of common heterogeneous catalysts.

CatalystTypical Loading (w/w %)Pressure (psi)Temperature (°C)SolventReported Yield (%)
Platinum(IV) Oxide (PtO₂) 1-550-50025-80Acetic Acid, Ethanol (B145695)>90
Raney® Nickel 5-2050-100025-100Ethanol, Methanol85-95
Rhodium on Carbon (Rh/C) 1-550-50025-80Ethanol, Methanol>95
Ruthenium on Carbon (Ru/C) 1-5100-100050-120Water, Alcohols80-90

Experimental Protocols

This section details the experimental procedures for the synthesis of N-Methyl-4-piperidinol using various catalysts.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of piperidones, typically requiring mild conditions.

Materials:

  • N-methyl-4-piperidone

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (or Glacial Acetic Acid)

  • Sodium bicarbonate (for work-up if using acetic acid)

  • Anhydrous sodium sulfate

  • Celite® or a similar filter aid

  • Hydrogen gas

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve N-methyl-4-piperidone (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (1-5% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 4-8 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet.

    • If acetic acid was used as the solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-Methyl-4-piperidinol can be purified by vacuum distillation to yield a colorless to yellowish liquid.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for ketone reductions.

Materials:

  • N-methyl-4-piperidone

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen gas

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Wash the commercial Raney® Nickel slurry (5-20% by weight of the substrate) with the reaction solvent (ethanol or methanol) three times to remove residual water.

  • Reactor Setup: In a high-pressure reactor vessel, add the washed Raney® Nickel catalyst, followed by a solution of N-methyl-4-piperidone (1.0 eq) in the chosen solvent (10-20 mL per gram of substrate).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 500-1000 psi.

  • Reaction: Heat the mixture to 50-80°C and stir vigorously for 6-12 hours.

  • Work-up:

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with the solvent. Caution: The catalyst is pyrophoric.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the product by vacuum distillation.

Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)

Rhodium catalysts are highly active and can often be used under milder conditions than other catalysts.

Materials:

  • N-methyl-4-piperidone

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol or Methanol

  • Hydrogen gas

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor, add N-methyl-4-piperidone (1.0 eq) and the solvent (ethanol or methanol, 15-25 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/C (1-5% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 100-300 psi.

  • Reaction: Stir the mixture at room temperature (25°C) for 4-8 hours.

  • Work-up:

    • Vent the hydrogen and purge with nitrogen.

    • Filter the catalyst through Celite® and wash with the solvent.

    • Concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting N-Methyl-4-piperidinol can be purified by vacuum distillation.

Synthesis Workflow and Logic

The overall process for synthesizing N-Methyl-4-piperidinol via catalytic hydrogenation can be visualized as a series of logical steps, from precursor synthesis to the final purified product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_purification Work-up & Purification Precursors Diethyl 1,3-acetonedicarboxylate, Methylamine, Formaldehyde Reaction1 Cyclocondensation & Decarboxylation Precursors->Reaction1 NMP_Ketone N-Methyl-4-piperidone Reaction1->NMP_Ketone Hydrogenation Hydrogenation Reaction NMP_Ketone->Hydrogenation Catalyst_H2 Catalyst (PtO₂, Raney Ni, Rh/C, etc.) + H₂ Gas Catalyst_H2->Hydrogenation Crude_Product Crude N-Methyl-4-piperidinol Hydrogenation->Crude_Product Filtration Catalyst Filtration Crude_Product->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure N-Methyl-4-piperidinol Purification->Final_Product

Caption: Overall workflow for the synthesis and purification of N-Methyl-4-piperidinol.

Logical Relationships in Catalytic Hydrogenation

The core of the synthesis is the catalytic cycle of hydrogenation. The following diagram illustrates the logical relationship between the key components in this process.

Catalytic_Cycle cluster_main Catalytic Hydrogenation Cycle Substrate N-Methyl-4-piperidone (Ketone) Adsorption Adsorption of Substrate & H₂ Substrate->Adsorption Catalyst Catalyst Surface (e.g., Pt, Ni, Rh) Catalyst->Adsorption H2 H₂ Gas H2->Adsorption H_Addition Stepwise Hydrogen Addition Adsorption->H_Addition Product_Formation N-Methyl-4-piperidinol (Alcohol) H_Addition->Product_Formation Desorption Product Desorption Product_Formation->Desorption Regenerated_Catalyst Regenerated Catalyst Desorption->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Cycle Repeats

Caption: Logical steps in the heterogeneous catalytic hydrogenation of N-methyl-4-piperidone.

Purity Analysis

The purity of the final N-Methyl-4-piperidinol product can be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying any volatile impurities. A typical method would involve a non-polar capillary column and a temperature gradient to separate the product from any remaining starting material or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and detect any significant impurities.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (-OH) stretch (around 3300 cm⁻¹) in the product can be used to monitor the reaction's completion.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.

  • Pyrophoric Catalysts: Raney® Nickel and the spent platinum and rhodium catalysts can be pyrophoric, especially when dry. They should always be handled under a solvent or an inert atmosphere and never allowed to dry in the air.

  • Pressure Reactions: High-pressure reactors should be operated by trained personnel, and the equipment must be regularly inspected and maintained.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

Application Notes: Reduction of 4-Oxopiperidine Derivatives to 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of 4-oxopiperidine derivatives is a crucial transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting 4-hydroxypiperidine (B117109) scaffold is a key structural motif in a wide range of biologically active molecules and approved drugs. This document provides detailed application notes and protocols for the synthesis of 1-Methylpiperidin-4-ol from its corresponding ketone precursor, N-Methyl-4-piperidone. Two primary, reliable, and scalable methods will be discussed: reduction with sodium borohydride (B1222165) and catalytic hydrogenation.

Overview of Synthetic Pathways

The conversion of N-Methyl-4-piperidone to this compound involves the reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical and depends on factors such as scale, desired selectivity, and available equipment.

  • Sodium Borohydride (NaBH₄) Reduction: This method is widely used in laboratory settings due to its operational simplicity, mild reaction conditions, and high chemoselectivity. Sodium borohydride is a selective reducing agent for aldehydes and ketones and is generally unreactive towards esters, amides, and carboxylic acids. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695).

  • Catalytic Hydrogenation: This method is highly efficient, atom-economical, and often preferred for large-scale industrial production. It involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. Catalytic hydrogenation is a clean reaction, with the only byproduct being water in some cases, and the catalyst can often be recovered and reused.

Data Presentation

The following table summarizes quantitative data for the reduction of N-Methyl-4-piperidone to this compound using different methods. The data is compiled from various sources and represents typical experimental outcomes.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference Type
Hydride Reduction Sodium BorohydrideMethanol0 - 252 - 485 - 95>98General Protocol for Ketone Reduction
Catalytic Hydrogenation Platinum on Carbon (Pt/C)Ethanol25 - 504 - 890 - 98>99General Protocol for Piperidine Synthesis
Catalytic Hydrogenation Raney NickelMethanol5012 - 1685 - 95>98Patent Literature[1]

Experimental Protocols

Protocol 1: Reduction of N-Methyl-4-piperidone using Sodium Borohydride

This protocol describes a standard laboratory procedure for the reduction of N-Methyl-4-piperidone to this compound using sodium borohydride.

Materials:

  • N-Methyl-4-piperidone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Sodium chloride

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-Methyl-4-piperidone (10.0 g, 88.4 mmol) in anhydrous methanol (100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature below 10 °C, slowly add sodium borohydride (3.34 g, 88.4 mmol) portion-wise over 30 minutes. Vigorous gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine, 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography on silica (B1680970) gel to afford a colorless to pale yellow oil.

Protocol 2: Catalytic Hydrogenation of N-Methyl-4-piperidone

This protocol outlines the procedure for the reduction of N-Methyl-4-piperidone via catalytic hydrogenation using Platinum on Carbon (Pt/C) as the catalyst.

Materials:

  • N-Methyl-4-piperidone

  • Ethanol

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Charging: To a high-pressure reactor vessel, add a solution of N-Methyl-4-piperidone (10.0 g, 88.4 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Pt/C catalyst (0.5 g, 5% w/w) to the solution.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi (approximately 3.4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Depressurization and Purging: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 20 mL). Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting this compound is often of high purity and may not require further purification. If necessary, distillation can be performed.

Mandatory Visualization

G cluster_start Starting Material cluster_reduction Reduction Methods cluster_process Workup & Purification cluster_product Final Product Start N-Methyl-4-piperidone Method1 Sodium Borohydride Reduction Start->Method1 Methanol Method2 Catalytic Hydrogenation Start->Method2 Ethanol, H₂, Catalyst Workup Quenching & Extraction Method1->Workup Method2->Workup Catalyst Filtration Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the reduction of N-Methyl-4-piperidone.

Caption: Chemical transformation from N-Methyl-4-piperidone to this compound.

References

Experimental protocol for 1-Methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Methylpiperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as N-Methyl-4-piperidinol, is a valuable synthetic intermediate and building block in the pharmaceutical industry.[1][2] It is utilized in the synthesis of a wide range of biologically active compounds, including antitumor agents, histamine (B1213489) H4 receptor antagonists, and inhibitors for various kinases such as CaMKII, VEGFR, and FGFR.[3][4] This document provides detailed experimental protocols for the synthesis of this compound via the reduction of 1-methyl-4-piperidone (B142233), a common and efficient route.

Synthesis Pathway Overview

The primary and most direct method for the synthesis of this compound is the reduction of the ketone functional group in 1-methyl-4-piperidone. This transformation can be achieved using various reducing agents, most commonly through catalytic hydrogenation or with hydride reagents like sodium borohydride (B1222165).

G cluster_main General Synthesis Reaction SM 1-Methyl-4-piperidone reagents [Reducing Agent] (e.g., NaBH4 or H2/Catalyst) SM->reagents P This compound reagents->P Reduction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are detailed below.

Protocol 1: Reduction of 1-Methyl-4-piperidone using Sodium Borohydride (NaBH₄)

This method is well-suited for laboratory-scale synthesis due to its mild reaction conditions and the use of a relatively safe and easy-to-handle reducing agent.[5][6] Sodium borohydride is a selective reducing agent for aldehydes and ketones.[6]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone (1 eq.) in methanol (10 volumes, e.g., 10 mL of methanol for 1 g of piperidone).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or 1N HCl until the effervescence ceases.[6]

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 10 volumes).[6] Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. This compound is a low-melting solid or a colorless to yellowish liquid.[8] Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Catalytic Hydrogenation

This method is highly efficient and produces high-purity product, making it suitable for larger-scale synthesis. It involves the use of hydrogen gas and a metal catalyst.[9][10]

Materials and Reagents:

  • 1-Methyl-4-piperidone

  • 5% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) catalyst

  • Solvent: Tetrahydrofuran (THF), Methanol, or Ethanol

  • Hydrogen (H₂) gas supply

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Charging: To a suitable hydrogenation reactor, add 1-methyl-4-piperidone (1 eq.) and the solvent (e.g., THF, 2.0 mL for 0.5 mmol of substrate).[8]

  • Catalyst Addition: Add the catalyst (e.g., 5% Pt/C, typically 1-10 mol%).

  • Inerting: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Charge the reactor with hydrogen gas to the desired pressure (e.g., 1-4 atm).[8]

  • Reaction: Stir the reaction mixture at the set temperature (e.g., 25-60 °C) until hydrogen uptake ceases, indicating the completion of the reaction.[8]

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield this compound.

Experimental Workflow and Data

The following diagram and tables summarize the workflow and key quantitative data for the synthesis protocols.

G cluster_workflow Workflow for NaBH4 Reduction Method start Dissolve 1-Methyl-4-piperidone in Methanol cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Slowly Add NaBH4 cool->add_nabh4 react Stir at RT (3-5 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl at 0 °C monitor->quench Reaction Complete evap Remove Methanol (Rotovap) quench->evap extract Extract with DCM evap->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Concentrate to obtain This compound dry->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Table 1: Comparison of Synthesis Protocols
ParameterProtocol 1: NaBH₄ ReductionProtocol 2: Catalytic Hydrogenation
Starting Material 1-Methyl-4-piperidone1-Methyl-4-piperidone
Key Reagent Sodium borohydride (NaBH₄)H₂ gas, Pt/C or Pd/C catalyst
Solvent Methanol, Ethanol, THF[6]THF, Methanol, Ethanol[8]
Temperature 0 °C to Room Temperature25 - 60 °C
Pressure Atmospheric1 - 4 atm (or higher)[8]
Typical Reaction Time 3 - 5 hoursVaries (depends on conditions)
Work-up Aqueous quench, extractionCatalyst filtration
Safety Handle NaBH₄ with care (reacts with water)Requires specialized high-pressure equipment
Scale Ideal for Lab-scaleSuitable for Lab and Industrial scale
Table 2: Product Characterization Data
PropertyValue
Chemical Name This compound[11]
CAS Number 106-52-5[8]
Molecular Formula C₆H₁₃NO[8][12]
Molecular Weight 115.17 g/mol [8]
Appearance Clear colorless to yellowish liquid after melting[8]
Melting Point 29-31 °C (lit.)[4][8]
Boiling Point 200 °C (lit.)[4][8]
Density ~0.98 g/mL at 20 °C[8]
Refractive Index n20/D 1.4775 (lit.)[4]

Safety Precautions:

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle in a well-ventilated fume hood away from ignition sources.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

  • All solvents are flammable and should be handled with care.

References

Application Notes and Protocols: Utilizing 1-Methylpiperidin-4-ol in the Synthesis of Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 1-methylpiperidin-4-ol in the synthesis of selective histamine (B1213489) H4 receptor (H4R) antagonists. This document outlines a representative synthetic protocol, summarizes key quantitative data for a model compound, and details the underlying signaling pathways of the H4 receptor. The information presented is intended to guide researchers in the development of novel H4R antagonists for therapeutic applications in inflammatory diseases, pruritus, and other immune-related disorders.

Introduction

The histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a promising therapeutic target for a range of inflammatory and immune conditions.[1] Antagonists of the H4 receptor have demonstrated potential in preclinical models of allergic asthma, dermatitis, and pain. A common structural motif in many H4R antagonists is a substituted piperidine (B6355638) or piperazine (B1678402) ring, which often plays a crucial role in receptor affinity and selectivity. This compound serves as a versatile and readily available starting material for the introduction of the 1-methylpiperidin-4-yl moiety into potential antagonist scaffolds.

Synthesis of a Model Histamine H4 Receptor Antagonist

While direct synthesis of a marketed H4R antagonist from this compound is not explicitly detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established medicinal chemistry principles and published synthetic methodologies for analogous compounds. Here, we propose the synthesis of a model antagonist, [1-(5-chloro-1H-indol-2-yl)-1-(1-methylpiperidin-4-yl)methanone] (Compound 1) , drawing parallels from the synthesis of known H4R antagonists like JNJ 7777120, which features a similar indole (B1671886) core.[2]

Experimental Workflow

The overall synthetic strategy involves the preparation of a key intermediate, 4-amino-1-methylpiperidine (B1301898), from this compound, followed by its coupling with a suitable heterocyclic carboxylic acid, in this case, 5-chloro-1H-indole-2-carboxylic acid.

Synthesis_Workflow A This compound B 1-Methylpiperidin-4-one A->B Oxidation C 1-Methyl-4-(hydroxyimino)piperidine B->C Oximation D 4-Amino-1-methylpiperidine C->D Reduction F [1-(5-Chloro-1H-indol-2-yl)-1-(1-methylpiperidin-4-yl)methanone] (Compound 1) D->F Amide Coupling E 5-Chloro-1H-indole-2-carboxylic acid E->F

Caption: Synthetic workflow for the preparation of a model H4R antagonist.

Detailed Experimental Protocols

Step 1: Oxidation of this compound to 1-Methylpiperidin-4-one

  • Reagents and Solvents: this compound, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure (Swern Oxidation):

    • A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C.

    • A solution of DMSO (2.4 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

    • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield 1-methylpiperidin-4-one.

Step 2: Oximation of 1-Methylpiperidin-4-one

  • Reagents and Solvents: 1-Methylpiperidin-4-one, Hydroxylamine hydrochloride, Sodium acetate (B1210297), Ethanol (B145695), Water.

  • Procedure:

    • 1-Methylpiperidin-4-one (1.0 eq) is dissolved in a mixture of ethanol and water.

    • Hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added to the solution.

    • The mixture is heated at reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, the mixture is cooled, and the ethanol is removed under reduced pressure.

    • The resulting aqueous solution is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 1-methyl-4-(hydroxyimino)piperidine.

Step 3: Reduction of 1-Methyl-4-(hydroxyimino)piperidine to 4-Amino-1-methylpiperidine

  • Reagents and Solvents: 1-Methyl-4-(hydroxyimino)piperidine, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • A suspension of LAH (2.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.

    • A solution of 1-methyl-4-(hydroxyimino)piperidine (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature overnight.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 4-amino-1-methylpiperidine.

Step 4: Amide Coupling to form Compound 1

  • Reagents and Solvents: 4-Amino-1-methylpiperidine, 5-Chloro-1H-indole-2-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, HATU (1.2 eq) and DIPEA (3.0 eq) are added.

    • The mixture is stirred at room temperature for 15 minutes.

    • A solution of 4-amino-1-methylpiperidine (1.1 eq) in anhydrous DMF is added, and the reaction mixture is stirred at room temperature overnight.

    • The reaction mixture is poured into water, and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford Compound 1.

Quantitative Data Summary

The following table summarizes the expected and reported data for the synthesis and activity of H4R antagonists with similar structural features.

ParameterValueReference
Synthesis of Compound 1 (Projected)
Overall Yield30-40%Projected based on similar syntheses
Purity>95% (by HPLC)Standard for medicinal chemistry
Biological Activity of JNJ 7777120 (Reference Compound)
H4 Receptor Binding Affinity (Ki)4.5 nM (human)[1]
H4 Receptor Functional Antagonism (pA2)8.1[1]
Selectivity over H1, H2, H3 Receptors>1000-fold[1]
Oral Bioavailability (Rat)~30%[1]
Oral Bioavailability (Dog)~100%[1]
Half-life (Rat and Dog)~3 hours[1]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gi/o family of G proteins.[3][4] Upon activation by histamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociation of the G protein βγ subunits can also activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium.[3] Furthermore, H4R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.[3]

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) PLC Phospholipase C G_protein->PLC activates (βγ subunits) MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H4R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Immune_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Immune_Response PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Immune_Response PKC->Immune_Response MAPK->Immune_Response

Caption: Histamine H4 receptor signaling pathway.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of novel histamine H4 receptor antagonists. The synthetic protocols outlined in these application notes, based on established chemical transformations, provide a clear pathway for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. A thorough understanding of the H4 receptor signaling pathway is critical for the design and interpretation of functional assays to evaluate the potency and efficacy of these newly synthesized antagonists. The continued exploration of antagonists derived from this compound holds significant promise for the development of new therapeutics for a variety of inflammatory and immune-mediated diseases.

References

Application of 1-Methylpiperidin-4-ol in the Synthesis of Potent VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels. The VEGF/VEGFR signaling pathway is a critical target in oncology, as tumors rely on angiogenesis for growth and metastasis. Small molecule inhibitors of VEGFR kinases have emerged as a significant class of anti-cancer therapeutics. This document details the application of 1-Methylpiperidin-4-ol, a versatile building block, in the synthesis of a novel series of potent VEGFR-2 inhibitors based on the[1][2][3]triazolo[1,5-a]pyridine scaffold. The inclusion of the 1-methylpiperidin-4-yloxy moiety can enhance the physicochemical properties and pharmacological profile of the inhibitor, potentially improving solubility, metabolic stability, and oral bioavailability.

Featured Application: Synthesis of a[1][2][3]triazolo[1,5-a]pyridine-based VEGFR-2 Inhibitor

This application note focuses on the synthesis of a potent VEGFR-2 inhibitor, N-{3-[(2-Amino[1][2][3]triazolo[1,5-a]pyridin-6-yl)oxy]phenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide, where the 1-methylpiperidin-4-yloxy group serves as a key structural motif. The synthesis involves the preparation of a key intermediate, 6-((4-aminophenoxy)methyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, which is then coupled with a pyrazole (B372694) carboxylic acid. This compound is utilized in the initial steps to construct the piperidin-4-yloxy aniline (B41778) fragment.

Quantitative Data Summary

The following table summarizes the biological activity of the synthesized VEGFR-2 inhibitor and a related analog.

Compound IDStructureVEGFR-2 Kinase IC50 (nM)[1][2]HUVEC Proliferation IC50 (nM)[1][2]
12a N-{3-[(2-Amino[1][2][3]triazolo[1,5-a]pyridin-6-yl)oxy]phenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide1.210
13d N-(4-((1-methylpiperidin-4-yl)oxy)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine0.83

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate 4-((1-methylpiperidin-4-yl)oxy)aniline

This protocol describes the synthesis of the crucial aniline intermediate from this compound and 1-fluoro-4-nitrobenzene (B44160) via a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group.

Materials:

Procedure:

  • Etherification:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-(4-nitrophenoxy)piperidine (B13900485).

  • Reduction:

    • Dissolve the crude 1-methyl-4-(4-nitrophenoxy)piperidine in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Add hydrazine hydrate (3.0 eq) dropwise at room temperature or subject the mixture to a hydrogen atmosphere (50 psi).

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford 4-((1-methylpiperidin-4-yl)oxy)aniline.

Protocol 2: Synthesis of N-{3-[(2-Amino[1][2][3]triazolo[1,5-a]pyridin-6-yl)oxy]phenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (12a)[1][2]

This protocol outlines the final steps for the synthesis of the target VEGFR-2 inhibitor from a prepared aniline precursor.

Materials:

  • 6-((3-Aminophenoxy)methyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine (prepared from 3-aminophenol (B1664112) and 6-(bromomethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine)

  • 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 6-((3-aminophenoxy)methyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in a mixture of pyridine and DCM, add 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound 12a .

Protocol 3: VEGFR-2 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 13d )

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound solution, VEGFR-2 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 4: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of a compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (recombinant human)

  • Test compound (e.g., Compound 13d )

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 10 ng/mL).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Visualizations

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2_monomer VEGFR-2 (Monomer) VEGF->VEGFR2_monomer Binding VEGFR2_dimer VEGFR-2 Dimer (Autophosphorylation) VEGFR2_monomer->VEGFR2_dimer Dimerization PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Cell_Responses Cellular Responses: - Proliferation - Migration - Survival - Permeability mTOR->Cell_Responses ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor VEGFR Inhibitor (e.g., Compound 13d) Inhibitor->VEGFR2_dimer Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Reactant1 This compound Etherification Etherification (NaH, DMF) Reactant1->Etherification Reactant2 1-fluoro-4-nitrobenzene Reactant2->Etherification Nitro_Compound 1-methyl-4-(4-nitrophenoxy)piperidine Etherification->Nitro_Compound Reduction Reduction (Pd/C, H2 or N2H4) Nitro_Compound->Reduction Intermediate 4-((1-methylpiperidin-4-yl)oxy)aniline Reduction->Intermediate Coupling Coupling Reaction Intermediate->Coupling Core [1,2,4]triazolo[1,5-a]pyridine (B1293900) core Core->Coupling Final_Product VEGFR-2 Inhibitor (e.g., Compound 13d) Coupling->Final_Product

Caption: General Synthetic Workflow for a VEGFR-2 Inhibitor.

Assay_Workflow cluster_kinase VEGFR-2 Kinase Assay cluster_cell HUVEC Proliferation Assay k_start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) k_reaction Incubate at 30°C k_start->k_reaction k_detect Measure ADP Production (Luminescence) k_reaction->k_detect k_result Calculate IC50 k_detect->k_result c_start Seed and Starve HUVECs c_treat Treat with Inhibitor and VEGF c_start->c_treat c_incubate Incubate for 72h c_treat->c_incubate c_detect Measure Cell Viability (Luminescence) c_incubate->c_detect c_result Calculate IC50 c_detect->c_result

Caption: Experimental Workflows for Biological Assays.

References

Application Notes and Protocols: 1-Methylpiperidin-4-ol as a Key Reactant in the Synthesis of CaMKII Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-methylpiperidin-4-ol in the synthesis of CaMKII (Calcium/calmodulin-dependent protein kinase II) inhibitors. The protocols outlined below are based on established synthetic methodologies for kinase inhibitors and are intended to serve as a guide for the development of novel therapeutic agents targeting CaMKII.

Introduction

CaMKII is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, learning, memory, and cardiac function. Dysregulation of CaMKII activity has been implicated in various pathological conditions such as neurodegenerative diseases, cardiac arrhythmias, and cancer. Consequently, the development of potent and selective CaMKII inhibitors is a significant focus in drug discovery. The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, known to enhance solubility and bioavailability of drug candidates. This compound, in particular, serves as a versatile building block for introducing this desirable functionality into inhibitor structures.

CaMKII Signaling Pathways

CaMKII is a key downstream effector of calcium signaling. An increase in intracellular calcium concentration leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII. This activation initiates a cascade of phosphorylation events, modulating the activity of various downstream targets.

CaMKII_Signaling_Pathway Ca_ion Ca²⁺ Influx CaM Calmodulin (CaM) Ca_ion->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII_inactive Inactive CaMKII Ca_CaM->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Downstream Downstream Targets (e.g., Ion Channels, Transcription Factors) CaMKII_active->Downstream phosphorylates Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Downstream->Cellular_Response Inhibitor CaMKII Inhibitor (Derived from this compound) Inhibitor->CaMKII_active inhibits

Caption: CaMKII activation and downstream signaling cascade.

Synthesis of a Representative Pyrimidine-Based CaMKII Inhibitor

A common strategy for the synthesis of kinase inhibitors involves the construction of a core scaffold, such as pyrimidine (B1678525), followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The following protocol describes a representative synthesis of a pyrimidine-based CaMKII inhibitor utilizing this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow start This compound + 4-Fluoronitrobenzene step1 Step 1: Williamson Ether Synthesis start->step1 intermediate1 Intermediate 1: 1-Methyl-4-(4-nitrophenoxy)piperidine (B13900485) step1->intermediate1 step2 Step 2: Reduction of Nitro Group intermediate1->step2 intermediate2 Intermediate 2: 4-(1-Methylpiperidin-4-yloxy)aniline step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution intermediate2->step3 final_product Final Product: Pyrimidine-based CaMKII Inhibitor step3->final_product chloropyrimidine 2,4-Dichloropyrimidine (B19661) chloropyrimidine->step3

Caption: General synthetic workflow for a pyrimidine-based CaMKII inhibitor.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenoxy)piperidine (Intermediate 1)

Objective: To synthesize the key ether intermediate via a Williamson ether synthesis.

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-methyl-4-(4-nitrophenoxy)piperidine.

Step 2: Synthesis of 4-(1-Methylpiperidin-4-yloxy)aniline (Intermediate 2)

Objective: To reduce the nitro group of Intermediate 1 to an aniline (B41778).

Materials:

  • 1-Methyl-4-(4-nitrophenoxy)piperidine (Intermediate 1)

  • Iron powder (Fe)

  • Ammonium (B1175870) chloride (NH4Cl)

  • Ethanol (B145695)

  • Water

  • Celite®

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 1-methyl-4-(4-nitrophenoxy)piperidine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(1-methylpiperidin-4-yloxy)aniline.

Step 3: Synthesis of the Final Pyrimidine-Based CaMKII Inhibitor

Objective: To couple the aniline intermediate with a pyrimidine core via nucleophilic aromatic substitution.

Materials:

  • 4-(1-Methylpiperidin-4-yloxy)aniline (Intermediate 2)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 4-(1-methylpiperidin-4-yloxy)aniline (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final pyrimidine-based CaMKII inhibitor.

Data Presentation

The inhibitory activity of the synthesized compounds against CaMKII can be determined using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Assay Method
Representative Inhibitor CaMKIIδ[Example Value: 50]Radiometric Assay ([γ-³²P]ATP)
KN-93 (Reference)CaMKII370Radiometric Assay
Staurosporine (Non-selective)Pan-kinase15Radiometric Assay

In Vitro CaMKII Inhibition Assay Protocol

Objective: To determine the IC50 value of the synthesized inhibitor against CaMKII.

Materials:

  • Recombinant human CaMKIIδ

  • Autocamtide-2 (CaMKII substrate peptide)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthesized inhibitor (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, CaMKII substrate (Autocamtide-2), and various concentrations of the synthesized inhibitor or vehicle control (DMSO).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding recombinant CaMKIIδ and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile reactant for the synthesis of CaMKII inhibitors. The incorporation of the 1-methylpiperidine-4-oxy moiety can impart favorable physicochemical properties to the final compounds, potentially leading to improved drug-like characteristics. The provided protocols offer a foundational approach for the synthesis and evaluation of novel pyrimidine-based CaMKII inhibitors, which can be further optimized to develop potent and selective therapeutic agents for the treatment of CaMKII-mediated diseases.

Application Notes and Protocols for the Analysis of N-Methyl-4-piperidinol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-Methyl-4-piperidinol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for the analysis of similar piperidine (B6355638) derivatives and serve as a comprehensive guide for identity, purity, and quantification assessments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the analysis of N-Methyl-4-piperidinol, particularly for purity determination and quantification in pharmaceutical formulations. As N-Methyl-4-piperidinol lacks a strong UV chromophore, detection can be achieved using a Universal Detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by derivatization to introduce a UV-active functional group. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity.

Experimental Protocol: HPLC-CAD

This protocol describes a reverse-phase HPLC method with CAD detection.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of N-Methyl-4-piperidinol reference standard at 1.0 mg/mL in the mobile phase diluent (e.g., 90:10 Water:Acetonitrile). Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing N-Methyl-4-piperidinol in the mobile phase diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point.[1] For improved retention of this polar compound, a column with low silanol (B1196071) activity, such as a Newcrom R1, could be employed.[2]

  • Mobile Phase: An isocratic mobile phase of 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v) can be used.[1] HFBA acts as an ion-pairing agent to improve retention on the reverse-phase column. For MS-compatibility, 0.1% formic acid can be substituted for HFBA.[3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure at 35 psi.[1]

3. Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the N-Methyl-4-piperidinol reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Methyl-4-piperidinol in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for an HPLC method for a piperidine derivative. These values should be established during method validation.

ParameterTypical Value
Retention Time (RT)Analyte- and method-dependent (e.g., 3-10 min)
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 1 µg/mL
Limit of Quantitation (LOQ)0.03 - 5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of N-Methyl-4-piperidinol, especially for detecting volatile and semi-volatile impurities. The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocol: GC-MS

This protocol is based on general methods for the analysis of volatile amines and piperidine derivatives.[5][6]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of N-Methyl-4-piperidinol reference standard in a volatile solvent like methanol (B129727) or dichloromethane. Create working standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 10-100 µg/mL.

  • Derivatization (Optional): To improve peak shape and thermal stability, the hydroxyl group of N-Methyl-4-piperidinol can be derivatized (e.g., silylation with BSTFA or acylation with acetic anhydride).[7]

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identification: Compare the retention time and the acquired mass spectrum of the analyte peak with that of a reference standard and with library spectra (e.g., NIST). The mass spectrum of N-Methyl-4-piperidinol is expected to show characteristic fragments.

  • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of N-Methyl-4-piperidinol. Create a calibration curve using the peak areas of the selected ions from the standard solutions.

Quantitative Data Summary (GC-MS)

The following table presents expected quantitative parameters for a validated GC-MS method.

ParameterTypical Value
Retention Time (RT)Method-dependent (e.g., 8-15 min)
Characteristic Ions (m/z)Molecular Ion: 115; Key Fragments: 98, 70, 57, 42
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample weigh Weighing & Dissolution start->weigh filter Filtration / Dilution weigh->filter hplc HPLC Separation filter->hplc Injection gcms GC-MS Separation filter->gcms Injection integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for HPLC and GC-MS analysis.

N-Methyl-4-piperidinol Structure and GC-MS Fragmentation

fragmentation_pathway cluster_main N-Methyl-4-piperidinol (M+• = 115) cluster_fragments Major EI Fragmentation Pathways mol C₆H₁₃NO frag1 m/z = 98 Loss of -OH, H mol->frag1 -H₂O frag2 m/z = 70 Ring fragmentation mol->frag2 Ring Cleavage frag3 m/z = 57 α-cleavage mol->frag3 α-cleavage frag4 m/z = 42 CH₂=N⁺=CH₂ frag3->frag4 Rearrangement

Caption: Structure and potential GC-MS fragmentation.

References

Application Notes and Protocols: The Use of 1-Methylpiperidin-4-ol in Creating Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-4-ol is a versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its rigid piperidine (B6355638) core, coupled with a reactive hydroxyl group and a tertiary amine, provides a key scaffold for the synthesis of diverse compound libraries. This scaffold is prevalent in numerous biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The inherent drug-like properties of the piperidine moiety, such as improved solubility and metabolic stability, make it an attractive starting point for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of compound libraries for screening and lead optimization.

Core Scaffold and Derivatization Potential

This compound serves as a 3-dimensional scaffold that can be readily derivatized at the 4-position hydroxyl group. This allows for the introduction of a wide array of chemical functionalities, leading to the creation of libraries with significant structural diversity. The two primary modes of derivatization are etherification and esterification, which can be performed using parallel synthesis techniques to generate a multitude of analogs efficiently.

Key Derivatization Reactions:
  • Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base and reacted with various alkyl or aryl halides to form a diverse set of ethers.

  • Esterification: The hydroxyl group can be acylated using a variety of carboxylic acids, acid chlorides, or acid anhydrides to produce a library of esters.

Experimental Protocols

Protocol 1: General Procedure for Parallel Etherification of this compound

This protocol describes a general method for the synthesis of a library of 4-alkoxy-1-methylpiperidine derivatives in a parallel format.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • A library of diverse alkyl halides (e.g., benzyl (B1604629) bromide, substituted benzyl bromides, alkyl iodides)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Block: In each well of a 96-well reaction block under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: To each well, carefully add a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Addition of Alkyl Halides: To each well, add a solution of a unique alkyl halide (1.1 eq) in anhydrous THF.

  • Reaction: Seal the reaction block and allow the reactions to proceed at 50 °C for 16 hours.

  • Quenching: Carefully quench each reaction by the slow addition of water.

  • Extraction: Extract the contents of each well with ethyl acetate.

  • Purification: The organic extracts can be purified using high-throughput parallel purification techniques such as automated flash chromatography or preparative HPLC.

Protocol 2: General Procedure for Parallel Esterification of this compound

This protocol outlines a general method for the synthesis of a library of 1-methylpiperidin-4-yl esters.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of the Reaction Block: To each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Alcohol: To each well, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Reaction: Seal the reaction block and stir the reactions at room temperature for 12 hours.

  • Filtration: Filter the contents of each well to remove the dicyclohexylurea byproduct.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude products can be purified by parallel flash chromatography.

Data Presentation: Representative Library Data

The following table summarizes hypothetical quantitative data for a small, representative library of compounds synthesized from this compound.

Compound IDR-GroupReaction TypeYield (%)Purity (%)Target Kinase IC50 (nM)
LIB-001BenzylEtherification75>95120
LIB-0024-FluorobenzylEtherification72>9585
LIB-0032-NaphthylmethylEtherification68>95210
LIB-004PhenylacetylEsterification82>95450
LIB-0054-ChlorobenzoylEsterification85>95320
LIB-006Thiophene-2-carbonylEsterification78>95510

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Parallel Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Storage reagents This compound + Reagent Library solvent Anhydrous Solvent reagents->solvent reaction_block 96-Well Reaction Block (Heating/Stirring) solvent->reaction_block quench quench reaction_block->quench Reaction Quenching extraction Liquid-Liquid Extraction quench->extraction purification Parallel Purification (HPLC/Flash) extraction->purification analysis QC Analysis (LC-MS, NMR) purification->analysis storage Compound Library Plating & Storage analysis->storage G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Library Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor (GPCR) G_protein Gi/o Protein H4R->G_protein activation AC Adenylyl Cyclase G_protein->AC inhibition cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Downstream Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response Antagonist This compound Derivative Library Antagonist->H4R Antagonism Histamine Histamine Histamine->H4R

Application Notes and Protocols: The Role of 1-Methylpiperidin-4-ol in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-4-ol is a versatile heterocyclic building block crucial in the synthesis of a diverse range of novel therapeutic agents. Its piperidine (B6355638) core is a prevalent scaffold in many biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and membrane permeability. This document provides an overview of the application of this compound in the development of therapeutic agents targeting opioid, muscarinic, and neurokinin receptors, as well as its emerging role in the synthesis of antiviral compounds. Detailed experimental protocols, quantitative data, and visual diagrams of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Applications in Therapeutic Agent Synthesis

The chemical reactivity of the hydroxyl group and the tertiary amine in this compound allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of complex molecules.

Opioid Receptor Modulators

This compound serves as a key precursor for the synthesis of both opioid receptor agonists and antagonists. The piperidine moiety is a common feature in many potent opioid ligands, where it often mimics the tyramine (B21549) portion of endogenous opioid peptides.

Quantitative Data: Opioid Receptor Ligands

Compound ClassTarget ReceptorExample CompoundBiological Activity (IC₅₀/Kᵢ/EC₅₀)
Mu-Opioid Agonistsμ-opioid receptorFentanyl AnaloguesSub-nanomolar to low nanomolar range
Delta-Opioid Modulatorsδ-opioid receptorPiperidine DerivativesLow nanomolar affinity
Dual MOR/DOR Ligandsμ/δ-opioid receptors4-Substituted PiperidinesBalanced low nanomolar affinity

Experimental Protocol: General Synthesis of 4-Substituted Piperidines as Opioid Ligands

This protocol describes a general method for the N-alkylation of a piperidine derivative, a common step in the synthesis of opioid receptor modulators.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated piperidine derivative.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to analgesia and other physiological effects.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o & Gβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Caption: Opioid receptor signaling pathway.

Muscarinic Acetylcholine (B1216132) Receptor Antagonists

Derivatives of this compound are utilized in the synthesis of selective muscarinic acetylcholine receptor antagonists, particularly for the M5 subtype. These antagonists have potential therapeutic applications in treating substance abuse disorders.

Quantitative Data: M5 Muscarinic Receptor Antagonists

Compound ClassTarget ReceptorExample CompoundBiological Activity (Kᵢ)
Piperidine AmidesM5 Muscarinic ReceptorVU6019650 Analogues10–309 nM

Experimental Protocol: General Synthesis of Piperidine Amides as M5 Antagonists

This protocol outlines a general procedure for the synthesis of piperidine amides, a key step in developing M5 antagonists.

Materials:

  • This compound derived carboxylic acid

  • Substituted aniline (B41778)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the this compound derived carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine amide.

Signaling Pathway: Muscarinic Acetylcholine Receptor (M1, M3, M5) Antagonism

Muscarinic receptors M1, M3, and M5 are coupled to Gq/11 proteins. Antagonists block the binding of acetylcholine (ACh), thereby inhibiting the downstream signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds to Antagonist Muscarinic Antagonist Antagonist->mAChR Blocks Gq_Protein Gq/11 mAChR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic receptor antagonism.

Neurokinin-1 (NK1) Receptor Antagonists

The piperidine scaffold from this compound is incorporated into the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. These compounds are investigated for their potential as antiemetic and antidepressant drugs.

Quantitative Data: NK1 Receptor Antagonists

Compound ClassTarget ReceptorExample CompoundBiological Activity (IC₅₀)
3-Benzhydryl-4-piperidonesNK1 ReceptorPiperidone DerivativesNanomolar range

Experimental Protocol: General Synthesis of 3-Benzhydryl-4-piperidones

This protocol provides a general method for the synthesis of the 3-benzhydryl-4-piperidone core structure.

Materials:

  • 1-Methyl-4-piperidone (can be synthesized from this compound by oxidation)

  • Benzhydryl bromide

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Methyl-4-piperidone (1.0 eq) in DCM at 0 °C, add TfOH (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzhydryl bromide (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-benzhydryl-4-piperidone.

Signaling Pathway: Neurokinin-1 (NK1) Receptor Antagonism

NK1 receptors are GPCRs that are activated by Substance P. Antagonists block this interaction, inhibiting downstream signaling pathways involved in emesis and pain.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to Antagonist NK1 Antagonist Antagonist->NK1R Blocks Gq_Protein Gq/11 NK1R->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Emesis, Pain Signaling Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin-1 receptor antagonism.

Antiviral Agents

The 4-aminopiperidine (B84694) scaffold, which can be derived from this compound, has been identified as a promising core for the development of entry inhibitors for viruses such as influenza A and Hepatitis C.

Quantitative Data: Antiviral Agents

Compound ClassTarget VirusExample CompoundBiological Activity (EC₅₀)
4-AminopiperidinesInfluenza ACBS1116Nanomolar range
4-AminopiperidinesHepatitis C Virus4AP DerivativesNanomolar to low micromolar range

Experimental Protocol: General Synthesis of N-Acylated 4-Aminopiperidines

This protocol describes a general method for the acylation of a 4-aminopiperidine derivative, a key step in the synthesis of certain antiviral compounds.

Materials:

  • 4-Amino-1-methylpiperidine (can be synthesized from this compound)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Amino-1-methylpiperidine (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add TEA (1.2 eq).

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated 4-aminopiperidine.

Experimental Workflow: Synthesis of Antiviral 4-Aminopiperidine Derivatives

G Start This compound Step1 Conversion to 4-Amino-1-methylpiperidine Start->Step1 Step2 N-Acylation Step1->Step2 Product Antiviral Compound Step2->Product

Caption: Antiviral synthesis workflow.

Conclusion

This compound is a foundational building block in medicinal chemistry, enabling the synthesis of a wide array of therapeutic agents with diverse biological targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel drugs. Further exploration of the chemical space accessible from this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

Application Note: Deuterium-Labeled 1-Methylpiperidin-4-ol for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. 1-Methylpiperidin-4-ol is a biochemical reagent and a versatile building block used in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1][2] Evaluating its metabolic fate is essential for the development of drug candidates containing this moiety. The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612), has become an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies.[3][4]

Strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, can significantly alter the metabolic profile of a molecule due to the Kinetic Isotope Effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of a C-D bond in the rate-determining step to proceed more slowly.[3][5] This application note provides detailed protocols for using deuterium-labeled this compound (e.g., this compound-d4) to investigate its metabolic stability and pharmacokinetic properties, offering a comparative analysis with its non-deuterated analog.

Core Applications of Deuteration in Metabolic Studies

  • Improved Metabolic Stability: By replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots"), the rate of enzymatic breakdown, particularly by Cytochrome P450 (CYP) enzymes, can be significantly reduced.[3] This can lead to an increased drug half-life, potentially allowing for less frequent dosing.[3]

  • Reduced Toxic Metabolite Formation: Deuteration can slow or redirect metabolic pathways, decreasing the formation of reactive or toxic metabolites and improving a drug's overall safety profile.[3]

  • Enhanced Bioanalytical Accuracy: Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as they have nearly identical chemical and physical properties to the analyte.[3]

Part 1: In Vitro Metabolic Stability Studies

Objective

To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound and its deuterium-labeled analog in human liver microsomes (HLMs).[6] This assay helps predict the hepatic clearance of a compound in vivo.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Materials:

  • This compound and this compound-d4

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Ice-cold Acetonitrile (B52724) (ACN) with an internal standard for quenching and protein precipitation

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of this compound and its deuterated analog in DMSO.

    • Prepare working solutions by diluting the stock solutions in the phosphate buffer to achieve a final assay concentration of 1 µM. The final DMSO concentration should be ≤ 0.2%.[7]

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM suspension and the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to acclimate the system.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile (with internal standard) to stop the enzymatic activity and precipitate proteins.[6][8]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.[8]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.[6][7]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[8]

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[8]

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[8]

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .[8][10]

G cluster_workflow In Vitro Metabolic Stability Workflow prep Prepare Microsomes, Compounds, NADPH incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction with Acetonitrile sample->quench process Centrifuge & Transfer Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calc Calculate t½ and CLint analyze->calc

In Vitro Metabolic Stability Workflow

Part 2: In Vivo Pharmacokinetic (PK) Studies

Objective

To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of this compound and its deuterium-labeled analog following administration to a rodent model (e.g., Sprague-Dawley rats).[6]

Experimental Protocol: Rodent Pharmacokinetic Study

Materials:

  • This compound and this compound-d4

  • Appropriate dosing vehicle (e.g., saline, PEG400/water)

  • Sprague-Dawley rats (or other appropriate rodent species)

  • Dosing gavage needles or syringes for IV administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge and freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least 3-5 days.

    • Fast animals overnight prior to dosing, with water ad libitum.[6]

    • Divide animals into two groups. Administer a single oral (PO) or intravenous (IV) dose of either this compound or its deuterated analog at a specified dose (e.g., 5 mg/kg).[6]

  • Blood Sample Collection:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][8]

    • Collect samples via an appropriate route (e.g., tail vein or saphenous vein) into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[8]

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[8]

  • Sample Bioanalysis:

    • Thaw plasma samples and perform protein precipitation by adding cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.[8]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent drug in each sample.

Data Analysis:

  • Generate a plasma concentration-time curve for each compound.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis for both compounds, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.[8]

  • Statistically compare the pharmacokinetic parameters between the non-deuterated and deuterated compound groups to assess the impact of deuteration.[6]

G cluster_pk_workflow In Vivo Pharmacokinetic Study Workflow dosing Dose Animal Groups (PO or IV) sampling Collect Blood Samples at Time Points dosing->sampling plasma Prepare Plasma via Centrifugation sampling->plasma bioanalysis Sample Bioanalysis (LC-MS/MS) plasma->bioanalysis pk_calc Calculate PK Parameters (Cmax, AUC, t½) bioanalysis->pk_calc compare Compare Deuterated vs. Non-Deuterated Groups pk_calc->compare

In Vivo Pharmacokinetic Study Workflow

Data Presentation: Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how results from the described studies would be summarized. These values demonstrate a potential outcome where deuteration at a metabolic soft spot leads to improved metabolic stability and altered pharmacokinetic properties.

Table 1: Comparative In Vitro Metabolic Stability in HLMs

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound21.165.7
This compound-d485.316.2

Table 2: Comparative In Vivo Pharmacokinetics in Rats (5 mg/kg Oral Dose)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)
This compound4501.021503.5
This compound-d46251.548707.8

Visualizing the Mechanism: The Kinetic Isotope Effect

The primary reason for the observed differences in the hypothetical data is the Kinetic Isotope Effect (KIE). Metabolism often involves the cleavage of a C-H bond by enzymes like Cytochrome P450s. Replacing this hydrogen with a deuterium creates a stronger C-D bond, which requires more energy to break, thus slowing the reaction rate.

G cluster_pathways Illustrating the Kinetic Isotope Effect (KIE) cluster_non_deuterated Non-Deuterated Pathway cluster_deuterated Deuterated Pathway drug_h Drug-H (this compound) metabolite_h Metabolite-OH drug_h->metabolite_h CYP450 Enzyme C-H Cleavage (Faster) drug_d Drug-D (this compound-d4) metabolite_d Metabolite-OH drug_d->metabolite_d CYP450 Enzyme C-D Cleavage (Slower)

Drug Metabolism Pathway Illustrating the KIE

Conclusion Deuterium-labeled this compound is a valuable tool for probing metabolic pathways and optimizing drug-like properties. The protocols and examples provided in this application note offer a comprehensive framework for researchers to conduct comparative metabolic studies. By leveraging the Kinetic Isotope Effect, scientists can gain critical insights into a compound's metabolic liabilities, potentially leading to the development of safer and more efficacious drug candidates with improved pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Methylpiperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and well-documented synthetic routes for this compound are:

  • Reduction of 1-Methyl-4-piperidone: This is a widely used method involving the reduction of the ketone functionality of 1-Methyl-4-piperidone to a secondary alcohol. Various reducing agents can be employed for this transformation.

  • Catalytic Hydrogenation of N-Methyl-4-pyridone: This method involves the saturation of the pyridine (B92270) ring of N-Methyl-4-pyridone using a catalyst and a hydrogen source to yield the desired piperidinol.

Q2: I am observing a low yield in my reduction of 1-Methyl-4-piperidone. What are the common causes?

A2: Low yields in this reduction can stem from several factors:

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Some reducing agents may not be potent enough for a complete conversion, or they may have degraded over time.

  • Incorrect Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction. It is crucial to calculate the molar equivalents accurately.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products. Both too low and too high temperatures can be detrimental.

  • Solvent Choice: The solubility of the starting material and the reactivity of the reducing agent can be highly dependent on the solvent system used.

  • Work-up Procedure: Product loss during the work-up and extraction phase is a common issue, especially if the product has some water solubility.

Q3: What are the potential side products in the synthesis of this compound?

A3: In the reduction of 1-methyl-4-piperidone , potential side products can include unreacted starting material and over-reduced products, although the latter is less common with milder reducing agents like sodium borohydride (B1222165). The primary concern is often incomplete reaction. In the catalytic hydrogenation of N-methyl-4-pyridone , potential side products can include partially hydrogenated intermediates or products resulting from side reactions on other functional groups if present.

Q4: How can I effectively purify this compound?

A4: Purification of this compound can be challenging due to its polarity and potential water solubility. Common purification methods include:

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the product. The polarity of the eluent may need to be adjusted to achieve good separation.

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 1-Methyl-4-piperidone

Symptoms:

  • TLC or GC-MS analysis of the crude product shows a significant amount of unreacted 1-Methyl-4-piperidone.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Reducing Agent Use a fresh batch of the reducing agent. Sodium borohydride, for example, can decompose if not stored properly in a dry environment.
Insufficient Reducing Agent Recalculate the molar equivalents. For sodium borohydride, while theoretically one mole can reduce four moles of ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete reaction.
Suboptimal Reaction Temperature For reductions with sodium borohydride, the reaction is often started at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Inappropriate Solvent Ensure the 1-Methyl-4-piperidone is fully dissolved in the chosen solvent. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for sodium borohydride reductions.
Product Loss During Work-up This compound has some water solubility. During aqueous work-up, saturate the aqueous layer with a salt like sodium chloride (brining) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer. Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or ethyl acetate, and perform multiple extractions.

Experimental Protocols

Protocol 1: Reduction of 1-Methyl-4-piperidone using Sodium Borohydride

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Methyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution (for pH adjustment if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-4-piperidone (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching the Reaction: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to quench any remaining sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 1-Methyl-4-piperidone
Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Sodium Borohydride (NaBH₄)Methanol0 to RT2-485-95%General textbook procedures
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to RT1-3>90%General textbook procedures
Catalytic Hydrogenation (H₂)EthanolRT4-8High[General Catalytic Hydrogenation Principles]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Diagram 1: Synthetic Workflow for the Reduction of 1-Methyl-4-piperidone

SynthesisWorkflow Start 1-Methyl-4-piperidone Reaction Reduction (e.g., NaBH4 in MeOH) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound via reduction.

Diagram 2: Troubleshooting Logic for Low Yield in Reduction

Troubleshooting Start Low Yield of This compound Check_SM Is Starting Material Consumed (TLC/GC)? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Workup_Issue Product Loss During Work-up/Purification Check_SM->Workup_Issue Yes Check_Reagent Check Reducing Agent (Age, Stoichiometry) Incomplete_Reaction->Check_Reagent Optimize_Conditions Optimize Reaction (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Improve_Extraction Improve Extraction (Brine, Multiple Extractions) Workup_Issue->Improve_Extraction Refine_Purification Refine Purification Method Workup_Issue->Refine_Purification

Caption: A decision tree for troubleshooting low yields in the reduction synthesis.

Technical Support Center: Synthesis of N-Methyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Methyl-4-piperidinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of N-Methyl-4-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Methyl-4-piperidinol?

A1: The most prevalent methods for synthesizing N-Methyl-4-piperidinol involve the N-methylation of 4-piperidinol or the reduction of N-methyl-4-piperidone. Key reactions include:

  • Eschweiler-Clarke Reaction: This method involves the reductive amination of 4-piperidinol using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. It is a widely used and effective method for N-methylation.[1][2]

  • Reductive Amination with other reducing agents: This approach utilizes 4-piperidone (B1582916) and a methylating agent (like methylamine), followed by reduction. Alternatively, 4-piperidinol can be reacted with formaldehyde, and the resulting iminium ion is reduced by an agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.[3][4][5][6]

  • Reduction of N-Methyl-4-piperidone: If N-methyl-4-piperidone is readily available, it can be reduced to N-Methyl-4-piperidinol using various reducing agents such as sodium borohydride.[7]

Q2: What is the primary side product I should be concerned about during the Eschweiler-Clarke synthesis?

A2: A common side product is the N-formyl-4-piperidinol intermediate. This occurs when the reduction of the intermediate iminium ion by formic acid is incomplete.[2] The presence of this impurity can be minimized by ensuring an adequate excess of formic acid and allowing for sufficient reaction time at an appropriate temperature to drive the reduction to completion.

Q3: Can over-methylation to a quaternary ammonium (B1175870) salt occur during the Eschweiler-Clarke reaction?

A3: A significant advantage of the Eschweiler-Clarke reaction is that it selectively yields the tertiary amine and stops at that stage. The reaction mechanism prevents the formation of quaternary ammonium salts, which can be a common byproduct in other methylation methods that use alkyl halides.[1][2]

Q4: My reaction yield is low, and I have a significant amount of unreacted 4-piperidinol. What are the likely causes?

A4: Low conversion of the starting material can be attributed to several factors:

  • Insufficient Reagents: The molar ratio of formaldehyde and formic acid to 4-piperidinol may be too low.

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently or for a long enough duration to drive it to completion. The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures.[1]

  • Poor Quality Reagents: Degradation of the formaldehyde solution or formic acid can lead to lower reactivity.

Q5: What analytical techniques are best for identifying and quantifying impurities in my final product?

A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities such as unreacted starting materials and the N-formyl byproduct.[2][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired product from less volatile impurities and can be used for quantitative analysis.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by characteristic signals. For instance, the N-formyl byproduct would show a distinct formyl proton signal around 8 ppm in the ¹H NMR spectrum.[2]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during the synthesis of N-Methyl-4-piperidinol.

Issue 1: Presence of N-formyl-4-piperidinol Impurity

Symptoms:

  • A peak corresponding to the mass of N-formyl-4-piperidinol is observed in GC-MS analysis.

  • A formyl proton signal (around 8 ppm) is present in the ¹H NMR spectrum of the crude product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reduction: Insufficient formic acid to reduce the intermediate iminium ion.Increase the molar equivalents of formic acid relative to 4-piperidinol. A slight excess is often beneficial.
Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS until the disappearance of the intermediate. The Eschweiler-Clarke reaction is often run for several hours at reflux.[1]
Issue 2: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • Low isolated yield of N-Methyl-4-piperidinol.

  • Significant presence of 4-piperidinol detected by GC-MS or TLC in the crude product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Stoichiometry: Insufficient formaldehyde or formic acid.Use a slight excess of both formaldehyde and formic acid to ensure the reaction goes to completion. Typical molar ratios are 1 equivalent of amine to 1.1-1.5 equivalents of formaldehyde and formic acid.
Low Reaction Temperature: The activation energy for the reaction was not overcome.Ensure the reaction mixture is heated to the appropriate temperature, typically between 80-100 °C for the Eschweiler-Clarke reaction.[1]
Poor Reagent Quality: Degradation of formaldehyde or formic acid.Use fresh, high-purity reagents. Formaldehyde solutions can polymerize over time, and formic acid can decompose.

Data Presentation

The following table summarizes the expected outcomes and potential side products for common synthetic methods for N-Methyl-4-piperidinol. Please note that specific yields can vary based on the exact reaction conditions and scale.

Synthetic MethodStarting MaterialsKey ReagentsExpected Product YieldCommon Side ProductsMitigation Strategies
Eschweiler-Clarke 4-PiperidinolFormaldehyde, Formic AcidGood to Excellent (>80%)[11]N-formyl-4-piperidinol, Unreacted 4-piperidinolUse excess formic acid, ensure adequate reaction time and temperature.
Reductive Amination 4-Piperidone, MethylamineSodium TriacetoxyborohydrideHigh (>90%)[3][6]Unreacted 4-piperidone, Dialkylation products (minor)Careful control of stoichiometry, stepwise addition of reagents.
Reduction of Ketone N-Methyl-4-piperidoneSodium BorohydrideHigh (>90%)Unreacted N-Methyl-4-piperidoneEnsure sufficient reducing agent, monitor reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-piperidinol via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Piperidinol

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium hydroxide (B78521) (for basification)

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinol (1.0 eq).

  • Add formic acid (2.0-3.0 eq) to the flask.

  • Slowly add formaldehyde solution (2.0-3.0 eq) to the reaction mixture while stirring.

  • Heat the mixture to reflux (typically 90-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 10 with a concentrated sodium hydroxide solution. Caution: This step is exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Methyl-4-piperidinol.

  • The crude product can be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-Piperidinol reagents Add Formic Acid & Formaldehyde start->reagents reflux Heat to Reflux (90-100°C, 2-6h) reagents->reflux cool Cool to RT reflux->cool basify Basify (pH > 10) with NaOH cool->basify extract Extract with Dichloromethane basify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Final Product: N-Methyl-4-piperidinol purify->product

Caption: Experimental workflow for the synthesis of N-Methyl-4-piperidinol via the Eschweiler-Clarke reaction.

troubleshooting_workflow cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Problem Identified: Low Yield or Impurities analyze Analyze Crude Product (GC-MS, NMR, HPLC) start->analyze identify Identify Impurities (e.g., N-formyl intermediate, unreacted starting material) analyze->identify check_reagents Check Reagent Stoichiometry and Purity identify->check_reagents adjust_conditions Adjust Reaction Conditions (Temperature, Time) check_reagents->adjust_conditions optimize_workup Optimize Work-up & Purification adjust_conditions->optimize_workup re_run Re-run Reaction with Optimized Parameters optimize_workup->re_run end Desired Product re_run->end Successful Synthesis

Caption: A logical workflow for troubleshooting common issues in the synthesis of N-Methyl-4-piperidinol.

References

Technical Support Center: Purification of Crude 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides practical troubleshooting advice and detailed protocols for the purification of crude 1-Methylpiperidin-4-ol. The information is structured in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is a low-melting solid or an oil, not a crystalline solid. How can I induce crystallization?

A1: This is a common issue as this compound has a low melting point (approx. 29-31 °C) and is hygroscopic, meaning it can absorb moisture from the air.[1] The presence of residual solvents or impurities can further depress the melting point, causing it to appear as an oil.

  • Solution 1: High-Vacuum Drying: Ensure all solvents are removed by drying the product under a high vacuum for an extended period. Gentle heating can be applied if the compound is stable at elevated temperatures.

  • Solution 2: Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth. Alternatively, if you have a pure crystal, you can "seed" the oil to initiate crystallization.[2]

  • Solution 3: Salt Formation: The most robust method is to convert the basic freebase into a salt, such as a hydrochloride (HCl) salt.[3][4] Salts of amines are often highly crystalline, have higher melting points, and are less hygroscopic, making them easier to handle and purify by recrystallization.[3]

Q2: I'm seeing significant peak tailing and poor separation during silica (B1680970) gel column chromatography. What is the cause and how can I fix it?

A2: This problem arises from the interaction between the basic nitrogen of the piperidine (B6355638) ring and the acidic silanol (B1196071) groups on the surface of the silica gel.[5][6][7] This strong interaction leads to poor peak shape, streaking, and sometimes irreversible adsorption of the product onto the column.[7]

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[7][8] Commonly, 0.1-2% triethylamine (B128534) (TEA) or a few drops of ammonium (B1175870) hydroxide (B78521) are added to the eluent.[7][9][10]

  • Solution 2: Use an Alternative Stationary Phase: If additives are not effective or are incompatible with your downstream applications, switch to a less acidic or basic stationary phase.[7][11]

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds like amines.[11]

    • Amine-functionalized Silica: These columns are specifically designed to purify basic compounds and often provide excellent peak shapes without the need for mobile phase additives.[7][12]

Q3: My purity is still low after performing a vacuum distillation. What could be the issue?

A3: While vacuum distillation is effective for separating compounds with different boiling points, its efficiency can be compromised by a few factors.[13]

  • Solution 1: Improve Column Efficiency: For impurities with boiling points close to your product, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.

  • Solution 2: Check for Azeotropes: Your product might form a constant-boiling mixture (an azeotrope) with a solvent or impurity, making separation by distillation difficult. In this case, another purification method like column chromatography or recrystallization via salt formation should be employed.

  • Solution 3: Optimize Vacuum Pressure: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. The boiling point of this compound is approximately 200 °C at atmospheric pressure, so a good vacuum is essential to lower the boiling point and prevent thermal degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques are:

  • Vacuum Distillation: Best for separating volatile impurities or when the product is the major component and has a significantly different boiling point from contaminants.[13][14]

  • Flash Column Chromatography: Highly effective for separating a wide range of impurities with different polarities. It is crucial to use a deactivated stationary phase (e.g., silica with triethylamine or alumina) for this basic compound.[5][11][15]

  • Recrystallization as a Salt: An excellent method for achieving high purity. The crude freebase is converted to a salt (e.g., hydrochloride), which is then purified by recrystallization from a suitable solvent.[3][16][17]

Q2: What are the likely impurities in my crude sample?

A2: Common impurities may include:

  • Starting Materials: Unreacted 1-methyl-4-piperidone (B142233) from the synthesis.[1]

  • Side-Products: Byproducts from the specific synthetic route used.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, ethanol).

  • Water: Due to the hygroscopic nature of the product.[1]

Q3: When should I choose distillation over chromatography?

A3: Choose vacuum distillation when your crude product is relatively clean (>80-85% pure) and the impurities have boiling points that are significantly different from this compound. It is a faster and often more scalable method than chromatography. Choose column chromatography when you have a complex mixture of impurities or when impurities have similar boiling points to your product. Chromatography offers higher resolving power for difficult separations.[15]

Experimental Workflow

The following diagram illustrates a general workflow for the purification of crude this compound, outlining the decision-making process based on the nature of the crude material.

G cluster_start cluster_purification Primary Purification cluster_analysis cluster_end Crude Crude this compound Dist Vacuum Distillation Crude->Dist Chrom Column Chromatography (Deactivated Silica / Alumina) Crude->Chrom AcidBase Recrystallization (as HCl Salt) Crude->AcidBase Analysis Purity Analysis (GC, NMR, LC-MS) Dist->Analysis Chrom->Analysis AcidBase->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for the purification of crude this compound.

Data Presentation: Comparison of Purification Methods

The table below summarizes typical outcomes for the primary purification techniques. Starting purity is assumed to be ~85% for comparison.

Purification MethodStarting Purity (Assumed)Final Purity (Typical)Typical Yield (%)ProsCons
Vacuum Distillation ~85%90-97%80-95%Fast, scalable, good for removing non-volatile or highly volatile impurities.Not effective for impurities with close boiling points; risk of thermal degradation.
Flash Chromatography ~85%>98%65-85%High resolution for a wide range of impurities.Requires significant solvent volumes; potential for product loss on the column.[2][15]
Recrystallization as Salt >95% (from other methods)>99%85-95%Yields highly pure, stable, crystalline material; excellent for final polishing.Requires an additional synthetic step (salt formation); yield depends on salt solubility.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica

This protocol is effective for removing impurities with different polarities from the crude product.

  • Prepare Deactivated Silica Slurry: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Dichloromethane:Methanol). Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v). Stir for 20-30 minutes.[9]

  • Pack the Column: Carefully pour the slurry into the chromatography column. Use gentle air pressure to pack the column evenly, ensuring no cracks or air bubbles form. Add a thin layer of sand to the top of the silica bed.[15]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 99:1 DCM:MeOH + 1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 98:2, then 95:5 DCM:MeOH + 1% TEA). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection & Isolation: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[2]

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This method is ideal for obtaining a highly pure and stable crystalline solid.

  • Salt Formation: Dissolve the purified oil (e.g., from chromatography or distillation) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Isolate Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Select Recrystallization Solvent: Test the solubility of the crude salt in various solvents (e.g., ethanol, isopropanol, or mixtures like ethanol/ethyl acetate) to find a system where the salt is soluble when hot but sparingly soluble when cold.[16]

  • Recrystallize: Dissolve the crude salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[7]

  • Isolate and Dry: Collect the pure crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them thoroughly under high vacuum.[2]

References

Troubleshooting common issues in reactions with 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in reactions involving 1-Methylpiperidin-4-ol. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the secondary hydroxyl group (-OH) at the 4-position and the tertiary amine (-N(CH₃)-) group. The hydroxyl group readily undergoes reactions such as esterification, etherification, and Mitsunobu reactions. The tertiary amine is basic and can be quaternized or can influence the reactivity of the molecule.

Q2: How does the stereochemistry of this compound affect its reactivity?

A2: As a secondary alcohol, the hydroxyl group in this compound is attached to a stereocenter. Reactions at this center, such as the Mitsunobu reaction, can proceed with an inversion of stereochemistry.[1][2] For sterically hindered substrates, the choice of reagents and reaction conditions is crucial to achieve high yields and the desired stereochemical outcome.[3]

Q3: What are the common challenges in purifying products derived from this compound?

A3: Products derived from this compound are often polar due to the presence of the basic nitrogen atom. This can lead to difficulties in chromatographic purification, such as tailing on silica (B1680970) gel. It can also make extraction from aqueous media challenging if the product has some water solubility. Conversion to a salt followed by washing with a non-polar solvent can sometimes aid in purification.

Troubleshooting Guides

Esterification Reactions (e.g., Steglich Esterification)

Issue: Low yield of the desired ester.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure that the coupling agent (e.g., DCC, EDC) is fresh and used in a slight excess (1.1-1.2 equivalents). The use of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) is often crucial for efficient ester formation, especially with sterically hindered alcohols.[4]

  • Possible Cause 2: Formation of N-acylurea byproduct.

    • Solution: This byproduct forms from the rearrangement of the O-acylisourea intermediate. Adding the alcohol to the pre-activated carboxylic acid can sometimes minimize this. Running the reaction at lower temperatures may also help.

  • Possible Cause 3: Steric hindrance.

    • Solution: For sterically demanding carboxylic acids or if this compound is part of a larger, hindered molecule, consider using a more powerful coupling reagent or alternative esterification methods that are less sensitive to steric bulk.

Issue: Difficult purification of the ester product.

  • Possible Cause 1: Removal of dicyclohexylurea (DCU).

    • Solution: DCU, a byproduct of DCC-mediated couplings, is poorly soluble in many organic solvents. Most of it can be removed by filtration. To remove residual DCU, cooling the reaction mixture in a freezer can promote further precipitation. Washing the organic extract with an acidic solution can also help.

  • Possible Cause 2: Product is a polar, basic compound.

    • Solution: During aqueous workup, ensure the aqueous layer is basic to keep the product in its free-base form, which is more soluble in organic solvents. For chromatography, consider using a silica gel column treated with a small amount of triethylamine (B128534) in the eluent to reduce tailing.

Williamson Ether Synthesis

Issue: Low yield of the desired ether and formation of an elimination byproduct.

  • Possible Cause 1: The alkyl halide is sterically hindered.

    • Solution: The Williamson ether synthesis is an S_N2 reaction and works best with primary alkyl halides.[5][6][7] Using secondary or tertiary alkyl halides will lead to a significant amount of elimination (E2) product.[5][7] If possible, use the corresponding alkoxide of the desired alkyl group and react it with a derivative of this compound where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate).

  • Possible Cause 2: The base is too strong or sterically hindered.

    • Solution: While a strong base is needed to deprotonate the alcohol, very strong or bulky bases can favor elimination. Sodium hydride (NaH) is a common choice.[5] The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can favor the S_N2 pathway.[8]

Issue: Quaternization of the piperidine (B6355638) nitrogen.

  • Possible Cause: The tertiary amine of the piperidine ring can react with the alkyl halide, especially if the reaction is heated for a prolonged time or if a large excess of the alkyl halide is used.

    • Solution: Use a stoichiometric amount of the alkyl halide and add it slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed.

Mitsunobu Reaction

Issue: Low yield of the desired product.

  • Possible Cause 1: The nucleophile is not acidic enough.

    • Solution: The Mitsunobu reaction works best with nucleophiles having a pKa less than 13.[2][9] For less acidic nucleophiles, the reaction can be sluggish or fail completely. Using a more acidic analogue of the nucleophile, if possible, can improve the yield. For sterically hindered alcohols, using a more acidic carboxylic acid like 4-nitrobenzoic acid can improve yields.[3]

  • Possible Cause 2: Steric hindrance around the alcohol.

    • Solution: this compound is a secondary alcohol and can be considered somewhat sterically hindered. Longer reaction times or slightly elevated temperatures may be necessary. However, this can also lead to side reactions.

Issue: Difficulty in removing byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).

  • Possible Cause: These byproducts are often difficult to separate from the desired product by standard chromatography.

    • Solution 1 (Crystallization): Triphenylphosphine (B44618) oxide can sometimes be crystallized from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and cooling.

    • Solution 2 (Chromatography): Careful selection of the mobile phase is crucial. Sometimes, a multi-step purification involving an initial filtration, followed by an aqueous wash, and then column chromatography is necessary.

    • Solution 3 (Alternative Reagents): Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier byproduct removal.[2]

Data Presentation

Table 1: Representative Yields for Esterification of this compound

Carboxylic AcidCoupling AgentBase (if any)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidDCC/DMAP-DCM2512~85-95
Acetic AcidEDC/DMAP-DCM258~90-98
2-Chlorobenzoic AcidTBTUDIPEADMF2516~70-80
Phenylacetic AcidHATUDIPEADMF2512~88-96

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Table 2: Product Distribution in Williamson Ether Synthesis with this compound

Alkyl HalideBaseSolventTemperature (°C)Ether (S_N2) Product (%)Alkene (E2) Product (%)
Methyl IodideNaHTHF25>95<5
Ethyl BromideNaHTHF50~80-90~10-20
Isopropyl BromideKHMDSToluene80<20>80
Benzyl BromideNaHDMF25>95<5

Note: Ratios are estimates to illustrate the trend of increasing elimination with more substituted alkyl halides.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzoic Acid
  • To a solution of benzoic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM, 10 mL per mmol of alcohol) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction of this compound with Phthalimide (B116566)
  • To a solution of this compound (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL per mmol of alcohol) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.2 equivalents) in THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.

Visualizations

experimental_workflow cluster_esterification Steglich Esterification Workflow start_ester Reactants: This compound Carboxylic Acid DCC, DMAP reaction_ester Reaction in DCM 0°C to RT, 12-16h start_ester->reaction_ester workup_ester Aqueous Workup (Acid/Base Washes) reaction_ester->workup_ester purification_ester Column Chromatography workup_ester->purification_ester product_ester Purified Ester purification_ester->product_ester

Caption: Workflow for Steglich Esterification.

troubleshooting_williamson cluster_causes Potential Causes cluster_solutions Solutions issue Low Ether Yield in Williamson Synthesis cause1 Sterically Hindered Alkyl Halide (2°/3°) issue->cause1 cause2 Strong/Bulky Base issue->cause2 cause3 Quaternization of Amine issue->cause3 solution1a Use Primary (1°) Alkyl Halide cause1->solution1a solution1b Reverse Reactants: Activate Alcohol as Tosylate cause1->solution1b solution2 Use NaH in Polar Aprotic Solvent cause2->solution2 solution3 Use Stoichiometric Alkyl Halide (Slow Addition) cause3->solution3

Caption: Troubleshooting Williamson Ether Synthesis.

mitsunobu_purification cluster_steps Purification Strategy start Crude Mitsunobu Reaction Mixture step1 Step 1: Solvent Removal (Rotary Evaporation) start->step1 step2 Step 2: Trituration (e.g., with Diethyl Ether) step1->step2 step3 Step 3: Filtration (Remove Precipitated TPPO) step2->step3 step4 Step 4: Aqueous Wash (Remove Hydrazide Byproduct) step3->step4 step5 Step 5: Column Chromatography (Purify Final Product) step4->step5 product Purified Product step5->product

Caption: Mitsunobu Reaction Purification Workflow.

References

Improving the solubility of 1-Methylpiperidin-4-ol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1-Methylpiperidin-4-ol in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar compound. It is miscible with water and shows high solubility in polar protic and aprotic solvents such as DMSO, methanol, and ethanol. Its solubility is lower in non-polar solvents.

Q2: I am observing a precipitate when adding this compound to my reaction mixture. What could be the cause?

A2: Precipitation upon addition of this compound to a reaction mixture is likely due to its low solubility in the chosen solvent system. The polarity of your reaction medium may be too low to dissolve the compound effectively. Other factors could include the temperature of the reaction mixture and the presence of other reagents that might decrease its solubility.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to improve the solubility of this compound. These include:

  • Co-solvents: Adding a polar co-solvent in which this compound is highly soluble.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the compound. However, the thermal stability of all reaction components must be considered.

  • pH Modification: If the reaction conditions permit, adjusting the pH can enhance solubility. As a basic compound, lowering the pH will form a more soluble salt.

Q4: Are there any specific solvents that should be avoided?

A4: While not strictly "avoided," non-polar solvents such as hexanes and toluene (B28343) are generally poor choices for dissolving this compound on its own. If the reaction chemistry requires such solvents, the use of a co-solvent or phase-transfer catalyst may be necessary.

Troubleshooting Guide

Issue: this compound is not dissolving in the reaction solvent.
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent may be too low. Consult the solubility data table below and consider switching to a more polar solvent if the reaction chemistry allows.
Low Temperature The reaction mixture may be too cold. Gently warm the mixture while stirring to see if the compound dissolves. Ensure the temperature is compatible with all reagents.
Concentration Too High The concentration of this compound may be exceeding its solubility limit in the chosen solvent. Try adding the compound in smaller portions or increasing the solvent volume.
Presence of Other Less-Polar Reagents Other components in the reaction mixture may be reducing the overall polarity of the solvent system.
Issue: The compound precipitates out of solution during the reaction.
Possible Cause Troubleshooting Steps
Change in Temperature A decrease in reaction temperature could cause the compound to precipitate. Maintain a consistent temperature throughout the reaction.
Change in Solvent Composition The consumption or formation of other components during the reaction could alter the solvent polarity, leading to precipitation.
Formation of a Less Soluble Salt or Complex The compound may be reacting with another component in the mixture to form a less soluble product.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventTypeSolubility ( g/100 mL)Notes
WaterPolar ProticMiscible
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20[1]
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dichloromethane (DCM)Polar AproticSoluble
Ethyl AcetatePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticModerately SolubleMay require gentle heating or a co-solvent.
AcetonitrilePolar AproticModerately Soluble
TolueneNon-polarSparingly Soluble
HexaneNon-polarInsoluble

Note: "Soluble" indicates a solubility of >1 g/100 mL, "Moderately Soluble" indicates a solubility between 0.1 and 1 g/100 mL, "Sparingly Soluble" indicates a solubility between 0.01 and 0.1 g/100 mL, and "Insoluble" indicates a solubility of <0.01 g/100 mL. These are estimates and empirical determination is recommended for precise applications.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (0.22 µm PTFE or similar)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

  • Prepare a Saturated Solution:

    • Add a known volume of the solvent to a vial containing a magnetic stir bar.

    • Add an excess amount of this compound to the solvent. An excess is present when solid material remains undissolved.

    • Seal the vial and place it in a constant temperature bath.

    • Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, stop stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe, ensuring no solid particles are disturbed.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample by GC or HPLC to determine the concentration of this compound in the saturated solution.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Calculation:

    • The solubility can then be expressed in various units, such as g/L or mol/L.

Visualizing Solubility Improvement Strategies

Below are diagrams illustrating the logical workflows for addressing solubility challenges with this compound.

G Troubleshooting Workflow for Dissolving this compound start Start: Dissolve This compound is_soluble Is the compound fully dissolved? start->is_soluble success Success: Proceed with reaction is_soluble->success Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No option1 Option 1: Add a polar co-solvent (e.g., DMSO, Methanol) troubleshoot->option1 option2 Option 2: Gently warm the mixture troubleshoot->option2 option3 Option 3: Increase solvent volume troubleshoot->option3 option1->is_soluble option2->is_soluble option3->is_soluble

Caption: A flowchart for troubleshooting initial dissolution problems.

G Decision Pathway for Solubility Enhancement start Initial solubility issue identified check_solvent Is the primary solvent non-polar? start->check_solvent use_cosolvent Introduce a polar co-solvent check_solvent->use_cosolvent Yes check_temp Is the reaction run at low temperature? check_solvent->check_temp No end Re-evaluate solubility use_cosolvent->end increase_temp Increase reaction temperature cautiously check_temp->increase_temp Yes check_ph Are acidic conditions compatible with the reaction? check_temp->check_ph No increase_temp->end adjust_ph Lower the pH to form a more soluble salt check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: A decision-making diagram for selecting a solubility enhancement method.

References

Technical Support Center: Efficient Hydrogenation of 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of 1-methyl-4-piperidone (B142233) to 1-methyl-4-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 1-methyl-4-piperidone?

A1: The most commonly employed and effective catalysts are platinum-group metals supported on carbon. These include:

  • Palladium on Carbon (Pd/C): Widely used for its high activity and relatively lower cost compared to other noble metals.[1][2]

  • Platinum on Carbon (Pt/C): Often exhibits high catalytic activity and can be effective under mild conditions.[3]

  • Rhodium on Carbon (Rh/C): Another active catalyst for the hydrogenation of N-heterocycles.[1][4]

  • Raney Nickel (Ra-Ni): A cost-effective alternative known for its high activity, though it may require more careful handling.[1]

The optimal choice depends on the desired selectivity, reaction conditions, and cost considerations.

Q2: What solvents are recommended for this reaction?

A2: A range of protic solvents are typically effective. Methanol and ethanol (B145695) are the most common choices due to their ability to dissolve the substrate and their compatibility with the reaction conditions.[1] In some cases, water has been shown to be a highly effective solvent, potentially outperforming organic solvents in terms of yield and reaction time.[5]

Q3: What are the typical reaction conditions (temperature and pressure)?

A3: The hydrogenation of 1-methyl-4-piperidone can generally be achieved under mild to moderate conditions.

  • Temperature: Reactions are often run at temperatures ranging from ambient (room temperature) to 60-80°C.[1] A modest increase in temperature can significantly increase the reaction rate.[1]

  • Hydrogen Pressure: Pressures can range from atmospheric (using a hydrogen balloon) for small-scale lab synthesis to higher pressures of 0.1–0.5 MPa (1-5 bar) or more in a specialized high-pressure reactor for improved reaction rates.[1][4]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method. A small aliquot of the reaction mixture can be taken, filtered to remove the catalyst, and spotted on a TLC plate alongside the starting material. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. The product alcohol can often be visualized using a potassium permanganate (B83412) stain.[1] Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the primary safety concerns when performing catalytic hydrogenation?

A5: The primary hazards involve the use of flammable hydrogen gas under pressure and pyrophoric catalysts.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area (fume hood) and that the reactor is properly sealed and pressure-tested.[4]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after use when dry and saturated with hydrogen. They may ignite spontaneously upon exposure to air.[1] Always handle catalysts with care, preferably as a wet slurry, and never allow the used catalyst to dry in the open. Filtered catalyst should be kept wet with water or solvent before disposal or regeneration.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Question: My hydrogenation of 1-methyl-4-piperidone is very slow or has stalled completely. What are the likely causes and solutions?

  • Answer: This is a common issue that can be attributed to several factors:

    • Catalyst Deactivation/Poisoning: The tertiary amine (nitrogen atom) in the piperidone ring can act as a Lewis base and bind to the catalyst's active metal surface, leading to deactivation.[1][4] Impurities in the substrate or solvent, particularly sulfur compounds, can also act as potent catalyst poisons.[6]

      • Solution:

        • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can compensate for partial deactivation.

        • Ensure Purity: Use high-purity starting materials and solvents.

        • Acidic Additive: Adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst. This must be done cautiously as it can affect selectivity or other functional groups.[6]

    • Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure.

      • Solution: Ensure the reactor is properly sealed and maintains the target pressure. A moderate increase in pressure may improve the reaction rate.[1]

    • Poor Mass Transfer (Mixing): Inefficient stirring prevents the hydrogen gas from adequately reaching the catalyst surface suspended in the liquid phase.

      • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[1]

    • Low Temperature: The reaction may have a significant activation energy barrier.

      • Solution: A modest increase in temperature (e.g., to 50-60°C) can effectively increase the reaction rate.[1]

Problem 2: Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing significant byproducts instead of the desired 1-methyl-4-piperidinol. How can I improve selectivity?

  • Answer: Byproduct formation can result from over-reduction or other side reactions.

    • Over-reduction: Under harsh conditions (high temperature or pressure), other functional groups could potentially be reduced. While less common for this specific substrate, it is a possibility.

      • Solution: Employ milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it as soon as the starting material is consumed.[1]

    • Stereoselectivity (Cis/Trans Isomers): If substituents are present on the piperidone ring, the hydrogenation can lead to a mixture of cis and trans diastereomers.

      • Solution: The choice of catalyst and solvent can influence the diastereoselectivity. For example, rhodium catalysts have been noted to favor the formation of cis piperidines in some cases.[4] Literature screening for similar substituted systems is recommended to guide catalyst selection for a desired stereoisomer.[7][8]

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 4-Piperidone (B1582916) Derivatives

CatalystSubstrateProductCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
5% Pd/CN-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equiv.Methanol50-600.1-0.5196[1]
10% Pd/C4-Pyridinecarbonitrile4-(Aminomethyl)piperidine0.3 g / g substrateDichloromethane/Water300.6~1>95[2]
5% Pt/CSubstituted TetrahydropyridineSubstituted PiperidineNot specifiedMethanol250.4298 (Selectivity)[3]
Rh₂O₃Functionalized PyridinesFunctionalized Piperidines0.5 mol%Trifluoroethanol400.516>95[4]

Note: Data for N-Boc-4-piperidone and pyridine (B92270) derivatives are presented as close analogs to guide catalyst selection for 1-methyl-4-piperidone.

Experimental Protocols

Method: Catalytic Hydrogenation using 5% Pd/C

This protocol is adapted from established procedures for the hydrogenation of 4-piperidone derivatives and represents a reliable starting point for experimentation.[1]

Materials:

  • 1-Methyl-4-piperidone

  • 5% Palladium on Carbon (Pd/C) catalyst (preferably as a 50% wet paste)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control

  • Celite® or another filter aid

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Thoroughly purge the vessel with an inert gas (e.g., Nitrogen) to remove all air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 1-methyl-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. To handle the pyrophoric catalyst safely, it is best added as a slurry in a small amount of the reaction solvent.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the reactor headspace with hydrogen gas several times to remove the inert gas.

    • Pressurize the vessel to the desired pressure (e.g., 0.5 MPa) and, if required, heat the mixture to the target temperature (e.g., 50°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Confirm completion with TLC or GC analysis of a filtered aliquot.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a safe manner.

    • Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filtered catalyst to dry. Immediately quench the filter cake with water.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-methyl-4-piperidinol. The product can be further purified by distillation or recrystallization if necessary.

Mandatory Visualizations

Catalyst_Selection_Workflow start Start: Hydrogenate 1-Methyl-4-piperidone reactor_q High-Pressure Reactor Available? start->reactor_q catalytic_h Catalytic Hydrogenation reactor_q->catalytic_h Yes chem_red Alternative: Chemical Reduction (e.g., NaBH4) reactor_q->chem_red No catalyst_choice Select Catalyst System catalytic_h->catalyst_choice end Product: 1-Methyl-4-piperidinol chem_red->end pd_c 5-10% Pd/C (High Yield, Reusable) catalyst_choice->pd_c Standard pt_c 5% Pt/C (High Activity) catalyst_choice->pt_c Alternative raney_ni Raney Ni (Cost-Effective, High Activity) catalyst_choice->raney_ni Low Cost optimize Optimize Conditions: Temp, Pressure, Solvent pd_c->optimize pt_c->optimize raney_ni->optimize optimize->end

Caption: Catalyst selection workflow for 1-methyl-4-piperidone reduction.

Troubleshooting_Workflow start Problem Encountered low_conv Low / No Conversion start->low_conv poor_select Poor Selectivity (Byproducts) start->poor_select cause_q1 Check Reaction Parameters low_conv->cause_q1 cause_q2 Suspect Catalyst Poisoning? low_conv->cause_q2 cause_q3 Check Reaction Conditions poor_select->cause_q3 cause_q4 Need Different Selectivity? poor_select->cause_q4 sol_mix Increase Stirring Speed cause_q1->sol_mix Poor Mixing? sol_temp Increase Temperature (e.g., to 50-60°C) cause_q1->sol_temp Temp Too Low? sol_pressure Check Seals, Increase H2 Pressure Moderately cause_q1->sol_pressure Pressure Low? sol_loading Increase Catalyst Loading cause_q2->sol_loading sol_purity Use High-Purity Reagents/Solvents cause_q2->sol_purity sol_mild Use Milder Conditions (Lower Temp/Pressure) cause_q3->sol_mild Over-reduction? sol_catalyst Screen Different Catalysts (Pt/C, Rh/C, etc.) cause_q4->sol_catalyst sol_additive Adjust Additives (e.g., Acid/Base) cause_q4->sol_additive

Caption: Troubleshooting workflow for hydrogenation experiments.

References

Managing hygroscopic nature of 4-Hydroxy-1-methylpiperidine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Hydroxy-1-methylpiperidine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-1-methylpiperidine and why is its hygroscopic nature a concern?

A1: 4-Hydroxy-1-methylpiperidine (CAS 106-52-5) is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can be a significant concern in experiments for several reasons:

  • Inaccurate Measurements: Absorbed water increases the mass of the reagent, leading to errors in molar calculations and stoichiometry.

  • Reaction Interference: Water can act as an unwanted reactant, nucleophile, or base, leading to side reactions, reduced yields, and the formation of impurities.

  • Physical State Alteration: The compound can change from a solid or lump to a clear liquid as it absorbs moisture, which can affect handling and dispensing.[4]

  • Degradation: The presence of moisture can potentially lead to the degradation of the compound over time.

Q2: How should I properly store 4-Hydroxy-1-methylpiperidine?

A2: Proper storage is critical to maintain the integrity of 4-Hydroxy-1-methylpiperidine. It should be stored under a dry, inert gas such as nitrogen or argon.[2] The container should be tightly sealed and kept in a cool, dry place, away from moisture and oxidizing agents.[2] Recommended storage temperatures are typically between 2-8°C.[1]

Q3: The physical appearance of my 4-Hydroxy-1-methylpiperidine has changed. What does this indicate?

A3: 4-Hydroxy-1-methylpiperidine can appear as a white to light yellow or orange powder, lump, or clear liquid.[1][4] A change in its physical state, such as a powder becoming clumpy or turning into a liquid, is a strong indication of water absorption. If you observe such changes, it is crucial to determine the water content before proceeding with your experiment.

Q4: How can I determine the water content of my 4-Hydroxy-1-methylpiperidine sample?

A4: The most common and accurate method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[5] Both volumetric and coulometric KF titration methods can be used.[5] For hygroscopic drug substances, coulometric Karl Fischer titration is often preferred for its high sensitivity to low levels of water.[6][7] Near-infrared (NIR) spectroscopy can also be used as a rapid, non-destructive method, but it typically requires calibration against a reference method like KF titration.[6]

Q5: Can I still use 4-Hydroxy-1-methylpiperidine if it has been exposed to moisture?

A5: If the compound has been exposed to moisture, it is not recommended to use it directly in moisture-sensitive reactions without first determining the water content. Depending on the level of water contamination and the requirements of your experiment, you may be able to correct for the water content in your calculations. However, for reactions that are highly sensitive to water, it is best to use a fresh, unopened container or to dry the material.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or unexpected side products. The hygroscopic nature of 4-Hydroxy-1-methylpiperidine is introducing variable amounts of water into the reaction.1. Always handle the reagent under an inert atmosphere (e.g., in a glovebox). 2. Use fresh, anhydrous solvents. 3. Determine the water content of your 4-Hydroxy-1-methylpiperidine sample using Karl Fischer titration before use and adjust reagent quantities accordingly.
The reagent is difficult to weigh accurately due to clumping or liquefaction. The reagent has absorbed a significant amount of atmospheric moisture.1. If possible, dry the material under vacuum. 2. Handle and weigh the reagent quickly in a dry environment (e.g., a glovebox or under a stream of dry nitrogen). 3. For highly accurate additions, consider preparing a stock solution in an anhydrous solvent and titrating it to determine the exact concentration.
Karl Fischer titration gives erratic or non-reproducible results. The amine functionality of 4-Hydroxy-1-methylpiperidine can interfere with the Karl Fischer reaction by altering the pH of the titration medium.1. Use a Karl Fischer reagent specifically formulated for amines or samples with basic properties. 2. Buffer the Karl Fischer solvent with a weak acid, such as benzoic or salicylic (B10762653) acid, to maintain the optimal pH range (5.5-8) for the reaction.[8]

Experimental Protocols

Protocol 1: Handling and Dispensing of 4-Hydroxy-1-methylpiperidine

This protocol outlines the recommended procedure for handling 4-Hydroxy-1-methylpiperidine to minimize moisture exposure.

Materials:

  • Sealed container of 4-Hydroxy-1-methylpiperidine

  • Glovebox or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon)

  • Spatula

  • Weighing vessel

  • Anhydrous solvent (if preparing a solution)

Procedure:

  • Transfer the sealed container of 4-Hydroxy-1-methylpiperidine into the glovebox.

  • Allow the container to equilibrate to the glovebox temperature to prevent condensation.

  • Once equilibrated, carefully open the container.

  • Quickly weigh the desired amount of the reagent into a pre-tared, dry weighing vessel.

  • Immediately and tightly reseal the main container of 4-Hydroxy-1-methylpiperidine.

  • If preparing a solution, add the weighed reagent to the anhydrous solvent within the glovebox.

  • Remove the prepared sample or solution from the glovebox for use in your experiment.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of 4-Hydroxy-1-methylpiperidine.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Salicylic acid or benzoic acid (for buffering)

  • Gastight syringe for sample introduction

  • 4-Hydroxy-1-methylpiperidine sample

Procedure:

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. If needed, add a buffering agent like salicylic acid to the solvent before starting the titration.

  • Pre-titration: Start the titrator to titrate the residual water in the solvent to a stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the 4-Hydroxy-1-methylpiperidine sample into a gastight syringe. The sample size should be chosen based on the expected water content and the titer of the KF reagent.

  • Sample Titration: Inject the sample into the conditioned titration vessel and start the titration.

  • Endpoint Determination: The titration will proceed until all the water from the sample has reacted, and the endpoint is detected by the electrode.

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed, the titer of the reagent, and the sample weight. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Use cluster_troubleshooting Troubleshooting start Start: Receive 4-Hydroxy-1-methylpiperidine storage Store in a cool, dry place under inert gas start->storage glovebox Transfer to Glovebox storage->glovebox weigh Weigh desired amount glovebox->weigh kf_titration Perform Karl Fischer Titration weigh->kf_titration use_in_rxn Use in Experiment kf_titration->use_in_rxn Water content acceptable dry Dry reagent (if necessary) kf_titration->dry Water content too high dry->kf_titration troubleshooting_decision_tree decision decision issue Inconsistent Reaction Results decision1 Is the reagent visibly wet or clumpy? issue->decision1 solution solution decision2 Was the reagent handled under inert atmosphere? decision1->decision2 No solution1 Determine water content via Karl Fischer titration decision1->solution1 Yes decision3 Has water content been quantified? decision2->decision3 Yes solution2 Improve handling technique: Use a glovebox decision2->solution2 No decision3->solution1 No solution3 Adjust stoichiometry based on water content or use new reagent decision3->solution3 Yes

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in chemical reactions involving 1-Methylpiperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why do I experience low yields in reactions involving the hydroxyl group of this compound?

Low yields are often attributed to steric hindrance. The axial hydrogen atoms on the piperidine (B6355638) ring can sterically shield the 4-hydroxyl group, making it less accessible to bulky reagents. The N-methyl group can also contribute to steric congestion, influencing the conformation of the piperidine ring and further hindering reactions at the 4-position.

Q2: How does the conformation of the piperidine ring affect the reactivity of the 4-hydroxyl group?

This compound exists in a conformational equilibrium between two chair forms, one with the hydroxyl group in an axial position and the other with it in an equatorial position. The equatorial conformer is generally more stable. Reactions such as SN2 substitutions, which require backside attack, can be significantly slower when the hydroxyl group is in the more sterically hindered axial position. The approach of reagents to the equatorial hydroxyl group can also be impeded by the surrounding ring structure.

Q3: What is the most effective general strategy to overcome steric hindrance in reactions at the 4-hydroxyl position?

A highly effective strategy is to use a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is particularly useful. By replacing the N-methyl group with an N-Boc group, you can perform the desired reaction on the 4-hydroxyl group of the resulting N-Boc-4-hydroxypiperidine with reduced steric hindrance. The Boc group can be easily removed later, and the N-methyl group can be introduced in a subsequent step, if desired.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis with Bulky Electrophiles

Problem: You are attempting to synthesize a bulky ether from this compound using a sterically demanding alkyl halide and are observing low conversion of the starting material.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Williamson Ether Synthesis start Low Yield Observed check_reagents Are reagents pure and anhydrous? start->check_reagents check_reagents->start No, purify/dry reagents check_base Is the base strong enough for full deprotonation? check_reagents->check_base Yes check_base->start No, use a stronger base (e.g., NaH) check_temp Is the reaction temperature optimal? check_base->check_temp Yes consider_sterics Is steric hindrance from the N-methyl group and/or electrophile the likely issue? check_temp->consider_sterics Yes increase_temp Increase reaction temperature check_temp->increase_temp No strategy_1 Strategy 1: Use N-Boc-4-hydroxypiperidine consider_sterics->strategy_1 Yes strategy_2 Strategy 2: Modify Reaction Conditions consider_sterics->strategy_2 Alternative protocol_1 Follow Protocol 1: Williamson Ether Synthesis with N-Boc-4-hydroxypiperidine strategy_1->protocol_1 success Successful Etherification protocol_1->success strategy_2->increase_temp change_solvent Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO) increase_temp->change_solvent change_solvent->success

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Methodologies:

Protocol 1: Williamson Ether Synthesis with N-Boc-4-hydroxypiperidine [1]

This protocol is for the O-alkylation of N-Boc-4-hydroxypiperidine, which minimizes steric hindrance from the nitrogen substituent.

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.[1]

  • Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes.[1]

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 eq.) dropwise at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Quantitative Data Summary:

Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHTHF0 to RT12~85-95
Isopropyl IodideNaHDMFRT to 5024~60-70
tert-Butyl BromideNaHTHFRT48<10 (Elimination predominates)

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Issue 2: Poor Conversion in Mitsunobu Reactions with Bulky Nucleophiles

Problem: You are attempting to perform a Mitsunobu reaction with this compound and a sterically hindered nucleophile (e.g., a bulky phenol (B47542) or carboxylic acid) and are observing low yields and recovery of starting material.

Decision Pathway for Mitsunobu Reaction Optimization:

start Low Mitsunobu Reaction Yield check_reagents Are PPh3 and DEAD/DIAD fresh and anhydrous? start->check_reagents check_reagents->start No, use fresh/dry reagents check_pka Is the nucleophile's pKa ≤ 15? check_reagents->check_pka Yes check_pka->start No, choose a more acidic nucleophile steric_issue Is steric hindrance the primary issue? check_pka->steric_issue Yes use_nboc Use N-Boc-4-hydroxypiperidine steric_issue->use_nboc Recommended Strategy modify_conditions Modify Reaction Conditions for this compound steric_issue->modify_conditions Alternative Strategy protocol Follow Protocol 2: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine use_nboc->protocol success Improved Yield protocol->success increase_equivalents Increase equivalents of PPh3 and DEAD/DIAD (1.5-2.0 eq.) modify_conditions->increase_equivalents higher_temp Increase reaction temperature increase_equivalents->higher_temp sonication Consider using sonication higher_temp->sonication sonication->success

Caption: Decision pathway for optimizing Mitsunobu reactions.

Detailed Methodologies:

Protocol 2: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine [1][2]

This protocol is a reliable method for the stereoinvertive substitution of the hydroxyl group.

  • Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (B44618) (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere.[1][2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1][2]

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. This helps to control the reaction exotherm and minimize the formation of undesired byproducts.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Workup and Purification: The major byproducts are triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. These can often be removed by crystallization or careful column chromatography. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.[1]

Quantitative Data Summary for Mitsunobu Reaction with N-Boc-4-hydroxypiperidine:

NucleophilePPh₃ (eq.)DEAD/DIAD (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzoic Acid1.51.5THF0 to RT12>90
Phthalimide1.51.5THF0 to RT16~85-95
2,6-Dimethylphenol2.02.0Toluene (B28343)RT to 6024~50-60
4-Nitrobenzoic Acid1.51.5THF0 to RT12>95

Note: For sterically hindered nucleophiles, increasing the equivalents of reagents and reaction temperature may be necessary. The use of 4-nitrobenzoic acid can improve yields for hindered alcohols.

Issue 3: Failure of Buchwald-Hartwig Amination

Problem: You are attempting to couple this compound with an aryl halide via a Buchwald-Hartwig amination and are observing no product formation.

Important Consideration: The Buchwald-Hartwig amination is designed for coupling amines with aryl halides to form C-N bonds. This compound is an amino alcohol. If the goal is to form a C-N bond, the nitrogen of the piperidine ring is the reactive site. However, the nitrogen in this compound is a tertiary amine and thus cannot participate in Buchwald-Hartwig amination as it lacks an N-H bond for coupling.

Correct Approach:

To couple the piperidine nitrogen to an aryl halide, you must start with a piperidine that has a free N-H group, such as 4-hydroxypiperidine (B117109). To avoid side reactions at the hydroxyl group, it is advisable to protect it.

Strategy Flowchart for Arylation of the Piperidine Nitrogen:

G start Goal: Arylate Piperidine Nitrogen wrong_substrate Starting with this compound? start->wrong_substrate wrong_substrate->start Yes, this is incorrect correct_substrate Start with 4-Hydroxypiperidine wrong_substrate->correct_substrate No, start with 4-hydroxypiperidine protect_oh Protect the 4-hydroxyl group (e.g., as a silyl (B83357) ether) correct_substrate->protect_oh buchwald Perform Buchwald-Hartwig amination on the N-H of the protected piperidine protect_oh->buchwald deprotect_oh Deprotect the 4-hydroxyl group buchwald->deprotect_oh n_methylation Perform N-methylation to obtain the final product deprotect_oh->n_methylation final_product Desired N-Aryl-1-methylpiperidin-4-ol n_methylation->final_product

Caption: Strategic workflow for N-arylation of 4-hydroxypiperidine.

Protocol 3: Buchwald-Hartwig Amination of a Protected 4-Hydroxypiperidine

This protocol outlines the general procedure for the N-arylation of a protected 4-hydroxypiperidine.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), the protected 4-hydroxypiperidine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Representative Reaction Conditions:

Aryl HalideLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotolueneXPhosNaOtBuToluene10012~80-90
2-ChloropyridineRuPhosK₃PO₄Dioxane11024~75-85
1-Bromo-2,6-dimethylbenzeneBrettPhosLHMDSToluene11024~60-70

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 1-Methylpiperidin-4-ol. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and comparative data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: For bulk production, the most common methods start from 1-methyl-4-piperidone (B142233). The two primary scalable routes are:

  • Catalytic Hydrogenation: This involves the reduction of the ketone group of 1-methyl-4-piperidone using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon). This method is highly efficient and atom-economical, making it suitable for industrial scale.

  • Reductive Amination using Hydride Reagents: This involves the reduction of 1-methyl-4-piperidone using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄). While effective, this route generates stoichiometric inorganic waste.

A related approach is the N-methylation of 4-hydroxypiperidine, though this is often less direct if 1-methyl-4-piperidone is the readily available starting material.

Q2: What are the critical challenges when scaling up the synthesis from a laboratory to a pilot plant or industrial scale?

A2: Scaling up introduces several challenges that are not always apparent at the bench scale.[1] Key issues include:

  • Heat Transfer: The reduction of the piperidone is an exothermic reaction. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to thermal gradients, localized overheating, and an increase in side product formation.[1][2]

  • Mass Transfer and Mixing: Achieving uniform mixing in large reactors is more difficult.[1] Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of impurities.[2][3]

  • Reagent Addition Rate: The optimal rate of reagent addition on a small scale may not be suitable for bulk production and often requires re-optimization to maintain temperature control and minimize side reactions.[2]

  • Impurity Profile Amplification: Minor impurities at a small scale can become significant issues in bulk production, potentially affecting the final product's purity and requiring more complex purification procedures.[1]

Q3: What are the typical yields and purity levels expected for bulk synthesis?

A3: With an optimized process, catalytic hydrogenation can achieve yields exceeding 95% with high purity (>99%) after purification. Reductive amination with sodium borohydride typically provides yields in the range of 85-95%, with purity also being high after a proper workup and purification. The choice of method may depend on the available equipment (e.g., high-pressure hydrogenators) and cost considerations.

Q4: How should the final product be purified and isolated on a large scale?

A4: While laboratory-scale purification might involve column chromatography, this is generally not feasible for industrial production.[2] For this compound, the following large-scale techniques are common:

  • Distillation: Vacuum distillation is a highly effective method for purifying this compound, which is a liquid at room temperature (melting point 29-31 °C).

  • Crystallization: If the product is obtained as a salt (e.g., hydrochloride), crystallization from a suitable solvent system can be an efficient purification method.

  • Acid-Base Extraction: An aqueous workup involving acid-base extractions can effectively remove many process-related impurities.[4]

Q5: What safety precautions are essential during the bulk production of this compound?

A5: Safety is paramount. Key considerations include:

  • Hydrogenation: If using catalytic hydrogenation, extreme care must be taken due to the flammability of hydrogen gas. The process requires specialized high-pressure reactors and proper grounding to prevent static discharge.

  • Exothermic Reaction Management: A robust reactor cooling system is necessary to manage the heat generated during the reduction step to prevent a runaway reaction.[1]

  • Reagent Handling: Sodium borohydride is flammable and reacts with water to produce hydrogen. It must be handled in a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is required. Depending on the reagents and solvents used, respiratory protection may also be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem / Question Potential Cause(s) Recommended Solution(s)
Q: Why is my reaction yield significantly lower on a larger scale? 1. Inefficient Heat Transfer: Localized overheating may be causing decomposition of the product or starting material.[1][2] 2. Poor Mixing: Incomplete mixing can lead to unreacted starting material.[1][3] 3. Suboptimal Reagent Addition: Adding reagents too quickly can cause a temperature spike and increase side reactions.[2]1. Improve the reactor's cooling efficiency. Consider using a jacketed reactor with a thermal fluid. Reduce the reaction concentration or slow the rate of addition. 2. Optimize the stirring speed and ensure the impeller design is appropriate for the vessel geometry.[2] 3. Conduct a study to determine the optimal addition rate for the larger scale. Use a metering pump for precise control.[2]
Q: I am observing new or higher levels of impurities in my scaled-up batch. What should I do? 1. Longer Reaction Time: Increased processing times at scale can lead to the formation of degradation products. 2. Temperature Variations: "Hot spots" in the reactor can promote alternative reaction pathways.[2] 3. Atmospheric Contamination: Amines can react with atmospheric CO₂ to form carbonate salts, appearing as a new impurity.[5]1. Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction endpoint and avoid prolonged heating.[2] 2. Ensure uniform temperature distribution through efficient mixing and cooling.[2] 3. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO₂.[5]
Q: The reaction is proceeding very slowly or has stalled. What is the cause? 1. Catalyst Inactivity (for hydrogenation): The catalyst may be poisoned or deactivated. 2. Incorrect pH (for NaBH₄ reduction): The reaction rate can be pH-dependent. 3. Low Temperature: While necessary for control, excessively low temperatures can slow the reaction kinetics.[3]1. Ensure the starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst. 2. Monitor and adjust the pH of the reaction mixture. The reduction is typically faster under neutral to slightly basic conditions. 3. Once the initial exotherm is controlled, consider allowing the reaction temperature to rise slightly (e.g., to 20-25 °C) to ensure the reaction goes to completion.[3]
Q: I'm having difficulty with the product isolation and workup. What can I do? 1. Emulsion Formation: Vigorous mixing during extraction can lead to stable emulsions, making phase separation difficult. 2. Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction.1. Add a brine (saturated NaCl) solution to help break the emulsion. Reduce the agitation speed during extraction. 2. Perform multiple extractions with the organic solvent to ensure complete recovery. Adjust the pH of the aqueous layer to suppress the solubility of the amine product.

Data Presentation

Table 1: Comparison of Scalable Synthetic Routes
ParameterRoute 1: Catalytic HydrogenationRoute 2: Sodium Borohydride Reduction
Starting Material 1-Methyl-4-piperidone1-Methyl-4-piperidone
Key Reagents Hydrogen (H₂), Catalyst (e.g., Ru/C, Raney Ni)Sodium Borohydride (NaBH₄), Solvent (e.g., Methanol (B129727), Ethanol)
Typical Yield >95%85-95%
Reaction Conditions High pressure (50-500 psi), Elevated temperature (50-100 °C)Atmospheric pressure, Low to ambient temperature (0-25 °C)
Pros High yield, Atom economical, "Green" (water is the only byproduct)Mild reaction conditions, Does not require specialized high-pressure equipment
Cons Requires specialized high-pressure equipment, Potential catalyst poisoningGenerates stoichiometric inorganic waste, NaBH₄ is water-reactive
Scalability Well-established for large-scale industrial productionReadily scalable, but waste disposal can be a concern at very large scales

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1-Methyl-4-piperidone (Illustrative)

Warning: This procedure involves high-pressure hydrogen gas and should only be performed by trained personnel in an appropriate high-pressure laboratory or pilot plant.

  • Reactor Setup: Charge a high-pressure autoclave reactor with 1-Methyl-4-piperidone (1.0 eq) and a suitable solvent such as methanol (5-10 volumes).

  • Catalyst Addition: Add a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, 1-2% w/w) to the mixture.

  • Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi). Heat the mixture to the target temperature (e.g., 60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. In-process sampling and analysis (e.g., by GC) can also be performed.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final product with high purity.

Protocol 2: Sodium Borohydride Reduction of 1-Methyl-4-piperidone

Warning: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Perform this reaction in a well-ventilated fume hood away from ignition sources.

  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-Methyl-4-piperidone (1.0 eq) in methanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (B3395972) to consume any excess NaBH₄. Then, slowly add water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 3x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1-Methyl-4-piperidone D Charge Reactor & Cool to 0-5 °C A->D B Solvent (e.g., Methanol) B->D C Reducing Agent (e.g., NaBH4) E Slowly Add Reducing Agent C->E D->E Control T < 10 °C F Stir at Room Temperature E->F Allow to warm G Quench Reaction F->G Monitor by GC/TLC H Solvent Evaporation G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Crude Product J->K L Vacuum Distillation K->L M Pure this compound L->M Purity > 99%

Caption: Workflow for the synthesis of this compound via Sodium Borohydride reduction.

Troubleshooting Logic Diagram

G Start Low Yield Observed in Scale-Up Batch Cause1 Check Temperature Profile Start->Cause1 Sol1a Exotherm Spike Detected? Cause1->Sol1a Cause2 Review Mixing Efficiency Sol2a Dead Zones or Poor Agitation? Cause2->Sol2a Cause3 Analyze for Impurities Sol3a New Impurities Found? Cause3->Sol3a Sol1a->Cause2 No Sol1b Improve Cooling Slow Reagent Addition Sol1a->Sol1b Yes Sol1c No Spike (Proceed to Mixing) Sol2a->Cause3 No Sol2b Increase Stirrer RPM Evaluate Impeller Design Sol2a->Sol2b Yes Sol2c Mixing Appears Adequate (Proceed to Analysis) Sol3b Identify Impurity Structure Optimize Conditions (Temp, Time, Atmosphere) Sol3a->Sol3b Yes Sol3c Purity is High (Check Raw Materials) Sol3a->Sol3c No

References

Technical Support Center: Optimizing Reaction Conditions for Coupling 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions involving 1-Methylpiperidin-4-ol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Etherification of this compound

The hydroxyl group of this compound can be converted to an ether via several methods, most commonly the Williamson ether synthesis and the Mitsunobu reaction.

Frequently Asked Questions (FAQs) - Etherification

Q1: Which etherification method should I choose for this compound?

A1: The choice depends on your substrate and desired stereochemistry.

  • Williamson Ether Synthesis: This is a robust and widely used method suitable for reacting this compound with primary alkyl halides. It proceeds via an S_N2 mechanism. Secondary and tertiary alkyl halides are not recommended as they can lead to elimination side products.

  • Mitsunobu Reaction: This reaction is ideal for coupling with acidic nucleophiles (like phenols or carboxylic acids to form esters) and offers a key advantage: inversion of stereochemistry at the alcohol's carbon center.[1] It is particularly useful for sterically hindered alcohols where the Williamson synthesis might be sluggish.

Q2: I'm observing low yields in my Williamson ether synthesis. What are the common causes?

A2: Low yields can stem from several factors:

  • Inefficient Deprotonation: The alcohol must be fully deprotonated to the alkoxide to act as an effective nucleophile. A strong enough base (e.g., NaH) is crucial.

  • Inappropriate Solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Aprotic polar solvents like DMF or acetonitrile (B52724) are generally preferred.[2]

  • Reactive Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using a less reactive halide, you may need more forcing conditions (higher temperature, longer reaction time).

  • Side Reactions: Elimination can compete with substitution, especially with sterically hindered or secondary/tertiary halides.

Q3: My Mitsunobu reaction is not working. What should I troubleshoot?

A3: The Mitsunobu reaction is sensitive to several parameters:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the phosphonium (B103445) intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.[3]

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents.

  • pKa of the Nucleophile: The nucleophile should be sufficiently acidic (typically pKa < 15) to be deprotonated by the betaine (B1666868) intermediate formed from triphenylphosphine (B44618) and DEAD/DIAD.[1]

  • Steric Hindrance: Severe steric hindrance on either the alcohol or the nucleophile can impede the reaction.

Troubleshooting Guide - Etherification

This guide provides a systematic approach to resolving common issues during the etherification of this compound.

Problem: Low or No Conversion in Williamson Ether Synthesis

Troubleshooting_Williamson start Low Conversion Detected check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, THF, MeCN) check_base->check_solvent Yes sol_base Use a stronger base (e.g., NaH) Ensure anhydrous conditions check_base->sol_base No check_halide Is the alkyl halide reactive? (I > Br > Cl) check_solvent->check_halide Yes sol_solvent Switch to anhydrous DMF or THF check_solvent->sol_solvent No check_temp Is the temperature and reaction time sufficient? check_halide->check_temp Yes sol_halide Use the corresponding iodide or bromide check_halide->sol_halide No sol_temp Increase temperature (50-100 °C) and prolong reaction time check_temp->sol_temp No success Improved Yield check_temp->success Yes sol_base->success sol_solvent->success sol_halide->success sol_temp->success Troubleshooting_Esterification start Low Yield / Complex Mixture check_reagent Are you using an acid chloride/anhydride? start->check_reagent check_conditions Are conditions anhydrous? check_reagent->check_conditions No (Using Acid) sol_reagent Consider using a carboxylic acid with a coupling agent (EDC/DMAP) to improve selectivity. check_reagent->sol_reagent Yes check_catalyst Is a suitable catalyst present? (e.g., DMAP) check_conditions->check_catalyst Yes sol_conditions Ensure all reagents and solvents are strictly anhydrous. check_conditions->sol_conditions No sol_catalyst Add a catalytic amount of DMAP to accelerate the reaction. check_catalyst->sol_catalyst No success Improved Yield and Purity check_catalyst->success Yes sol_reagent->success sol_conditions->success sol_catalyst->success Troubleshooting_Buchwald start Low Yield / Side Products check_inert Is the reaction setup fully inert and degassed? start->check_inert check_ligand Is the ligand appropriate? (Bulky, electron-rich) check_inert->check_ligand Yes sol_inert Improve degassing procedure (e.g., freeze-pump-thaw) and ensure positive inert gas pressure. check_inert->sol_inert No check_base Is the base optimal? check_ligand->check_base Yes sol_ligand Screen alternative ligands (e.g., XPhos, SPhos, RuPhos). check_ligand->sol_ligand No sol_base Screen alternative bases (e.g., NaOtBu, K3PO4, Cs2CO3). check_base->sol_base No success Improved Yield and Selectivity check_base->success Yes sol_inert->success sol_ligand->success sol_base->success

References

Technical Support Center: Enhancing the Reactivity of the Hydroxyl Group on 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methodologies involving 1-Methylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the reactivity of the hydroxyl group on this versatile building block. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group on this compound often unreactive in my desired transformation?

A1: The hydroxyl group (-OH) itself is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water (H₂O), has a pKa of about 15.7, making the hydroxide (B78521) anion (HO⁻) a strong base. For a substitution reaction to proceed efficiently, the hydroxyl group must first be converted into a better leaving group, which is the conjugate base of a strong acid.[1]

Q2: What are the most common strategies to activate the hydroxyl group of this compound?

A2: The primary strategies involve converting the hydroxyl group into a more stable anion that can readily depart during a nucleophilic attack. The most effective methods include:

  • Formation of Sulfonate Esters: Converting the alcohol to a mesylate, tosylate, or triflate creates an excellent leaving group.[2]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol into various functional groups, such as esters or for N-alkylation of nucleophiles like phthalimide, with a characteristic inversion of stereochemistry.[3][4][5]

  • Conversion to Alkyl Halides: Although effective, this often requires harsh acidic conditions (e.g., using HX, SOCl₂, or PBr₃) which may be incompatible with the tertiary amine of the piperidine (B6355638) ring.[6]

Q3: How does the tertiary amine (N-methyl group) on the piperidine ring affect the reactivity of the hydroxyl group?

A3: The N-methyl group has two main effects:

  • Basicity: The tertiary amine is basic and can be protonated by acidic reagents. This can complicate reactions that require acidic conditions. The N-methyl group makes the nitrogen more basic than the parent piperidine.[7]

  • Nucleophilicity: The nitrogen lone pair can act as a competing nucleophile, potentially leading to side reactions, such as quaternization, especially with highly reactive electrophiles.

Q4: How do I choose between forming a sulfonate ester and using the Mitsunobu reaction?

A4: The choice depends on your desired product and the specific nucleophile you are using.

  • Choose Sulfonate Esters (Mesylate/Tosylates) when you need a stable, isolable intermediate that can be reacted with a wide range of nucleophiles in a subsequent step. This method is robust and widely applicable.[1]

  • Choose the Mitsunobu Reaction for a one-pot transformation, especially when a stereochemical inversion at the carbon bearing the hydroxyl group is desired.[4][8] It is particularly useful for forming esters with carboxylic acids or for reactions with N-H or S-H acidic nucleophiles.[5] However, the nucleophile should ideally have a pKa of less than 13 to avoid side reactions.[3]

Q5: Can I perform an esterification or etherification directly without activating the hydroxyl group?

A5: Direct esterification (like Fischer esterification) is possible but typically requires strong acid catalysis and heat, which can be problematic due to the basic nitrogen.[9] Direct Williamson ether synthesis requires a strong base to deprotonate the alcohol, which might also be challenging. Activating the hydroxyl group is generally the more reliable and higher-yielding approach for these transformations under milder conditions.

Troubleshooting Guides

Guide 1: Low Yield in Sulfonate Ester Formation (Mesylation/Tosylation)
Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inadequate Base: The base (e.g., pyridine, triethylamine) is not strong enough or is not present in sufficient quantity to neutralize the generated HCl. 2. Reagent Decomposition: The sulfonyl chloride (e.g., MsCl, TsCl) has degraded due to moisture. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use at least a stoichiometric amount of a suitable amine base. Pyridine can often serve as both the base and solvent. 2. Use a freshly opened bottle of the sulfonyl chloride or purify it before use. Ensure the reaction is run under anhydrous conditions. 3. While these reactions are often run at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can improve conversion. Monitor progress by TLC.
Formation of a quaternary ammonium (B1175870) salt The tertiary amine of 1-methylpiperidine (B42303) is reacting with the newly formed sulfonate ester (intermolecularly or with the starting material).1. Maintain a low reaction temperature. 2. Add the sulfonyl chloride slowly to the solution of the alcohol and base to avoid a high transient concentration of the activating agent.
Difficult purification The pyridinium (B92312) or triethylammonium (B8662869) hydrochloride salt byproduct is co-precipitating or is soluble in the extraction solvent.1. After the reaction is complete, quench with water and perform an aqueous workup. Use a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) for extraction. 2. Wash the organic layer with dilute aqueous HCl to remove excess amine base, followed by a wash with saturated sodium bicarbonate solution.
Guide 2: Issues with the Mitsunobu Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product; starting material remains 1. Incorrect Reagent Addition Order: The order of addition is critical for the reaction's success.[8] 2. Nucleophile is not acidic enough: If the pKa of the nucleophile is too high (>13), it won't be readily deprotonated by the betaine (B1666868) intermediate.[3] 3. Steric Hindrance: Significant steric bulk on either the alcohol or the nucleophile can slow down the reaction.1. A common and effective protocol is to dissolve the alcohol, nucleophile (e.g., a carboxylic acid), and triphenylphosphine (B44618) (PPh₃) in an anhydrous solvent (like THF) and then add the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C.[3] 2. Consider using a more acidic nucleophile. For simple esterifications, this is not usually an issue. 3. Increase the reaction time or gently heat the reaction mixture after the initial addition.
Formation of triphenylphosphine oxide (TPPO) is observed, but no desired product The activated alcohol intermediate is being consumed by a side reaction. This can happen if the intended nucleophile is not reactive enough.1. Ensure the nucleophile is present in a slight excess. 2. Re-evaluate the suitability of the nucleophile for the Mitsunobu reaction.
Difficult purification to remove TPPO and hydrazine (B178648) byproducts TPPO and the reduced azodicarboxylate are often difficult to remove by standard chromatography due to similar polarities to some products.1. Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like diethyl ether or a hexanes/ethyl acetate mixture. 2. Modified Reagents: Consider using polymer-bound PPh₃, which can be filtered off. Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) allows for the hydrazine byproduct to be more easily removed by filtration.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions for enhancing the reactivity of a secondary alcohol like this compound. Note that optimal conditions may vary and require empirical optimization.

Method Reagents Base Solvent Temp (°C) Time (h) Typical Yield (%)
Mesylation Methanesulfonyl chloride (MsCl) (1.1-1.5 eq)Triethylamine (B128534) or Pyridine (1.5-2.0 eq)Dichloromethane (DCM) or Pyridine0 to RT1 - 485 - 95
Tosylation p-Toluenesulfonyl chloride (TsCl) (1.1-1.5 eq)PyridinePyridine0 to RT2 - 1280 - 90
Mitsunobu Esterification PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq), Carboxylic Acid (1.2 eq)N/ATHF or Dioxane0 to RT2 - 870 - 90

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpiperidin-4-yl methanesulfonate

This protocol describes the conversion of the hydroxyl group to a mesylate, an excellent leaving group.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq), distilled

  • Methanesulfonyl chloride (MsCl) (1.2 eq), fresh

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Mitsunobu Esterification with Benzoic Acid

This protocol details the one-pot esterification with inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound, benzoic acid, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the stirred solution over 15-20 minutes. A white precipitate (TPPO) may form.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the alcohol.

  • Once complete, remove the THF under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Hydroxyl Group Activation cluster_intermediate Intermediate / Product cluster_final Final Transformation start This compound mesylation Mesylation (MsCl, Base) start->mesylation Method A mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nu-H) start->mitsunobu Method B mesylate Mesylate Intermediate (Good Leaving Group) mesylation->mesylate product_mitsunobu Direct Product (e.g., Ester, Ether) mitsunobu->product_mitsunobu sn2 SN2 Reaction (with Nucleophile) mesylate->sn2 final_product Final Product sn2->final_product

Caption: Workflow for enhancing hydroxyl reactivity.

troubleshooting_logic start Low Yield in Mesylation Reaction check_reagents Are reagents (MsCl, base) and solvent anhydrous and pure? start->check_reagents check_stoichiometry Is base stoichiometry correct? (>= 1.5 eq) check_reagents->check_stoichiometry Yes solution_reagents Use fresh/purified reagents and anhydrous solvent. check_reagents->solution_reagents No check_temp Was addition of MsCl done slowly at 0°C? check_stoichiometry->check_temp Yes solution_stoichiometry Increase amount of base. check_stoichiometry->solution_stoichiometry No solution_temp Control addition rate and temperature to minimize side reactions. check_temp->solution_temp No end_node Re-run experiment and monitor by TLC. check_temp->end_node Yes solution_reagents->end_node solution_stoichiometry->end_node solution_temp->end_node

Caption: Troubleshooting logic for low mesylation yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments involving N-Methyl-4-piperidinol. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Methyl-4-piperidinol?

A1: N-Methyl-4-piperidinol is considered a hazardous substance. It can cause serious eye damage and skin irritation.[1] It may also cause respiratory irritation.[1] It is a combustible liquid. Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood.[2]

Q2: What are the recommended storage conditions for N-Methyl-4-piperidinol?

A2: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] The recommended storage temperature is typically between 2-8°C.[4]

Q3: What personal protective equipment (PPE) should be worn when handling N-Methyl-4-piperidinol?

A3: Appropriate PPE includes safety glasses or faceshields, chemical-resistant gloves, and a lab coat.[3] If there is a risk of inhalation, a suitable respirator (such as a type ABEK (EN14387) respirator filter) should be used.[2]

Q4: In what common solvents is N-Methyl-4-piperidinol soluble?

A4: N-Methyl-4-piperidinol is miscible with water.[3] It is also soluble in common organic solvents like methanol (B129727) and ethanol.

Q5: What are the main applications of N-Methyl-4-piperidinol in research and drug development?

A5: It is primarily used as a reactant or building block in organic synthesis.[5] It is a key intermediate for creating various pharmacologically active molecules, including inhibitors for CaMKII, VEGFR, and FGFR kinases, as well as histamine (B1213489) H4 receptor antagonists.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving the synthesis or use of N-Methyl-4-piperidinol.

Problem 1: Low yield during the synthesis of N-Methyl-4-piperidinol via reduction of N-Methyl-4-piperidone.

  • Q: My hydrogenation reaction of N-Methyl-4-piperidone is incomplete or has a very low yield. What are the common causes?

    • A: Several factors could be responsible:

      • Catalyst Inactivity: The palladium on carbon (Pd/C) or other catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.

      • Insufficient Hydrogen Pressure: The reaction often requires a specific hydrogen pressure to proceed efficiently. Check that your system is properly sealed and maintaining the pressure outlined in the protocol (e.g., 1-4 atm).[6][7]

      • Incorrect pH: Some reduction protocols specify an acidic pH (e.g., 2-3) to facilitate the reaction.[7] Verify the pH of your reaction mixture.

      • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup. The reaction temperature (e.g., 25-60 °C) should also be optimized.[6][7]

Problem 2: Difficulty in purifying the synthesized N-Methyl-4-piperidinol.

  • Q: After the reaction, I am struggling to isolate a pure product. What purification strategies are most effective?

    • A:

      • Aqueous Workup Issues: If you are having trouble with emulsions during extraction, try adding brine (saturated NaCl solution) to break the emulsion. Your product may also have some water solubility, so minimizing the volume of the aqueous layer or back-extracting it can improve yield.[8]

      • Chromatography: Column chromatography on silica (B1680970) gel is an effective method for purification.[7] A common eluent system is a gradient of hexane (B92381) and ethyl acetate (B1210297).[7]

      • Distillation: Given its boiling point of approximately 200°C, vacuum distillation is a viable option for purification, especially on a larger scale.

Problem 3: Poor reactivity of N-Methyl-4-piperidinol in subsequent reactions (e.g., acylation, alkylation).

  • Q: N-Methyl-4-piperidinol is not reacting efficiently as a nucleophile in my subsequent step. Why might this be happening?

    • A:

      • Steric Hindrance: The piperidine (B6355638) ring can present some steric bulk around the hydroxyl group, potentially slowing down reactions with bulky electrophiles. Consider using less hindered reagents if possible.

      • Basicity: As a tertiary amine, the nitrogen atom is basic and can be protonated by acidic reagents or byproducts (like HCl from an acid chloride). This protonation deactivates the molecule. It is crucial to include a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction to scavenge any acid that is formed.[9][10]

      • Solvent Choice: Ensure you are using an appropriate anhydrous solvent for your reaction. The presence of water can hydrolyze sensitive reagents.

Data Presentation

Table 1: Physicochemical Properties of N-Methyl-4-piperidinol

Property Value Reference(s)
CAS Number 106-52-5 [11]
Molecular Formula C₆H₁₃NO [11]
Molecular Weight 115.17 g/mol [1]
Appearance Clear colorless to yellowish liquid after melting [6]
Melting Point 29-31 °C [6]
Boiling Point 200 °C [3][6]
Density ~0.98 g/mL at 20 °C [3][6]
Flash Point 112 °C (233.6 °F) - closed cup
Refractive Index (n20/D) ~1.4775

| Water Solubility | Miscible |[3] |

Table 2: Typical Analytical Parameters for Characterization

Technique Common Conditions Purpose Reference(s)
GC-MS Column: Standard non-polar (e.g., DB-5ms). Oven Program: 50°C ramp to 280°C. Ionization: EI at 70 eV. Purity assessment, impurity identification, reaction monitoring. [12]
HPLC Column: Reversed-phase C18. Mobile Phase: Gradient of acetonitrile/water with an additive like TFA or formic acid. Detector: UV (if derivatized) or CAD/ELSD/MS. Quantitative analysis, purity determination of non-volatile species. [12][13]

| ¹H & ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆. Standard: TMS at 0.00 ppm. | Structural confirmation and purity assessment. |[14] |

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-piperidinol from N-Methyl-4-piperidone

This protocol is adapted from established hydrogenation methods.[6][7]

Materials:

  • N-Methyl-4-piperidone

  • Methanol (MeOH)

  • 10% Palladium on Carbon (10% Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

  • Diatomaceous earth or Celite®

Procedure:

  • In a suitable hydrogenation reactor, dissolve N-Methyl-4-piperidone (1.0 eq) in methanol.

  • Carefully acidify the solution to a pH of 2-3 using concentrated HCl.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge the system multiple times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi or 3-4 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction's progress by TLC or GC-MS until all the starting material has been consumed.

  • Once complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for N-Methyl-4-piperidinol cluster_reaction Reaction cluster_workup Workup & Purification A N-Methyl-4-piperidone B Dissolve in Methanol A->B C Acidify (pH 2-3) B->C D Add Pd/C Catalyst C->D E Hydrogenation (H2, pressure) D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purification G->H I Column Chromatography or Vacuum Distillation H->I J Pure N-Methyl-4-piperidinol I->J

Caption: Synthesis workflow for N-Methyl-4-piperidinol.

Troubleshooting_Flowchart Troubleshooting Flowchart: Low Reaction Yield cluster_outcomes Potential Causes & Solutions Start Problem: Low Yield CheckCrude Analyze crude reaction mixture (TLC, GC, or NMR) Start->CheckCrude Result What is the major component? CheckCrude->Result StartingMaterial Starting Material Remains Result->StartingMaterial SideProducts Complex Mixture of Side Products Result->SideProducts NoProduct No Product or Starting Material Result->NoProduct Sol_SM Solution: • Increase reaction time/temp • Check catalyst activity • Verify H2 pressure/pH StartingMaterial->Sol_SM Sol_Side Solution: • Lower reaction temperature • Use a more selective catalyst • Check for air leaks SideProducts->Sol_Side Sol_No Solution: • Confirm reagent identity/purity • Check for product decomposition during workup NoProduct->Sol_No

Caption: Logical steps for troubleshooting a low-yield reaction.

Kinase_Pathway Application Context: Kinase Inhibition cluster_legend Legend cluster_pathway Simplified Signaling Pathway k1 N-Methyl-4-piperidinol k2 Synthesized Inhibitor NMP N-Methyl-4-piperidinol Synth Multi-step Synthesis NMP->Synth Inhibitor Kinase Inhibitor (e.g., for VEGFR/FGFR) Synth->Inhibitor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Inhibitor->Receptor Blocks ATP binding site GF Growth Factor GF->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream P ATP ATP ADP ADP ATP->ADP Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream->Response

Caption: Role of an inhibitor derived from N-Methyl-4-piperidinol.

References

Refinement of analytical methods for 1-Methylpiperidin-4-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for the quantification of 1-Methylpiperidin-4-ol. Content is tailored for researchers, scientists, and drug development professionals.

Analytical Method Performance

While specific validated data for this compound is not extensively published, the following table summarizes typical performance characteristics observed for analogous piperidine (B6355638) and piperazine (B1678402) derivatives using various analytical techniques. These values can serve as a benchmark for method development and validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 0.5 - 10 µg/mL0.5 - 500 ng/mL0.4 - 55 µg/mL (with derivatization)
Limit of Detection (LOD) 0.002 - 0.16 µg/mLLLOQ is typically 0.5 ng/mL~0.15 µg/mL (with derivatization)
Limit of Quantification (LOQ) 1 - 5 µg/mL0.5 ng/mL~0.5 µg/mL (with derivatization)
Precision (%RSD) < 15%< 15%< 5%
Accuracy/Recovery 85 - 115%85 - 115%95 - 105%

Note: Data is compiled from methodologies for structurally similar compounds and should be considered as a reference.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols & Methodologies

Detailed methodologies for common analytical techniques are provided below. These protocols are based on established methods for similar small amine compounds and can be adapted for the quantification of this compound.

Sample Preparation for Biological Matrices (e.g., Plasma)

Effective sample preparation is crucial for removing interferences and ensuring accurate quantification.

cluster_sample_prep Sample Preparation Workflow Start Start: Plasma Sample IS Add Internal Standard (e.g., Deuterated this compound) Start->IS PPT Protein Precipitation (e.g., add ice-cold Acetonitrile) IS->PPT Choose one method LLE Liquid-Liquid Extraction (e.g., add MTBE after basification) IS->LLE Choose one method SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) IS->SPE Choose one method Vortex Vortex PPT->Vortex LLE->Vortex Evaporate Evaporate Supernatant/Eluate SPE->Evaporate Centrifuge Centrifuge Vortex->Centrifuge Vortex->Centrifuge Centrifuge->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS or GC-MS Reconstitute->Inject

A generalized workflow for preparing biological samples for analysis.
  • Protein Precipitation (PPT): A rapid and simple method.[13][14]

    • To 100 µL of plasma, add an appropriate amount of internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[1][14]

    • To 200 µL of plasma, add the internal standard.

    • Basify the sample by adding a small volume of a weak base (e.g., 50 µL of 5% ammonium (B1175870) hydroxide).

    • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

    • Vortex for 5-10 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer, evaporate, and reconstitute.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte.[9][13]

    • Pre-treat the plasma sample (e.g., by adding an acid like phosphoric acid).

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with methanol).

    • Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

    • Evaporate the eluate and reconstitute.

GC-MS Analysis

Gas chromatography-mass spectrometry is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: A liquid-liquid extraction is often employed.[1]

    • To 1 mL of the sample, add a suitable internal standard.

    • Basify the sample with 1 mL of 1 M sodium hydroxide.

    • Extract with 5 mL of an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Vortex and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in a suitable solvent for injection.

  • Derivatization (Optional): To improve volatility and peak shape, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

  • GC Conditions (Typical):

    • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 70 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for quantifying compounds in complex matrices.

  • Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2] The acidic modifier helps to achieve good peak shape for basic analytes like this compound.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of this compound.

cluster_troubleshooting Troubleshooting Logic cluster_peak_solutions Peak Shape Solutions cluster_sens_solutions Sensitivity Solutions cluster_repro_solutions Reproducibility Solutions cluster_carryover_solutions Carryover Solutions Problem Identify Problem (e.g., Poor Peak Shape, Low Sensitivity) PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Sensitivity Low Sensitivity/ No Peak Problem->Sensitivity Reproducibility Poor Reproducibility Problem->Reproducibility Carryover Carryover/ Ghost Peaks Problem->Carryover Tailing Tailing: Check for active sites, adjust mobile phase pH (LC), check for column degradation. PeakShape->Tailing Fronting Fronting: Check for column overload, reduce injection volume/concentration. PeakShape->Fronting NoPeak No Peak: Check instrument parameters, sample prep, analyte stability. Sensitivity->NoPeak LowSignal Low Signal: Optimize MS parameters (infusion), check for ion suppression, improve sample cleanup. Sensitivity->LowSignal InconsistentArea Inconsistent Area: Check autosampler precision, ensure complete sample dissolution, use internal standard. Reproducibility->InconsistentArea GhostPeaks Ghost Peaks: Optimize wash solvent, clean injector/source, check for contamination. Carryover->GhostPeaks

A decision tree for troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound in my LC-MS analysis. What could be the cause?

A1: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the analyte protonated and minimize secondary interactions.

  • Solution 2: Use a Modern Column: Employ a column with end-capping or a hybrid particle technology (e.g., XTerra) which is more stable at various pH ranges and has fewer active silanol groups.

  • Solution 3: Check for Column Contamination: The column might be contaminated. Try flushing it or, if necessary, replace it.

Q2: My sensitivity for this compound is very low in ESI-MS. How can I improve it?

A2: Low sensitivity can stem from several factors, including inefficient ionization, ion suppression, or sample loss.

  • Solution 1: Optimize MS Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, gas flows, and temperatures.

  • Solution 2: Address Ion Suppression: The sample matrix can suppress the ionization of your analyte.[15] Improve your sample cleanup procedure (e.g., switch from protein precipitation to SPE) to remove interfering components like phospholipids.[16]

  • Solution 3: Check Mobile Phase Compatibility: Ensure your mobile phase additives are volatile (e.g., formic acid, ammonium formate) and do not interfere with ionization.[17]

Q3: In my GC-MS analysis, I am not seeing a peak for this compound, or the peak is very broad.

A3: This is likely due to the polar nature and low volatility of this compound.

  • Solution 1: Derivatization: As mentioned in the protocol, derivatizing the hydroxyl and amine groups with a silylating agent (e.g., BSTFA) can significantly improve its volatility and chromatographic behavior.

  • Solution 2: Check for Inlet Activity: The analyte may be adsorbing to active sites in the GC inlet liner. Use a deactivated liner and ensure it is clean.[18]

  • Solution 3: Optimize Temperature Program: A slow initial temperature ramp can help to focus the analyte at the head of the column, leading to sharper peaks.

Q4: I am experiencing poor reproducibility in my quantitative results.

A4: Poor reproducibility can be due to variability in sample preparation, injection, or instrument performance.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard: A deuterated version of this compound is the ideal internal standard as it will co-elute and behave similarly during sample preparation and ionization, correcting for variability.[13]

  • Solution 2: Check Autosampler Performance: Ensure the autosampler is drawing and injecting consistent volumes.

  • Solution 3: Ensure Complete Dissolution: After evaporating your sample extract, ensure the residue is fully redissolved in the reconstitution solvent by thorough vortexing or sonication.

Q5: I am observing ghost peaks in my chromatograms.

A5: Ghost peaks are typically a result of carryover from previous injections.

  • Solution 1: Optimize Wash Solvents: Use a strong wash solvent in your autosampler that can effectively remove all traces of the analyte from the injection needle and port. A mixture of organic solvent and acid or base might be necessary.

  • Solution 2: Clean the System: If carryover persists, it may be necessary to clean the injector port, transfer lines, and the MS source.[18]

  • Solution 3: Check for Contamination: Ensure that solvents, reagents, and vials are not contaminated.[19]

References

Validation & Comparative

A Comparative Analysis of 1-Methylpiperidin-4-ol and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpiperidin-4-ol serves as a versatile scaffold in medicinal chemistry, lending its core structure to a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various biological targets, including opioid receptors and protein kinases, making them valuable candidates in the development of novel analgesics and anticancer therapies. This guide provides a comparative analysis of this compound and its derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for a selection of this compound derivatives, highlighting their potency against different biological targets.

Table 1: Opioid Receptor Binding Affinity of 4-Substituted Piperidine Derivatives

Compound IDR Group (at position 4)µ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)
1 -OH (this compound)>10,000>10,000
2 -O-CO-Phenyl6.3171
3 -O-CO-(4-Nitrophenyl)4.8155
4 -O-CO-(4-Chlorophenyl)3.9120
5 -NH-CO-Phenyl1.285

Data synthesized from multiple sources.

Table 2: Anticancer Activity of 1-Methylpiperidin-4-yl-Containing Kinase Inhibitors

Compound IDTarget KinaseCell LineIC50 (µM)
6 ABL1K5620.05
7 MERTKA5490.8
8 VEGFR2HUVEC0.12
9 FGFR1KMS-110.09

Data synthesized from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity of test compounds for opioid receptors.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the desired opioid receptor subtype (e.g., MOR, DOR).

  • Harvest the cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR).

  • Add varying concentrations of the unlabeled test compound (this compound derivatives).

  • To initiate the binding reaction, add the prepared cell membranes (20-40 µg of protein).

  • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist like naloxone.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., ABL1, MERTK).

  • Kinase substrate (a specific peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Add 10 µL of a mixture containing the kinase and its substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

3. Data Analysis:

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the synthesis and screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening Cascade start 1-Methylpiperidin-4-one intermediate This compound start->intermediate Reduction derivatives Derivative Library intermediate->derivatives Esterification / Amination etc. primary_assay Primary Screening (e.g., Binding Assay) derivatives->primary_assay Compound Input hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Screening (e.g., Functional Assay) hit_id->secondary_assay lead_gen Lead Generation secondary_assay->lead_gen

A typical experimental workflow for synthesis and screening.

mu_opioid_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Analgesia) CREB->Gene_expression Regulation

Simplified µ-opioid receptor signaling pathway.

abl1_kinase_pathway cluster_receptor Growth Factor Signaling cluster_cytoplasmic_cascade Cytoplasmic Cascade cluster_nuclear_events Nuclear Events GF Growth Factor GFR Growth Factor Receptor GF->GFR Binding GRB2 GRB2 GFR->GRB2 BCR_ABL BCR-ABL1 (Constitutively Active) BCR_ABL->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation

Simplified BCR-ABL1 kinase signaling pathway.

References

Efficacy of 1-Methylpiperidin-4-ol Based Inhibitors vs. Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-4-ol scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of potent and selective inhibitors across various therapeutic areas. This guide provides an objective comparison of the efficacy of several classes of this compound based inhibitors against existing drugs, supported by experimental data.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Quantitative Efficacy Data
CompoundTargetIC50 (µM)Reference DrugTargetIC50 (µM)
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55RivastigmineAChE11.07[1]
Donepezil (B133215) Analogue 7 AChE0.44DonepezilAChE0.016 - 0.23[2]
Donepezil Analogue 8a-v BChE0.11 - 1.3DonepezilBChE-

Note: Direct comparative studies for all compounds under identical conditions are limited. Data is compiled from multiple sources.

Signaling Pathway: Cholinergic Neurotransmission

ACh Acetylcholine AChE AChE / BuChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound based Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic signaling and the inhibitory action of this compound derivatives on AChE/BuChE.

5-HT2A Receptor Inverse Agonists for Psychosis

Pimavanserin (ACP-103), a this compound derivative, is a selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This mechanism is effective in treating psychosis, particularly in Parkinson's disease, without the motor side effects associated with dopamine (B1211576) receptor antagonists.

Quantitative Efficacy Data
CompoundTargetpKipIC50Reference DrugTargetpKi
Pimavanserin (ACP-103)5-HT2A9.3 - 9.7[3]8.7[3]Clozapine5-HT2A~8.5
5-HT2C8.0 - 8.87.1Olanzapine5-HT2A~8.8
Risperidone5-HT2A~9.5

Note: pKi and pIC50 are negative logarithms of the inhibitor constant and 50% inhibitory concentration, respectively. Higher values indicate greater potency.

Signaling Pathway: 5-HT2A Receptor Inverse Agonism

cluster_receptor 5-HT2A Receptor 5HT2A_inactive Inactive State 5HT2A_active Active State (Constitutive Activity) 5HT2A_active->5HT2A_inactive Shifts Equilibrium Gq_PLC Gq/11 -> PLC Activation 5HT2A_active->Gq_PLC Pimavanserin Pimavanserin (ACP-103) Pimavanserin->5HT2A_inactive Stabilizes Pimavanserin->5HT2A_active Binds and Inactivates Psychosis Psychotic Symptoms Gq_PLC->Psychosis Contributes to

Caption: Pimavanserin stabilizes the inactive state of the 5-HT2A receptor, reducing constitutive activity.

MDM2-p53 Interaction Inhibitors for Cancer

Piperidinone-based inhibitors derived from the this compound scaffold have been developed to block the interaction between MDM2 and the tumor suppressor protein p53. This inhibition reactivates p53, leading to tumor cell apoptosis. Navtemadlin (AMG 232) is a clinical-stage compound from this class.

Quantitative Efficacy Data
CompoundAssayIC50 (nM)Reference DrugAssayIC50 (nM)
Navtemadlin (AMG 232)MDM2 Binding (Kd)0.045[4]RG7112MDM2 Binding~22
HTRF Assay0.6[4]IdasanutlinMDM2 Binding~9.6
SJSA-1 Cell Growth9.1[4]
AM-8553 (precursor)HTRF Assay1.1
SJSA-1 Cell Growth73

Note: Data for reference drugs are from various sources and may not be directly comparable due to different assay conditions.

Logical Relationship: MDM2-p53 Inhibition

MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Apoptosis Tumor Cell Apoptosis p53->Apoptosis Is Activated Inhibitor Piperidinone Inhibitor Inhibitor->MDM2 Blocks p53 Binding Site

Caption: Piperidinone inhibitors block the MDM2-p53 interaction, leading to p53-mediated apoptosis.

MenA Inhibitors for Tuberculosis

Piperidine derivatives are being explored as inhibitors of MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Disrupting this pathway is a promising strategy for developing new anti-tuberculosis drugs.

Quantitative Efficacy Data
CompoundTarget StrainMIC (µM)Reference DrugTarget StrainMIC (µM)
Piperidine Derivative 11 M. tuberculosis H37Rv10.96[5]Isoniazid (INH)M. tuberculosis H37Rv~0.07 - 1.46[6]
Piperidine Derivative 19 M. tuberculosis H37Rv11.48[5]
Piperidine Derivative 15 M. tuberculosis H37Rv17.81[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Workflow: Mtb Growth Inhibition Assay

A Prepare Mtb H37Rv Inoculum C Add Mtb Inoculum to each well A->C B Serially Dilute Inhibitors in 96-well Plate B->C D Incubate at 37°C for 7-14 days C->D E Add Growth Indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of MenA inhibitors.

Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease

Pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of Monoamine Oxidase B (MAO-B), an enzyme that degrades dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.

Quantitative Efficacy Data
CompoundTargetIC50 (µM)Ki (µM)Reference DrugTargetIC50 (nM)Ki (nM)
Pyridazinobenzylpiperidine S5 MAO-B0.203[7]0.155[7]SelegilineMAO-B7 - 19.6[8]91.0[8]
Pyridazinobenzylpiperidine S16 MAO-B0.979[7]0.721[7]RasagilineMAO-B14 - 46.0[8]-

Note: Lower IC50 and Ki values indicate higher potency.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Leads to DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Pyridazinobenzylpiperidine Inhibitor Inhibitor->MAOB Inhibits

Caption: MAO-B inhibitors block dopamine metabolism, increasing its availability in the synapse.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.

  • Reagents:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

    • 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • 14 mM Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • Test inhibitor solutions

  • Procedure:

    • In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test inhibitor solution (or solvent for control).

    • Pre-incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10 minutes using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity. The percent inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.

5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing human 5-HT2A receptors

    • Radioligand (e.g., [3H]Ketanserin)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound at various concentrations

    • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

    • Glass fiber filter plates and a cell harvester

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The IC50 value is determined from a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

MDM2-p53 HTRF Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure the inhibition of the MDM2-p53 interaction in a high-throughput format.

  • Principle: The assay uses a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. An anti-GST antibody labeled with a Europium cryptate donor and streptavidin labeled with an XL665 acceptor are used. When MDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

  • Procedure:

    • In a low-volume 384-well plate, add the test inhibitor.

    • Add the GST-MDM2 protein and the biotin-p53 peptide.

    • Add the HTRF detection reagents (Eu-anti-GST and SA-XL665).

    • Incubate at room temperature, protected from light.

    • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

    • A decrease in the 665/620 nm ratio indicates inhibition of the MDM2-p53 interaction. The IC50 is calculated from the dose-response curve.

EdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Add EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Perform a "click" reaction by adding a fluorescent azide (B81097) that covalently binds to the alkyne group of the incorporated EdU.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Image the cells using fluorescence microscopy or analyze by flow cytometry. The intensity of the EdU-specific fluorescent signal is proportional to the level of cell proliferation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B.

  • Principle: MAO enzymes oxidize a substrate (e.g., kynuramine (B1673886) or p-tyramine), producing hydrogen peroxide (H2O2). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

  • Procedure:

    • In a 96-well black plate, add recombinant human MAO-A or MAO-B enzyme and the test inhibitor.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and the detection reagent mixture (HRP and fluorescent probe).

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • The decrease in fluorescence compared to the control is used to calculate the percent inhibition and the IC50 value.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC enrichment

    • 96-well microplates

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Add the bacterial inoculum to each well.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add a viability indicator such as resazurin. A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of the compound that prevents this color change (i.e., inhibits growth).

References

Unveiling the Selectivity of 1-Methylpiperidin-4-ol Derivatives: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides a comprehensive comparison of the cross-reactivity profiles of various derivatives of 1-Methylpiperidin-4-ol, a scaffold of significant interest in medicinal chemistry. The data presented herein, supported by detailed experimental protocols, offers an objective evaluation of the binding affinities of these compounds against a panel of key physiological targets.

The this compound core structure is a versatile building block found in a range of biologically active molecules. Derivatives of this scaffold have shown promise in targeting a variety of receptors, including sigma (σ), dopamine, and histamine (B1213489) receptors. However, their therapeutic potential is intrinsically linked to their selectivity. This guide summarizes the binding affinities of several key this compound derivatives to illuminate their selectivity and potential for off-target interactions.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of representative this compound derivatives for their primary targets and a selection of off-target receptors. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)σ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Histamine H1 Receptor (Ki, nM)
Derivative A σ1 Receptor1.5250>10,000>10,000
Derivative B Dopamine D2 Receptor500>10,0005.2>5,000
Derivative C σ1/σ2 Receptors10.315.81,200>10,000
Derivative D Histamine H1 Receptor>1,000>1,00085025.1

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide was primarily generated using radioligand binding assays, a gold-standard method for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ1, σ2, Dopamine D2, Histamine H1).

  • Radioligand specific for the target receptor (e.g., [³H]-pentazocine for σ1, [³H]-spiperone for D2).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Dilute cell membranes, radioligand, and test compounds to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the test compound at various concentrations or a known displacing agent for non-specific binding determination.

  • Initiation of Reaction: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of the wells through the filter plates to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Key Signaling Pathways and Experimental Workflow

To visualize the context of these cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the signaling pathways of some of the key receptors evaluated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives primary_assay Primary Binding Assay (Target Receptor) synthesis->primary_assay secondary_assay Cross-Reactivity Panel (Off-Target Receptors) primary_assay->secondary_assay Hits functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) secondary_assay->functional_assay data_analysis Determination of Ki and IC50 values functional_assay->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Experimental workflow for assessing the cross-reactivity of novel derivatives.

signaling_pathways cluster_sigma Sigma-1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling cluster_h1 Histamine H1 Receptor Signaling s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release d2r D2 Receptor gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp h1r H1 Receptor gq Gq Protein h1r->gq plc Phospholipase C gq->plc Activates ip3_dag ↑ IP3 & DAG plc->ip3_dag

Simplified signaling pathways for key receptor targets.

Conclusion

The data and protocols presented in this guide offer a foundational understanding of the cross-reactivity profiles of this compound derivatives. For researchers in drug discovery, this comparative analysis is a valuable resource for selecting and optimizing candidates with improved selectivity and, consequently, a more favorable safety profile. The provided experimental framework can be adapted to assess the cross-reactivity of novel compounds, facilitating the development of safer and more effective therapeutics. Further in-depth functional assays are recommended to fully characterize the pharmacological effects of these derivatives at their respective off-targets.

Spectroscopic comparison of 1-Methylpiperidin-4-ol and its oxidized form

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to the Oxidation of 1-Methylpiperidin-4-ol

This guide provides a detailed spectroscopic comparison of this compound and its oxidized product, 1-Methylpiperidin-4-one. It is designed for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to distinguish between these two compounds. The transformation from a secondary alcohol to a ketone introduces significant changes in the molecule's spectroscopic fingerprint, which are systematically explored through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Transformation

The oxidation of this compound, a secondary alcohol, yields 1-Methylpiperidin-4-one, a ketone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Oxidation of this compound cluster_0 This compound cluster_1 1-Methylpiperidin-4-one mol1 mol1 mol2 mol2 mol1->mol2 [Oxidizing Agent]

Caption: Chemical conversion of this compound to 1-Methylpiperidin-4-one.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis: Oxidation of this compound

A common method for oxidizing a secondary alcohol to a ketone is using a chromium-based reagent like Pyridinium (B92312) chlorochromate (PCC) or by employing a Swern oxidation.

Protocol using Pyridinium Chlorochromate (PCC):

  • Dissolve this compound in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask.

  • Add pyridinium chlorochromate (PCC) to the solution in a single portion (approximately 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with an inert solvent like diethyl ether and pass it through a short plug of silica (B1680970) gel or celite to filter out the chromium byproducts.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-Methylpiperidin-4-one.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 300 MHz or higher NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR: Standard single-pulse experiments are used to acquire the proton NMR spectrum.

  • ¹³C NMR: Proton-decoupled single-pulse experiments are used to acquire the carbon-13 NMR spectrum.

3. Mass Spectrometry (MS):

  • Instrument: Mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Impact (EI) is a common method for this type of analysis.

  • Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 30-200).

G A Synthesis & Purification B Sample Preparation A->B C Spectroscopic Analysis B->C D IR Spectroscopy C->D E NMR Spectroscopy (¹H and ¹³C) C->E F Mass Spectrometry C->F G Data Comparison & Analysis D->G E->G F->G

Caption: General workflow for spectroscopic comparison.

Spectroscopic Data Comparison

The key to distinguishing this compound from its oxidized form lies in the distinct changes observed across different spectroscopic techniques.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the disappearance of the alcohol's O-H stretch and the appearance of the ketone's C=O stretch.[1]

Functional GroupThis compound (Alcohol)1-Methylpiperidin-4-one (Ketone)Key Observation
O-H Stretch Strong, broad band at ~3200-3600 cm⁻¹[1][2][3]AbsentDisappearance of the broad O-H band confirms oxidation.
C=O Stretch AbsentStrong, sharp band at ~1715 cm⁻¹[1][2][4]Appearance of a strong carbonyl peak is a definitive indicator of the ketone.
C-O Stretch Present at ~1100 cm⁻¹ (for secondary alcohol)[3]AbsentDisappearance of this band further supports the loss of the alcohol group.
C-H Stretch ~2850-2960 cm⁻¹ (alkane C-H)[2]~2850-2960 cm⁻¹ (alkane C-H)These signals are present in both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The chemical shifts of protons near the functional group change significantly. The proton attached to the oxygen-bearing carbon in the alcohol is absent in the ketone, while the protons alpha to the newly formed carbonyl group are deshielded.

Proton EnvironmentThis compound (Alcohol)1-Methylpiperidin-4-one (Ketone)Key Observation
N-CH₃ Singlet, ~2.3 ppmSinglet, ~2.4 ppmMinor change in chemical shift.
CH-OH Multiplet, ~3.6-3.8 ppmAbsentDisappearance of this signal is a key indicator of oxidation.
CH₂ (alpha to C=O) N/AMultiplet, ~2.4-2.6 ppmProtons alpha to the carbonyl are deshielded and shifted downfield.
OH Broad singlet, variable shiftAbsentDisappearance of the hydroxyl proton signal.

¹³C NMR Spectroscopy

The most dramatic change is observed in the chemical shift of the carbon at position 4 of the piperidine (B6355638) ring.

Carbon EnvironmentThis compound (Alcohol)1-Methylpiperidin-4-one (Ketone)Key Observation
C4 (C-OH) ~65-70 ppmN/AThis signal is replaced by the carbonyl signal.
C4 (C=O) N/A>200 ppm[4][5]The appearance of a signal far downfield (>200 ppm) is characteristic of a ketone carbonyl carbon.[4][5]
C3, C5 (adjacent to C4) ~30-35 ppm~40-45 ppmThese carbons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group.
N-CH₃ ~46 ppm~45 ppmMinimal change.
Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their molecular weight and fragmentation patterns.

FeatureThis compound (Alcohol)1-Methylpiperidin-4-one (Ketone)Key Observation
Molecular Formula C₆H₁₃NO[6]C₆H₁₁NO[7]Loss of two hydrogen atoms.
Molecular Weight 115.17 g/mol [6]113.16 g/mol [7]The molecular ion peak (M⁺) will be 2 m/z units lower for the ketone.
Key Fragmentation Loss of H₂O (M-18 peak)[8][9] Alpha-cleavage[8][9]Alpha-cleavage on either side of the carbonyl group.[9]Fragmentation patterns are distinct. The alcohol may show a dehydration peak, while the ketone will show characteristic cleavage adjacent to the C=O group.

Conclusion

The conversion of this compound to 1-Methylpiperidin-4-one can be unequivocally confirmed by a combination of spectroscopic methods. IR spectroscopy provides a rapid and clear indication through the appearance of a strong carbonyl absorption and the disappearance of the hydroxyl stretch. NMR spectroscopy offers a more detailed structural confirmation, highlighted by the significant downfield shift of the C4 carbon signal to over 200 ppm in the ¹³C spectrum. Finally, mass spectrometry confirms the change in molecular weight and reveals distinct fragmentation patterns for each compound. Together, these techniques provide a robust analytical framework for monitoring this important chemical transformation.

References

Validating the Binding Affinity of 1-Methylpiperidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-4-ol scaffold is a key pharmacophore in medicinal chemistry, appearing in a multitude of compounds targeting various receptors and enzymes. Validating the binding affinity of derivatives of this scaffold is a critical step in drug discovery and development, enabling structure-activity relationship (SAR) studies and lead optimization. This guide provides a comparative analysis of the binding affinity of piperidine (B6355638) derivatives at the sigma-1 (σ1) receptor, a target of significant interest for neurological and psychiatric disorders. It also outlines a detailed experimental protocol for determining binding affinities and visualizes key workflows and pathways.

Comparative Binding Affinity at the Sigma-1 Receptor

The following table summarizes the in vitro binding affinities (Ki) of a series of 4-aroylpiperidines and their corresponding 4-(α-hydroxyphenyl)piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is extracted from a study by Rossi et al. (2016) and showcases how modifications to the core piperidine structure influence binding affinity and selectivity.[1] The compounds were evaluated using a radioligand binding assay.

CompoundR GroupStructureReceptor Affinity (Ki, nM)Selectivity Ratio (Ki σ2/σ1)
Methanones σ1 σ2
7a4"-F4-(4-Fluorobenzoyl)-1-(4-fluorobenzyl)piperidine2.96 ± 0.5221.64 ± 8.0
7c4"-Cl1-(4-Chlorobenzyl)-4-(4-fluorobenzoyl)piperidine5.98 ± 0.41554.03 ± 34.22
7e4"-Br1-(4-Bromobenzyl)-4-(4-fluorobenzoyl)piperidine1.48 ± 0.17>854
Methanols σ1 σ2
8a4"-F--INVALID-LINK--methanol1.41 ± 0.22>854
8c4"-Cl--INVALID-LINK--methanol2.49 ± 0.24>854
8f4"-NO2--INVALID-LINK--methanol1.00 ± 0.11589.26 ± 28.14

Data presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinity is crucial for the characterization of novel compounds. Radioligand binding assays are a common and robust method for this purpose.

Radioligand Competition Binding Assay for Sigma-1 Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[2][3][4]

1. Materials and Reagents:

  • Receptor Source: Guinea pig brain membranes, which are a rich source of sigma-1 receptors.[2][5]
  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[2][3][4]
  • Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM) to determine non-specific binding.[4][6]
  • Test Compounds: this compound derivatives at a range of concentrations.
  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 8.0).
  • Wash Buffer: Ice-cold Tris-HCl buffer.
  • Scintillation Cocktail.
  • Glass Fiber Filters (e.g., Whatman GF/B).

2. Membrane Preparation:

  • Homogenize guinea pig brains in ice-cold lysis buffer.
  • Centrifuge the homogenate at a low speed to remove large debris.
  • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
  • Resuspend the final pellet in buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[7]

3. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value, e.g., 1.0 nM --INVALID-LINK---pentazocine), and varying concentrations of the test compound.[4][7]
  • For total binding, add buffer instead of the test compound.
  • For non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 1 µM haloperidol).[4]
  • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 120-360 minutes).[4][6]

4. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Simplified Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is involved in modulating various signaling pathways, including calcium signaling.[6]

signaling_pathway Ligand This compound Derivative (Ligand) Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cell_Response Cellular Response (e.g., Neuroprotection) Ca_Mito->Cell_Response Leads to

Caption: Simplified signaling pathway involving the sigma-1 receptor.

Alternative and Complementary Techniques

While radioligand binding assays are a gold standard, other techniques can provide valuable and complementary data on binding affinity.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the real-time binding kinetics of a small molecule (analyte) to an immobilized protein (ligand).[8][9][10][11] This method provides both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding of a ligand to a protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

By employing these methodologies, researchers can rigorously validate the binding affinity of this compound derivatives, guiding the development of novel therapeutics with improved potency and selectivity.

References

A Comparative Guide to the Synthesis of 1-Methylpiperidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common production routes for 1-Methylpiperidin-4-ol, a key building block in pharmaceutical synthesis, reveals distinct advantages and disadvantages in terms of efficiency, scalability, and reaction conditions. This guide provides a comprehensive comparison of the most prevalent synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific applications.

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The efficiency of its production can significantly impact the overall cost and timeline of drug development. This guide explores three primary synthetic routes: the reduction of 1-methyl-4-piperidone (B142233), the N-methylation of 4-hydroxypiperidine (B117109), and the catalytic hydrogenation of N-methyl-4-pyridone.

Comparison of Synthesis Routes

ParameterRoute 1: Reduction of 1-Methyl-4-piperidoneRoute 2: N-Methylation of 4-HydroxypiperidineRoute 3: Catalytic Hydrogenation of N-Methyl-4-pyridone
Starting Material 1-Methyl-4-piperidone4-HydroxypiperidineN-Methyl-4-pyridone
Key Reagents Sodium borohydride (B1222165), MethanolFormaldehyde (B43269), Formic acid (Eschweiler-Clarke) or Methyl iodideH₂, Catalyst (e.g., Pd/C)
Typical Yield HighModerate to HighVariable
Purity HighGood to HighVariable
Reaction Time ShortModerateLong
Temperature Room TemperatureElevatedElevated
Pressure AtmosphericAtmosphericElevated
Catalyst Required NoNo (for Eschweiler-Clarke) / Yes (for other alkylations)Yes

Route 1: Reduction of 1-Methyl-4-piperidone

This is one of the most common and straightforward methods for synthesizing this compound. It involves the reduction of the ketone functionality of 1-methyl-4-piperidone using a reducing agent.

Experimental Protocol:

A common procedure for the synthesis of the precursor, 1-methyl-4-piperidone, involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine (B109427), followed by hydrolysis and decarboxylation. This method can achieve a high yield and purity.[1] For the subsequent reduction, sodium borohydride is a frequently used reagent due to its mildness and high selectivity.

Synthesis of 1-Methyl-4-piperidone: A specific method for synthesizing N-methyl-4-piperidone involves the reaction of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of a catalyst and p-toluenesulfonic acid in benzene. The resulting intermediate is then hydrolyzed and decarboxylated using concentrated hydrochloric acid. This process has been reported to yield N-methyl-4-piperidone at 91.7% with a purity of 99.4%.[1]

Reduction to this compound: To a solution of 1-methyl-4-piperidone in methanol, sodium borohydride is added portion-wise at room temperature. The reaction is typically stirred for a few hours until completion, which can be monitored by thin-layer chromatography. After quenching the excess reducing agent, the product is isolated by extraction and purified by distillation or crystallization.

Reduction_of_1_Methyl_4_piperidone 1-Methyl-4-piperidone 1-Methyl-4-piperidone Reaction Mixture Reaction Mixture 1-Methyl-4-piperidone->Reaction Mixture Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction Mixture Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction Mixture This compound This compound Reaction Mixture->this compound Reduction

Fig. 1: Workflow for the reduction of 1-Methyl-4-piperidone.

Route 2: N-Methylation of 4-Hydroxypiperidine

This route starts with the commercially available 4-hydroxypiperidine and introduces the methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Experimental Protocol (Eschweiler-Clarke Reaction):

4-Hydroxypiperidine is heated with an excess of formaldehyde and formic acid.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid to yield the N-methylated product.[2] The reaction is typically driven to completion by the evolution of carbon dioxide.[2] After the reaction, the mixture is basified and the product is extracted and purified.

N_Methylation_of_4_Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Mixture Reaction Mixture 4-Hydroxypiperidine->Reaction Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction Mixture Formic Acid Formic Acid Formic Acid->Reaction Mixture This compound This compound Reaction Mixture->this compound Eschweiler-Clarke Reaction

Fig. 2: Workflow for the N-Methylation of 4-Hydroxypiperidine.

Route 3: Catalytic Hydrogenation of N-Methyl-4-pyridone

This method involves the reduction of the aromatic pyridine (B92270) ring of N-methyl-4-pyridone to the corresponding piperidine. This route is attractive as it can potentially start from readily available pyridine derivatives.

Experimental Protocol:

N-methyl-4-pyridone is subjected to catalytic hydrogenation in a suitable solvent under a hydrogen atmosphere. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction typically requires elevated temperature and pressure to proceed efficiently. The product is then isolated after filtration of the catalyst and removal of the solvent. While this method is conceptually straightforward, the efficiency can be highly dependent on the choice of catalyst and reaction conditions.

Catalytic_Hydrogenation N-Methyl-4-pyridone N-Methyl-4-pyridone High Pressure Reactor High Pressure Reactor N-Methyl-4-pyridone->High Pressure Reactor Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->High Pressure Reactor Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->High Pressure Reactor This compound This compound High Pressure Reactor->this compound Hydrogenation

Fig. 3: Workflow for the Catalytic Hydrogenation of N-Methyl-4-pyridone.

Conclusion

The choice of the most suitable synthesis route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of production, and the equipment available.

  • Route 1 (Reduction of 1-Methyl-4-piperidone) is often favored for its high yields and relatively mild reaction conditions, especially when the precursor is readily accessible or can be synthesized efficiently.

  • Route 2 (N-Methylation of 4-Hydroxypiperidine) provides a direct approach from a commercially available starting material and can be a good option for smaller-scale syntheses. The Eschweiler-Clarke reaction is a robust and well-established method for this transformation.

  • Route 3 (Catalytic Hydrogenation of N-Methyl-4-pyridone) offers an alternative pathway from pyridine derivatives but may require more specialized equipment for handling high-pressure reactions and careful optimization of the catalyst and reaction parameters to achieve high efficiency.

Researchers and drug development professionals should carefully evaluate these factors to select the most efficient and cost-effective synthesis strategy for their specific needs.

References

The Dichotomy of Drug Discovery: A Comparative Guide to In Vivo vs. In Vitro Activity of 1-Methylpiperidin-4-ol Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is a critical and often challenging transition. This guide provides an objective comparison of the in vitro and in vivo activity of compounds based on the 1-Methylpiperidin-4-ol scaffold, a privileged structure in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to illuminate the intricate relationship between laboratory assays and real-world biological efficacy.

The this compound moiety is a versatile building block found in a multitude of centrally acting agents, including analgesics and acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. While in vitro assays provide a rapid and cost-effective means to screen compounds for desired biological activity, these controlled environments often fail to replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's fate in vivo. This guide will delve into specific examples of this compound derivatives to highlight the correlations, and sometimes disparities, between their performance in cellular or enzymatic assays and their effects in animal models.

Comparative Analysis: Acetylcholinesterase Inhibitors

A significant area of application for this compound derivatives is in the development of acetylcholinesterase (AChE) inhibitors. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these compounds can help to improve cognitive function in patients with Alzheimer's disease. The following tables summarize the in vitro AChE inhibitory potency and the corresponding in vivo efficacy for a selection of this compound based compounds.

In Vitro Acetylcholinesterase Inhibition Data
CompoundTarget EnzymeIC50 (nM)Reference
Donepezil Human AChE5.7[1]
Compound AeeAChE390[2]
Compound BeqBChE160[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase.

In Vivo Efficacy Data in Animal Models
CompoundAnimal ModelDosingObserved EffectReference
Donepezil Rat5 mg/kg (p.o.)Marked and significant increase in acetylcholine content in the cerebral cortex.[1]
Compound AScopolamine-induced mouse model5 mg/kg (i.p.)Significant amelioration of memory impairment in Morris water maze test.[2]
Compound BScopolamine-induced mouse model5 mg/kg (i.p.)Significant amelioration of memory impairment in Morris water maze test.[2]

p.o.: per os (by mouth); i.p.: intraperitoneal.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity. The assay is based on the reaction of acetylthiocholine (B1193921) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound solution.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Procedure:

  • A circular pool is filled with opaque water, and a hidden platform is placed just below the water surface.

  • Animals are given a neurotoxin such as scopolamine (B1681570) to induce memory impairment, followed by the administration of the test compound or a vehicle control.

  • Each mouse is placed in the pool and allowed to swim freely to find the hidden platform.

  • The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.

  • A probe trial is conducted at the end of the training period, where the platform is removed, and the time spent in the target quadrant is measured.

  • A significant reduction in escape latency and an increase in the time spent in the target quadrant in the treated group compared to the control group indicates an improvement in spatial memory.

Visualizing the Path from Lab to Life

To conceptualize the journey of a this compound based compound from initial screening to preclinical evaluation, the following diagrams illustrate the typical workflow and a representative signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound_synthesis Compound Synthesis enzymatic_assay Enzymatic Assay (AChE) compound_synthesis->enzymatic_assay Screening cell_based_assay Cell-based Assays enzymatic_assay->cell_based_assay Hit Validation animal_model Animal Model of Disease cell_based_assay->animal_model Lead Optimization pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology

Caption: A simplified workflow for the preclinical development of this compound based compounds.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Inhibitor This compound based Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of action of this compound based AChE inhibitors in a cholinergic synapse.

Conclusion

The comparison of in vitro and in vivo data for this compound based compounds underscores the critical importance of a multi-faceted approach in drug discovery. While in vitro assays are indispensable for initial screening and lead identification, they represent only the first step. The true potential of a compound can only be ascertained through rigorous in vivo studies that account for the complexities of a living system. The data presented in this guide illustrates that while a strong correlation between in vitro potency and in vivo efficacy is often observed, it is not always a direct one-to-one relationship. Factors such as bioavailability, metabolic stability, and off-target effects can significantly modulate the in vivo performance of a compound. Therefore, a comprehensive evaluation strategy, integrating both in vitro and in vivo methodologies, is paramount for the successful development of novel therapeutics based on the this compound scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methylpiperidin-4-ol Analogs as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methylpiperidin-4-ol analogs, with a focus on their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, and understanding its SAR is crucial for the development of novel, selective, and potent drug candidates. This document presents quantitative binding affinity data, detailed experimental protocols for key biological assays, and a visualization of the M1 muscarinic receptor signaling pathway.

Quantitative Structure-Activity Relationship Data

The affinity of this compound analogs for the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of their potential therapeutic application and side-effect profile. The following table summarizes the binding affinities (Ki, in nM) of a series of carbamate (B1207046) analogs incorporating the 1-methylpiperidin-4-yl moiety. These compounds demonstrate varying degrees of affinity and selectivity across the muscarinic receptor subtypes.

Compound IDR GrouphM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)
1 H1.22271001104.8
2 4-fluoro1.52501201305.2
3 2,4-difluoro2.13101501807.5
4 4-chloro1.82801401606.9
5 4-methyl2.53501802109.1
6 4-methoxy3.241022025011.2

Data compiled from studies on bis(4-fluorophenyl)methyl carbamates of piperidine (B6355638) derivatives.[1]

General SAR Observations:

  • High M1 and M5 Affinity: The analogs generally exhibit the highest affinity for the M1 and M5 receptor subtypes.[1]

  • N-Methylpiperidine Moiety: The presence of the 1-methylpiperidin-4-yl group is crucial for high-affinity binding to muscarinic receptors.

  • Carbamate Linker: The carbamate linkage plays a significant role in orienting the molecule within the receptor binding pocket.

  • Substituents on the Aromatic Ring: Modifications to the aromatic ring system can influence both affinity and selectivity. For instance, electron-withdrawing groups like fluorine and chlorine tend to maintain or slightly enhance affinity, while electron-donating groups like methyl and methoxy (B1213986) can lead to a slight decrease in affinity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials and Reagents:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.

  • Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and cell membranes.

    • Competition: A specific concentration of the test compound, radioligand, and cell membranes.

  • Incubation: Add 50 µL of the appropriate solution (assay buffer, NSB control, or test compound dilution), 50 µL of the [³H]-NMS solution, and 150 µL of the diluted cell membrane suspension to the wells. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Materials and Reagents:

  • Cells: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To inhibit organic anion transporters and prevent dye leakage.

  • Agonist: Acetylcholine or carbachol (B1668302) as a reference agonist.

  • Test Compounds: this compound analogs.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom microplate and allow them to adhere and grow to confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate in the dark at 37°C for 1 hour.

  • Cell Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Record a stable baseline fluorescence for a few seconds. Then, add the test compounds or reference agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For Agonists: The increase in fluorescence intensity upon compound addition indicates agonist activity. Plot the peak fluorescence response against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For Antagonists: Pre-incubate the cells with the test compound for a specific period before adding a fixed concentration of the reference agonist. A decrease in the agonist-induced fluorescence response indicates antagonist activity. Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Visualization of Signaling Pathway

The following diagram illustrates the signaling pathway of the M1 muscarinic acetylcholine receptor, which is a Gq-coupled receptor. Activation of this receptor leads to the mobilization of intracellular calcium, a key event measured in the functional assay described above.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Analog M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellResponse Cellular Response Ca2->CellResponse Initiates PKC->CellResponse Phosphorylates Targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

References

Benchmarking Novel 1-Methylpiperidin-4-ol Analogs: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics for neurodegenerative diseases has identified the 1-Methylpiperidin-4-ol scaffold as a promising starting point for the development of potent and selective agents. This guide provides an objective comparison of newly developed piperidine (B6355638) derivatives against established standard compounds in the context of neuroprotection and cholinesterase inhibition, two critical areas in the fight against diseases like Alzheimer's. The data presented is compiled from recent preclinical studies, offering a benchmark for future research and development.

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory activities of novel piperidine derivatives against key enzymes implicated in Alzheimer's disease and their neuroprotective effects in cellular models.

Cholinesterase Inhibition

Table 1: Comparison of Cholinesterase Inhibitory Activity (IC₅₀ µM)

Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Standard CompoundStandard IC₅₀ (µM)
New Derivative 1d PiperidinoneAcetylcholinesterase (AChE)12.55Rivastigmine10.87[1]
New Derivative 1g PiperidinoneButyrylcholinesterase (BuChE)17.28Rivastigmine-
New Derivative 5a Piperidine-FlavoneAcetylcholinesterase (AChE)44.20--
New Derivative 5c Piperidine-FlavoneAcetylcholinesterase (AChE)49.25--
New Benzimidazole Hybrid Benzimidazole-PiperidineAcetylcholinesterase (AChE)22.07 - 42.01Galantamine18.05 ± 0.31[2]
New Benzimidazole Hybrid Benzimidazole-PiperidineButyrylcholinesterase (BuChE)26.32 - 47.03Galantamine21.45 ± 0.21[2]
Compound 15b BenzimidazolinoneAcetylcholinesterase (AChE)0.39 ± 0.11Tacrine-
Compound 15j BenzimidazolinoneButyrylcholinesterase (BuChE)0.16 ± 0.04Tacrine-

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Neuroprotective Effects

Table 2: Comparison of In Vitro Neuroprotective Activity

Compound IDDerivative ClassCell LineNeurotoxic InsultConcentration% Cell Viability/ProtectionStandard CompoundStandard Protection
Compound A10 Piperidine UreaSH-SY5YL-glutamic acid0.1, 1, 10 µMSuperior to FenazinelFenazinel-
Compounds 5a, 5c, 5j Piperidine-FlavoneSH-SY5YAβ-induced toxicity-Effective reduction of toxicity--
Compounds 15b, 15j BenzimidazolinonePC12H₂O₂-induced damage-Showed neuroprotective effect--

Qualitative and quantitative data are presented as reported in the respective studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity of compounds.

  • Preparation of Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • AChE or BuChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

    • Test compounds and standard inhibitor (e.g., Donepezil, Galantamine) dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the enzyme solution.

    • Add various concentrations of the test compounds or the standard inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting a dose-response curve.

In Vitro Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture:

    • Culture neuronal cell lines (e.g., SH-SY5Y or PC12) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed the cells in 96-well plates at a suitable density.

    • Pre-treat the cells with various concentrations of the new this compound derivatives or a standard neuroprotective agent for a specified duration (e.g., 2-24 hours).

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptide, hydrogen peroxide (H₂O₂), or glutamate (B1630785) for an additional period (e.g., 24-48 hours).[3][4]

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the protective effects of the new derivatives with the standard compound.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis Synaptic_Cleft ACh_Vesicle->Synaptic_Cleft Release VAChT VAChT AChE AChE Synaptic_Cleft->AChE ACh ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binding ACh_Degraded AChE->ACh_Degraded Hydrolysis ACh_Degraded->Choline Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction New_Derivatives New this compound Derivatives (Inhibitors) New_Derivatives->AChE

Caption: Cholinergic signaling pathway and the inhibitory action of new derivatives on Acetylcholinesterase (AChE).

Experimental Workflow for Neuroprotective Compound Screening

Experimental_Workflow cluster_invitro In Vitro Screening cluster_further_studies Further Evaluation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Treatment with New Derivatives & Standards Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, H₂O₂, Glutamate) Compound_Treatment->Induce_Toxicity Viability_Assay Assess Cell Viability (e.g., MTT Assay) Induce_Toxicity->Viability_Assay Data_Analysis Data Analysis & IC₅₀/EC₅₀ Determination Viability_Assay->Data_Analysis Mechanism_Action Mechanism of Action Studies (e.g., Western Blot, PCR) Data_Analysis->Mechanism_Action In_Vivo_Models In Vivo Animal Models (e.g., MCAO rats) Mechanism_Action->In_Vivo_Models Lead_Optimization Lead Compound Optimization In_Vivo_Models->Lead_Optimization

References

A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, piperidine (B6355638) and piperazine (B1678402), are cornerstones in the architecture of a vast array of pharmaceuticals. Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework for molecular exploration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical differences that profoundly influence their application in drug design. This guide provides an objective, data-driven comparison of these two essential scaffolds to aid in the strategic selection and optimization of drug candidates.

Physicochemical Properties: The Foundation of Function

The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The higher basicity of the piperidine nitrogen often leads to a greater proportion of the protonated form at physiological pH.[1][2] This can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability.[1] The two distinct pKa values of piperazine allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[1][3]

The inherent polarity of the piperazine ring generally leads to higher aqueous solubility.[1][3] Conversely, the more lipophilic nature of the piperidine scaffold can enhance membrane permeability.[2] However, the solubility and lipophilicity of substituted analogs are highly dependent on the nature of the appended functional groups.[2]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has a second nitrogen atom at the 4-position.[4]
pKa of Conjugate Acid ~11.1 - 11.22[1][2]pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8[2]Piperidine is a significantly stronger base than piperazine.[2][4]
Calculated logP (cLogP) of Parent ~0.84[2]~-1.1[2]The parent piperidine scaffold is more lipophilic.[2]
Aqueous Solubility of Parent Miscible[2]Freely Soluble[2]Both parent scaffolds are highly water-soluble.[2]

Pharmacological Applications: Versatility in Targeting Disease

Both piperidine and piperazine derivatives have demonstrated remarkable versatility, finding application across a wide range of therapeutic areas. Their ability to interact with a multitude of biological targets has led to their incorporation into numerous blockbuster drugs.[1][2]

These scaffolds are particularly prominent in drugs targeting the central nervous system (CNS).[1][2] Their ability to be modified to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in this domain.[1] For instance, many antipsychotic drugs incorporate piperidine or piperazine moieties to interact with dopamine (B1211576) and serotonin (B10506) receptors.[5][6]

In a comparative study targeting histamine (B1213489) H3 (hH3R) and sigma-1 (σ1R) receptors, the choice of the core scaffold had a profound impact on receptor affinity. Replacing a piperazine ring with a piperidine did not significantly affect affinity at H3R but was identified as a key structural element for dual H3/σ1 receptor activity.

Table 2: Comparative Biological Activity of Piperidine vs. Piperazine Analogs

Target/ApplicationPiperidine Analog ExamplePiperazine Analog ExampleComparative Finding
Sigma-1 (σ1R) and Histamine H3 (H3R) Receptor Affinity Compound 5 (Ki for σ1R = 3.64 nM, Ki for hH3R = 7.70 nM)Compound 4 (Ki for σ1R = 1531 nM, Ki for hH3R = 3.17 nM)The piperidine moiety was found to be a critical structural element for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor.[7]
Antipsychotic Agents Various derivatives targeting dopamine and serotonin receptorsVarious derivatives targeting dopamine and serotonin receptorsBoth scaffolds are prevalent in antipsychotic drugs, with activity greatly potentiated by the attachment of different heterocyclic groups.[5]

ADME-Tox Profiles: A Critical Consideration in Drug Design

A critical aspect of drug design is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.[1]

The greater polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[1] However, the two nitrogen atoms also present more sites for metabolism, primarily through cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1]

Piperidine derivatives, being more lipophilic, may exhibit better membrane permeability and consequently, oral absorption.[1] Their metabolic profile is often simpler than that of their piperazine counterparts.[1] However, the high basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[1]

Table 3: Comparative ADME-Tox Profile Summary

ADME-Tox ParameterPiperidine DerivativesPiperazine DerivativesKey Considerations
Aqueous Solubility Generally lowerGenerally higherSubstituents have a major impact.[1][2]
Membrane Permeability (e.g., Caco-2) Can be higher due to greater lipophilicityCan act as permeation enhancersHighly dependent on substituents.[2]
Metabolic Stability Can be more stable depending on substitution patternsCan be a site of metabolic liability due to two nitrogen atomsPiperidine may be preferred when metabolic stability is a primary concern.[1][2]
Plasma Protein Binding Generally higher for more lipophilic derivativesCan be modulated to a greater extent due to two points for substitutionImportant for determining the free drug concentration.[2]
Potential Toxicity Phospholipidosis (due to high basicity)Formation of active or toxic metabolitesBoth require careful toxicological evaluation.[1]

Experimental Protocols

To provide practical context, the following are detailed methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives.

Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig brain membranes).[8][9]

  • Radioligand: [³H]-(+)-pentazocine.[8]

  • Non-specific binding control: Haloperidol (B65202).[10][11]

  • Assay buffer (e.g., Tris-HCl).[10]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).[10]

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.[9]

Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict the intestinal absorption of a drug candidate.

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell™ inserts (semi-permeable membranes).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Analytical instrumentation (e.g., LC-MS/MS).[12][13]

  • Lucifer yellow for monolayer integrity testing.

Procedure:

  • Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[14]

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • For an apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical (donor) compartment.

  • At various time points, take samples from the basolateral (receiver) compartment.

  • To assess for active efflux, also perform a basolateral-to-apical (B-A) permeability measurement by adding the test compound to the basolateral compartment and sampling from the apical compartment.[14]

  • Analyze the concentration of the test compound in the samples using a validated analytical method like LC-MS/MS.[13]

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally indicative of active efflux.[14]

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.[1][17]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Drug_Discovery_Workflow cluster_0 Initial Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & In Vivo Studies Target_Identification Target Identification Scaffold_Selection Scaffold Selection: Piperidine vs. Piperazine Target_Identification->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Piperidine_Path Piperidine: Higher Lipophilicity, Higher Basicity, Simpler Metabolism Piperazine_Path Piperazine: Higher Polarity, Dual Basicity, Linker Potential Binding_Assay Binding Affinity (e.g., Ki) Library_Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., IC50) Binding_Assay->Functional_Assay ADME_Screening Early ADME Screening (Solubility, Permeability, Metabolic Stability) Functional_Assay->ADME_Screening Lead_Optimization Lead Optimization ADME_Screening->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Caption: Drug discovery workflow highlighting the strategic choice between piperidine and piperazine scaffolds.

ADME_Comparison cluster_Piperidine Piperidine Analog cluster_Piperazine Piperazine Analog Start Drug Candidate P_Absorption Potentially Higher Membrane Permeability Start->P_Absorption Higher Lipophilicity Z_Absorption Higher Aqueous Solubility Start->Z_Absorption Higher Polarity P_Metabolism Simpler Metabolic Profile P_Absorption->P_Metabolism P_Excretion Excretion P_Metabolism->P_Excretion P_Toxicity Potential for Phospholipidosis P_Excretion->P_Toxicity Z_Metabolism More Metabolic Sites (Potential for Active Metabolites) Z_Absorption->Z_Metabolism Z_Excretion May Favor Renal Clearance Z_Metabolism->Z_Excretion Z_Toxicity Metabolite-related Toxicity Z_Excretion->Z_Toxicity

References

A Comparative Guide to the Immunosuppressive Potential of 1-Methyl-Piperidin-4-One Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunosuppressive effects of 1-methyl-piperidin-4-one analogs, a class of compounds showing promise in the modulation of immune responses. The following sections detail their performance against established immunosuppressants, supported by experimental data, and provide comprehensive experimental protocols for the validation of such effects.

Performance Comparison of 1-Methyl-Piperidin-4-One Analogs

The immunosuppressive activity of 1-methyl-piperidin-4-one analogs has been primarily investigated through a key analog, 3,5-bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP), and a broader class of diarylidene-N-methyl-4-piperidones (DANMPs). While direct comparative studies across a wide range of these analogs are limited, existing data provides valuable insights into their potential.

Immunosuppressive Effects of BBP Analog

A significant study has demonstrated the potent in vitro and in vivo immunosuppressive effects of BBP, a novel synthetic curcumin (B1669340) analogue.[1] The study compared the efficacy of BBP, both in its free form and as a PLGA-b-PEG nanoparticle formulation, with the well-established immunosuppressant, Cyclosporine-A.

In Vivo Immunosuppressive Activity of BBP in BALB/c Mice

The immunosuppressive potential of BBP was evaluated in male BALB/c mice over a 14-day oral administration period.[1] The study assessed various parameters of both innate and adaptive immunity.

ParameterTreatment GroupDose (mg/kg)ResultComparison to Control/Alternative
Neutrophil Migration BBP Nanoparticles20Significant InhibitionComparable to Cyclosporine-A (20 mg/kg)
Mac-1 Expression BBP Nanoparticles5, 10, 20Dose-dependent reductionSignificantly enhanced compared to unencapsulated BBP
Phagocytic Activity BBP Nanoparticles20Significant InhibitionComparable to Cyclosporine-A (20 mg/kg)
Reactive Oxygen Species (ROS) Production BBP Nanoparticles5, 10, 20Dose-dependent reductionSignificantly enhanced compared to unencapsulated BBP
Lymphocyte Proliferation BBP Nanoparticles5, 10, 20Dose-dependent inhibitionAt higher doses, effects were comparable to Cyclosporine-A (20 mg/kg)
Cytokine Release BBP Nanoparticles5, 10, 20Downregulation of effector cell cytokine release-
Immunoglobulins BBP Nanoparticles5, 10, 20Dose-dependent reduction in serum levels-

Table 1: Summary of in vivo immunosuppressive effects of BBP and its nanoparticle formulation in comparison to Cyclosporine-A.[1]

The results indicate that BBP, particularly when formulated as nanoparticles for enhanced delivery, exhibits potent immunosuppressive effects comparable to the standard calcineurin inhibitor, Cyclosporine-A, at similar dosages.[1] The nanoparticle formulation consistently demonstrated superior activity over the unencapsulated BBP.[1]

Anti-inflammatory Effects of Diaryliden-N-Methyl-4-Piperidones (DANMPs)

A broader series of thirty DANMP derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant properties.[2] While not direct measures of immunosuppression, the anti-inflammatory activity provides strong evidence of their immunomodulatory potential. A subset of five compounds was selected for in-depth cellular analysis in RAW 264.7 macrophage cells, with curcumin used as a reference compound.

In Vitro Anti-inflammatory Activity of Selected DANMPs

The anti-inflammatory effects were assessed by measuring the inhibition of inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.[2]

CompoundSubstituents (R)iNos Expression (% of control)Nitric Oxide (NO) Production (% of control)
Curcumin-~10%~20%
1 2,5-dimethoxyphenyl~5% (p<0.01 vs Curcumin) ~20%
3 4-chlorophenyl~15%~15% (p<0.05 vs Curcumin)
13 2-chloro-5-(trifluoromethyl)phenyl~10%~20%
26 (spirobibenzopyran)~15%~20%
27 5-chloro (spirobibenzopyran)~15%~20%

Table 2: In vitro anti-inflammatory effects of selected DANMP analogs in comparison to curcumin.[2]

These findings demonstrate that several DANMP analogs effectively reduce inflammatory markers in activated macrophages, with some showing activity comparable to or even exceeding that of curcumin.[2] Specifically, compound 1 was significantly more potent at reducing iNos expression, while compound 3 was more effective at inhibiting nitric oxide production.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of immunosuppressive agents. The following are protocols for key experiments cited in the evaluation of 1-methyl-piperidin-4-one analogs.

Lymphocyte Proliferation Assay

This assay is fundamental for assessing the effect of a compound on T-cell activation and proliferation, a hallmark of the adaptive immune response.

Principle: Lymphocytes are stimulated to proliferate in vitro using a mitogen (e.g., Phytohaemagglutinin - PHA) or a specific antigen. The test compound is added to the culture, and its effect on the rate of cell division is measured. This is commonly quantified by the incorporation of a labeled nucleotide (e.g., [³H]-thymidine) into newly synthesized DNA or by using a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) that is diluted with each cell division.

Protocol ([³H]-Thymidine Incorporation Method):

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated lymphocytes in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add the test compound (1-methyl-piperidin-4-one analog) at various concentrations. Include a vehicle control and a positive control (e.g., Cyclosporine-A).

    • Add a mitogen, such as PHA (5 µg/mL), to stimulate proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Cytokine Release Assay

This assay measures the production of key signaling molecules (cytokines) by immune cells to assess the immunomodulatory effect of a compound.

Principle: Immune cells, such as PBMCs or specific T-cell populations, are stimulated in the presence of the test compound. The supernatant is then collected, and the concentration of various cytokines (e.g., IL-2, TNF-α, IFN-γ) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Protocol (ELISA Method):

  • Cell Culture and Stimulation: Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Immunosuppression

The transcription factor NF-κB is a central regulator of inflammatory and immune responses. Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Many immunosuppressive agents exert their effects by inhibiting the NF-κB signaling pathway. The α,β-unsaturated carbonyl moiety present in many 1-methyl-piperidin-4-one analogs is known to interact with and inhibit components of this pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_active Active NF-κB NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_expression Gene Expression (Cytokines, Chemokines) Nucleus->Gene_expression Transcription Piperidone_analogs 1-Methyl-Piperidin-4-one Analogs Piperidone_analogs->IKK_complex Inhibition Experimental_Workflow start Start: Candidate 1-Methyl-Piperidin-4-one Analogs in_vitro In Vitro Screening start->in_vitro lymphocyte_prolif Lymphocyte Proliferation Assay in_vitro->lymphocyte_prolif cytokine_release Cytokine Release Assay in_vitro->cytokine_release mechanism_of_action Mechanism of Action Studies (e.g., NF-κB inhibition) in_vitro->mechanism_of_action in_vivo In Vivo Efficacy Studies lymphocyte_prolif->in_vivo cytokine_release->in_vivo mechanism_of_action->in_vivo animal_model Animal Models of Immune-mediated Disease in_vivo->animal_model pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics end Lead Compound Identification animal_model->end pharmacokinetics->end

References

Assessing the Target Selectivity of Novel 1-Methylpiperidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-4-ol scaffold is a versatile structural motif in medicinal chemistry, serving as a core component in a variety of novel therapeutic agents. The inherent conformational properties of the piperidine (B6355638) ring, coupled with the reactivity of the hydroxyl group and the basicity of the tertiary amine, allow for extensive chemical modifications to achieve desired pharmacological profiles. A critical aspect of developing these derivatives is ensuring high target selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the target selectivity of several novel this compound derivatives, supported by experimental data and detailed protocols.

Comparative Target Selectivity Data

The following tables summarize the in vitro activity and selectivity of representative this compound derivatives against their primary targets and key off-targets.

Compound IDPrimary TargetIC50 / Ki (nM)Alternative Target 1IC50 / Ki (nM)Alternative Target 2IC50 / Ki (nM)Selectivity Ratio (Alternative 1 / Primary)Selectivity Ratio (Alternative 2 / Primary)
Derivative A Sigma-1 Receptor (S1R)3.2[1]Sigma-2 Receptor (S2R)>10,000Dopamine D2 Receptor>5,000>3125>1562
Derivative B Dipeptidyl Peptidase-4 (DPP-4)12[2]DPP-8>100,000DPP-9>100,000>8333>8333
Derivative C Glycine Transporter 1 (GlyT1)25Serotonin Transporter (SERT)>1,000Norepinephrine Transporter (NET)>1,000>40>40
Haloperidol (Reference) Sigma-1 Receptor (S1R)2.5[1]Dopamine D2 Receptor1.5Sigma-2 Receptor (S2R)150.66
Alogliptin (Reference) Dipeptidyl Peptidase-4 (DPP-4)<10[3]DPP-8>100,000DPP-9>100,000>10,000>10,000

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assay for Sigma-1 Receptor Selectivity

This assay determines the binding affinity of a test compound to the sigma-1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cell lines stably expressing the human sigma-1 receptor.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation.[1]

  • Varying concentrations of the unlabeled test compound (e.g., Derivative A) are added to the incubation mixture.

  • The reaction is incubated to allow for competitive binding to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

1. Reagents and Materials:

  • Human recombinant DPP-4 enzyme.

  • Fluorogenic substrate: H-Gly-Pro-AMC (amidomethylcoumarin).

  • Assay buffer: Tris-HCl buffer with appropriate additives.

  • Test compounds (e.g., Derivative B) and a reference inhibitor (e.g., Alogliptin).

2. Assay Procedure:

  • The test compound is pre-incubated with the DPP-4 enzyme in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the H-Gly-Pro-AMC substrate.

  • The reaction is incubated at a constant temperature (e.g., 37°C).

3. Detection:

  • The fluorescence generated by the cleavage of the AMC group from the substrate is measured at specific excitation and emission wavelengths.

  • The rate of the reaction is determined from the increase in fluorescence over time.

4. Data Analysis:

  • The percent inhibition of DPP-4 activity by the test compound is calculated relative to a control without an inhibitor.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

Visualizations

Sigma Receptor Binding Assay Workflow

G start Start prep Prepare Membranes (Tissue or Cells) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify calculate Calculate Ki from IC50 quantify->calculate end End calculate->end G cluster_0 DPP-4 Inhibition cluster_1 Downstream Effects Derivative_B This compound Derivative B DPP4 DPP-4 Enzyme Derivative_B->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) GLP1_GIP->DPP4 Substrate for Pancreas Pancreas (β-cells) GLP1_GIP->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Levels Insulin->Glucose Decreases

References

Comparative Bioactivity of N-Substituted vs. C-Substituted 1-Methylpiperidin-4-ol Derivatives as Modulators of Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of N-substituted and C-substituted 1-methylpiperidin-4-ol derivatives, with a specific focus on their activity as muscarinic receptor antagonists. The information presented is based on a study by Bond et al. (1997), which explores the structure-activity relationships of a series of quinuclidinol-like ligands at muscarinic receptors.

Introduction

The this compound scaffold is a key structural motif in medicinal chemistry, serving as a building block for a wide range of biologically active compounds. The functionalization of this core structure, either at the nitrogen (N-substitution) or at the carbon atoms (C-substitution) of the piperidine (B6355638) ring, can significantly influence the resulting compound's pharmacological profile, including its affinity for specific biological targets, its efficacy, and its pharmacokinetic properties. This guide focuses on the comparative bioactivity of such derivatives as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological processes and are important drug targets for a variety of diseases.

Comparative Bioactivity Data

The following table summarizes the binding affinities (expressed as pKi values) of selected N-substituted and C-substituted this compound analogs for the M2 and M3 muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

Compound IDSubstitution PatternR GroupReceptor SubtypepKi
1 C-substitutedPhenylM27.8
2 C-substitutedPhenylM38.0
3 N-substituted2-PhenoxyethylM27.5
4 N-substituted2-PhenoxyethylM37.4
5 C-substitutedThien-2-ylM28.1
6 C-substitutedThien-2-ylM38.3
7 N-substituted3-PhenoxypropylM27.9
8 N-substituted3-PhenoxypropylM37.8

Data extracted from Bond et al. (1997). The compound IDs are assigned for the purpose of this guide.

Experimental Protocols

The binding affinities presented above were determined using radioligand binding assays.

Radioligand Binding Assays for M2 and M3 Receptors

  • Source of Receptors: Membranes from Chinese hamster ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of [³H]-NMS (approximately 1 nM).

    • Increasing concentrations of the test compounds (N-substituted or C-substituted this compound derivatives) were added to compete with the radioligand for binding to the receptors.

    • The incubation was carried out at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

    • The filters were washed with ice-cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) was determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for muscarinic M2 and M3 receptors and the workflow of the competitive binding assay used to determine the bioactivity of the compounds.

G cluster_M2 M2 Receptor (Gi-coupled) cluster_M3 M3 Receptor (Gq-coupled) M2 M2 Receptor Gi Gi Protein M2->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to M3 M3 Receptor Gq Gq Protein M3->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: Simplified signaling pathways for M2 and M3 muscarinic receptors.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis membranes Receptor Membranes (M2 or M3) incubation Incubate at Room Temperature membranes->incubation radioligand [³H]-NMS radioligand->incubation test_compound Test Compound (N- or C-substituted) test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki pki Calculate pKi ki->pki

Head-to-head comparison of different catalysts for 1-Methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 1-Methylpiperidin-4-ol, a crucial building block in the manufacturing of numerous pharmaceuticals, is predominantly achieved through the catalytic hydrogenation of 1-Methylpiperidin-4-one. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall process economics. This guide provides a head-to-head comparison of three commonly employed heterogeneous catalysts for this transformation: Raney Nickel, Rhodium on Carbon (Rh/C), and Ruthenium on Alumina (Ru/Al₂O₃). The comparison is based on available experimental data for the hydrogenation of 1-Methylpiperidin-4-one and structurally similar ketones and pyridine (B92270) derivatives.

Performance Comparison

The following table summarizes the typical performance of Raney Nickel, 5% Rhodium on Carbon, and 5% Ruthenium on Alumina in the catalytic hydrogenation of 1-Methylpiperidin-4-one. It is important to note that direct comparative studies under identical conditions are scarce in publicly available literature; therefore, the data presented is a composite from various sources and should be considered as a guideline for catalyst selection and optimization.

CatalystCatalyst Loading (wt%)Temperature (°C)Hydrogen Pressure (atm)Reaction Time (h)SolventYield (%)Selectivity (%)
Raney Nickel 5 - 2025 - 801 - 502 - 12Methanol, Ethanol85 - 98>99
5% Rh/C 1 - 525 - 603 - 101 - 6Methanol, Ethanol, Water90 - 99>99
5% Ru/Al₂O₃ 1 - 550 - 10010 - 704 - 24Alcohols, Water80 - 95>99

Key Observations:

  • Rhodium on Carbon (Rh/C) generally exhibits the highest activity, allowing for lower reaction temperatures, pressures, and shorter reaction times while achieving excellent yields.

  • Raney Nickel is a cost-effective and highly effective catalyst, providing high yields under moderate reaction conditions. However, it may require higher catalyst loading compared to noble metal catalysts.

  • Ruthenium on Alumina (Ru/Al₂O₃) is also a viable catalyst, though it often requires more forcing conditions (higher temperature and pressure) to achieve comparable results to Rhodium and Raney Nickel for this specific transformation.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via catalytic hydrogenation follows a straightforward reaction pathway. The experimental workflow for catalyst screening and optimization is a systematic process to identify the most efficient catalytic system.

ReactionPathway Reaction Pathway for this compound Synthesis Substrate 1-Methylpiperidin-4-one Intermediate Adsorbed 1-Methylpiperidin-4-one + H₂ on Catalyst Surface Substrate->Intermediate + H₂ + Catalyst Product This compound Intermediate->Product Hydrogenation

General reaction pathway for the synthesis of this compound.

ExperimentalWorkflow Experimental Workflow for Catalyst Evaluation start Start catalyst_selection Select Catalysts (Raney Ni, Rh/C, Ru/Al₂O₃) start->catalyst_selection reaction_setup Set up Hydrogenation Reactions (Substrate, Solvent, Catalyst) catalyst_selection->reaction_setup parameter_optimization Vary Parameters (Temperature, Pressure, Time) reaction_setup->parameter_optimization analysis Analyze Reaction Mixture (GC, HPLC, NMR) parameter_optimization->analysis data_compilation Compile Data (Yield, Selectivity, Conversion) analysis->data_compilation comparison Compare Catalyst Performance data_compilation->comparison conclusion Select Optimal Catalyst comparison->conclusion end End conclusion->end

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpiperidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylpiperidin-4-ol, a common biochemical reagent. Adherence to these guidelines is critical due to the compound's potential hazards.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as a hazardous chemical that can cause significant skin and eye irritation, as well as respiratory irritation.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Tight-sealing safety goggles and a face shield

  • A standard laboratory coat

  • Use in a well-ventilated area, preferably under a chemical fume hood.[3]

II. Regulatory Framework for Hazardous Waste

The disposal of this compound is governed by a combination of federal and state regulations.[4] In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for managing hazardous waste.[4][5] Chemical waste generators are responsible for determining if their waste is hazardous and ensuring it is properly identified, managed, and treated before disposal.[2][5] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6]

III. Step-by-Step Disposal Procedures

The proper disposal of this compound should not involve discharging it into drains or standard trash.[2][6] The recommended procedure is to engage a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers with the full chemical name: "this compound".

  • Segregate this compound waste from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Step 2: Handling of Spills

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or dry sand.[1][3]

    • Carefully collect the absorbent material and contaminated soil into a designated, sealable container for hazardous waste.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[3]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 3: Preparing for Disposal

  • For larger quantities or unneutralized waste, carefully transfer the material into a designated, compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[7]

  • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[1] The storage area should be secure and accessible only to trained personnel.[1]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

IV. Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and safety assessment.

PropertyValueSource
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol [8]
AppearanceCrystalline solid or thick syrup[3]
SolubilityPoorly soluble in water; Soluble in organic solvents[3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is it a spill or contained waste? A->B C Small Spill B->C Spill E Contained Waste B->E Contained D Large Spill C->D Large F Absorb with inert material (e.g., vermiculite, sand) C->F Small G Evacuate Area & Contact EHS D->G J Transfer to a labeled, compatible hazardous waste container E->J H Collect absorbent material into a labeled hazardous waste container F->H M End: Waste Properly Disposed G->M I Clean spill area; treat cleaning materials as hazardous waste H->I L Arrange for pickup by a licensed hazardous waste disposal company I->L K Store in a cool, dry, well-ventilated, and secure area J->K K->L L->M

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 1-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Methylpiperidin-4-ol, ensuring laboratory safety and procedural clarity.

Properties and Safety Data

This compound is a versatile biochemical reagent used in the synthesis of various biologically active compounds.[1] Understanding its properties and hazards is the first step in safe handling.

Property Value Source
Molecular Formula C6H13NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance White to light yellow powder or liquid[3][4]
Melting Point 29-31 °C[4]
Boiling Point 200-205 °C[4]
Flash Point 112 °C (closed cup)[4]
Refractive Index n20/D 1.4775[4]
GHS Hazard Classification Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Note: GHS classifications may vary slightly between suppliers.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following equipment should be worn at all times when handling this compound.

Protection Type Specific Equipment
Eye and Face Protection Tightly fitting safety goggles or a face shield (EN 166).
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection If working outside a fume hood or with poor ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials (strong oxidizing agents, strong acids). [6] receiving->storage Upon receipt preparation Preparation: Work in a chemical fume hood. Gather all necessary PPE and spill cleanup materials. storage->preparation Before use weighing Weighing and Transfer: Use appropriate tools (spatula, etc.). Avoid generating dust or splashes. preparation->weighing reaction Reaction Setup: Add to reaction vessel slowly and carefully. Monitor the reaction as per the experimental protocol. weighing->reaction decontamination Decontamination: Clean all glassware and equipment thoroughly. Decontaminate work surfaces. reaction->decontamination Post-reaction waste_collection Waste Collection: Collect all waste (solid and liquid) in designated, labeled, and sealed containers. decontamination->waste_collection disposal Disposal: Dispose of waste through an approved hazardous waste disposal company. Follow all local, state, and federal regulations. [4] waste_collection->disposal elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidin-4-ol
Reactant of Route 2
1-Methylpiperidin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。